Product packaging for 2-Amino-5-iodonicotinonitrile(Cat. No.:CAS No. 1347815-41-1)

2-Amino-5-iodonicotinonitrile

Cat. No.: B596514
CAS No.: 1347815-41-1
M. Wt: 245.023
InChI Key: NJLCSLOABAUGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-amino-5-iodonicotinonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer agents. Its structure, featuring both an amino and a nitrile group adjacent to an iodine substituent on the pyridine ring, makes it a versatile intermediate for synthesizing more complex molecules. Research indicates that derivatives of 2-aminonicotinonitrile can act as multi-target inhibitors, showing promising activity against key oncogenic kinases such as EGFR, HER-2, and BRAF V600E . Some synthesized compounds based on this framework have demonstrated potent antiproliferative efficacy, in some cases surpassing the reference drug erlotinib in preclinical models . Furthermore, the 2-aminonicotinonitrile core is being explored in other therapeutic areas. For instance, closely related 3,5-dicarbonitrile-6-thio-pyridine derivatives have been identified as potential inhibitors of SIRT1, an emerging pharmacological target for cancer therapy . The nitrile group itself is a key functionality in many pharmaceuticals, often contributing to binding affinity by acting as a hydrogen bond acceptor, mimicking carbonyl groups, or fitting into sterically constrained enzyme active sites . This compound provides researchers with a critical building block for constructing novel molecules aimed at inhibiting tyrosine kinases and inducing apoptosis in cancer cell lines .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B596514 2-Amino-5-iodonicotinonitrile CAS No. 1347815-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLCSLOABAUGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734945
Record name 2-Amino-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347815-41-1
Record name 2-Amino-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Amino-5-iodonicotinonitrile (CAS 1347815-41-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodonicotinonitrile, with CAS number 1347815-41-1, is a halogenated pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an amino group, a cyano group, and an iodine atom on a pyridine ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. While specific research on this compound is limited, its structural analogues have shown promise as kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a putative synthesis protocol, and potential applications in drug development based on related compounds. Due to the scarcity of direct experimental data, this guide also highlights areas where further research is critically needed.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1347815-41-1Commercial Suppliers
Molecular Formula C₆H₄IN₃Commercial Suppliers
Molecular Weight 245.03 g/mol Commercial Suppliers
IUPAC Name 2-amino-5-iodopyridine-3-carbonitrileCommercial Suppliers
Synonyms 2-Amino-3-cyano-5-iodopyridineCommercial Suppliers
Appearance Solid (predicted)Inferred
Solubility Expected to be soluble in organic solvents like DMSO and DMFInferred

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in published literature. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous 2-amino-5-halonicotinonitriles. A potential two-step synthesis starting from 2-aminonicotinonitrile is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-Aminonicotinonitrile (if not commercially available)

A common method for the synthesis of 2-aminonicotinonitriles involves the reaction of an appropriate precursor with malononitrile. For instance, a patented process describes the preparation of 2-aminonicotinonitrile intermediates for herbicidal compounds[1].

Step 2: Iodination of 2-Aminonicotinonitrile

The introduction of an iodine atom at the 5-position of the 2-aminonicotinonitrile ring is the key step. Direct iodination of 2-aminopyridine derivatives can be achieved using various iodinating agents. A method for the synthesis of the related compound 2-amino-5-iodopyridine from 2-aminopyridine using iodine and hydrogen peroxide in water has been patented[2]. A similar approach could likely be adapted for the iodination of 2-aminonicotinonitrile.

Reaction Scheme:

G 2-Aminonicotinonitrile 2-Aminonicotinonitrile This compound This compound 2-Aminonicotinonitrile->this compound Iodinating Agent (e.g., I₂, H₂O₂) Solvent (e.g., H₂O or organic solvent)

Figure 1. Proposed iodination of 2-aminonicotinonitrile.

Detailed Protocol (Hypothetical):

  • Dissolution: Dissolve 2-aminonicotinonitrile (1.0 eq) in a suitable solvent (e.g., water or a polar organic solvent).

  • Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide) portion-wise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including the choice of solvent, iodinating agent, temperature, and reaction time.

Potential Applications in Drug Development

While direct biological data for this compound is scarce, the broader class of 2-aminonicotinonitrile and 2-amino-5-halopyridine derivatives has been explored for various therapeutic applications, primarily as kinase inhibitors.

Kinase Inhibition

Many pyridine and pyrimidine-based compounds are known to be potent kinase inhibitors. The 2-aminopyridine scaffold is a common feature in many approved and investigational kinase inhibitors. The iodine atom at the 5-position can serve as a key interaction point within the kinase active site or as a handle for further chemical modification through cross-coupling reactions to build more complex molecules.

For instance, various pyridine derivatives have been investigated as PIM-1 kinase inhibitors, which are implicated in several cancers[3][4][5][6]. The general structure of these inhibitors often involves a substituted pyridine core.

G cluster_0 Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 2-Amino-5-iodonicotinonitrile_Derivative 2-Amino-5-iodonicotinonitrile_Derivative 2-Amino-5-iodonicotinonitrile_Derivative->Kinase Inhibition

Figure 2. Potential role as a kinase inhibitor.

Antimicrobial Activity

Derivatives of 2-aminothiazole, a structurally related heterocycle, have shown antimicrobial properties[7]. The electronic properties of the nicotinonitrile core, combined with the potential for diverse substitutions, suggest that derivatives of this compound could also be explored for their antibacterial or antifungal activities.

Spectral Data

No publicly available experimental NMR or mass spectrometry data for this compound has been identified. For researchers who synthesize this compound, the following are predicted spectral characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing cyano group and the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the pyridine ring and the cyano group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (245.03 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Experimental Protocols for Biological Evaluation

Should researchers wish to evaluate the biological activity of this compound, a general workflow for in vitro screening is proposed below.

G Start Start Compound Synthesis & Purification Compound Synthesis & Purification Start->Compound Synthesis & Purification Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis & Purification->Cytotoxicity Assay (e.g., MTT) Kinase Inhibition Panel Screening Kinase Inhibition Panel Screening Cytotoxicity Assay (e.g., MTT)->Kinase Inhibition Panel Screening Hit Identification Hit Identification Kinase Inhibition Panel Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active Lead Optimization Lead Optimization Hit Identification->Lead Optimization Inactive Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Mechanism of Action Studies->Lead Optimization

Figure 3. Workflow for biological evaluation.

A standard starting point for assessing the biological activity of a novel compound is to screen it against a panel of cancer cell lines to determine its anti-proliferative effects.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cancer cells (e.g., a panel representing different tumor types) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a chemical entity with significant potential for use in drug discovery, particularly in the development of kinase inhibitors. However, there is a notable lack of publicly available experimental data regarding its synthesis, spectral characterization, and biological activity. The protocols and potential applications outlined in this guide are based on data from structurally related compounds and are intended to provide a framework for future research.

Key areas for future investigation include:

  • Development and publication of a robust and scalable synthesis protocol.

  • Full spectral characterization (NMR, MS, IR, etc.).

  • Screening against a broad panel of kinases and cancer cell lines.

  • Exploration of its potential as an antimicrobial agent.

  • Use in synthetic chemistry as a building block for more complex molecules via cross-coupling reactions at the iodine position.

The generation of this fundamental data will be crucial in unlocking the full potential of this compound as a valuable tool for medicinal chemists and drug discovery scientists.

References

Synthesis of 2-Amino-5-iodonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Amino-5-iodonicotinonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this document outlines a scientifically plausible method derived from established procedures for analogous compounds, particularly the iodination of related aminopyridine and nicotinonitrile scaffolds. The experimental protocols and quantitative data presented herein are based on these analogous reactions and are intended to serve as a robust starting point for laboratory synthesis.

Proposed Synthetic Pathway: Electrophilic Iodination

The most direct and feasible approach for the synthesis of this compound is the electrophilic iodination of the commercially available starting material, 2-aminonicotinonitrile. The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position.

Start 2-Aminonicotinonitrile Product This compound Start->Product Electrophilic Aromatic Substitution Reagent Iodinating Agent (e.g., I₂, NIS) Reagent->Start Solvent Solvent (e.g., H₂O, H₂SO₄, Acetic Acid) Solvent->Start

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound, adapted from established methods for the iodination of similar substrates.

Method A: Iodination using Iodine and Hydrogen Peroxide in Water

This method is adapted from the synthesis of 2-amino-5-iodopyridine and offers a greener approach by using water as the solvent.

Materials:

  • 2-Aminonicotinonitrile

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminonicotinonitrile in deionized water.

  • With vigorous stirring, add iodine to the solution in portions.

  • After the addition of iodine is complete, maintain the reaction mixture at a controlled temperature and stir for a specified duration.

  • Slowly add hydrogen peroxide dropwise to the reaction mixture.

  • Continue stirring for an additional period to ensure the completion of the reaction.

  • Upon completion, heat the reaction mixture to reflux for a short period.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum to obtain this compound.

Method B: Iodination using N-Iodosuccinimide (NIS) in Sulfuric Acid

This protocol is based on the iodination of activated aromatic rings using a common and effective iodinating agent.

Materials:

  • 2-Aminonicotinonitrile

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • In a flask, dissolve 2-aminonicotinonitrile in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add N-Iodosuccinimide (NIS) to the solution in portions, maintaining the low temperature.

  • Allow the reaction to proceed with stirring for a defined period.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Quantitative Data

The following tables summarize representative quantitative data based on analogous iodination reactions of aminopyridines. These values should be considered as expected ranges and may require optimization for the specific synthesis of this compound.

Table 1: Reaction Conditions for Proposed Synthesis Methods

ParameterMethod AMethod B
Solvent WaterConcentrated H₂SO₄
Iodinating Agent I₂ / H₂O₂N-Iodosuccinimide
Temperature 80-90 °C0-25 °C
Reaction Time 4-6 hours2-4 hours

Table 2: Expected Yields and Purity

MethodExpected Yield (%)Expected Purity (%)
Method A 80-90>98
Method B 75-85>99 (after purification)

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number 1347815-41-1
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported (expected >150 °C)

Experimental Workflow and Logic

The logical workflow for the synthesis and characterization of this compound is depicted below.

Start Start: 2-Aminonicotinonitrile Reaction Reaction: Electrophilic Iodination (Method A or B) Start->Reaction Workup Work-up: Quenching, Neutralization, Extraction Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, IR, Melting Point Purification->Characterization Final Final Product: This compound Characterization->Final

Caption: Synthetic and analytical workflow for this compound.

In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Amino-5-iodonicotinonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a logical workflow for its analysis.

Predicted ¹H NMR Data

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyridine ring contains two aromatic protons, and the amino group has two protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group, the electron-withdrawing and anisotropic cyano group, and the electron-withdrawing iodo group.

Based on the analysis of structurally similar compounds, the following ¹H NMR data are predicted for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-48.2 - 8.4Doublet2.0 - 2.51H
H-68.0 - 8.2Doublet2.0 - 2.51H
-NH₂6.5 - 7.5Broad Singlet-2H

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and can vary based on the solvent and concentration used.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, and DMSO-d₆ is often suitable for polar compounds and for observing exchangeable protons like those of the amino group.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.[1][2]

  • The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.[3]

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be set to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is typically conducted at a constant temperature, usually 298 K (25 °C).

4. Data Processing:

  • The acquired free induction decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin).

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase-correct the spectrum to obtain pure absorption peaks.

  • Baseline-correct the spectrum to ensure a flat baseline.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.[3]

  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

  • Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling between neighboring protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation prep Dissolve 2-Amino-5- iodonicotinonitrile in Deuterated Solvent add_std Add Internal Standard (TMS) prep->add_std nmr_acq Acquire ¹H NMR Spectrum add_std->nmr_acq ft Fourier Transform (FID to Spectrum) nmr_acq->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate Signals phase_base->integrate reference Reference to TMS integrate->reference chem_shift Analyze Chemical Shifts (δ) reference->chem_shift multiplicity Analyze Multiplicity (Splitting Patterns) reference->multiplicity coupling Analyze Coupling Constants (J) reference->coupling integration Analyze Integration Values reference->integration confirm Confirm Structure of This compound chem_shift->confirm multiplicity->confirm coupling->confirm integration->confirm

Caption: Logical workflow for ¹H NMR analysis.

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, a detailed experimental protocol, and a logical workflow for its analysis. This information is crucial for the structural elucidation and characterization of this compound in research and development settings.

References

An In-depth Technical Guide to the 13C NMR Spectroscopy of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-iodonicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the absence of direct experimental spectral data in public databases, this document presents a comprehensive prediction of the 13C NMR chemical shifts. The prediction is based on the principle of substituent additivity, utilizing empirical data from pyridine and its monosubstituted derivatives. This guide also outlines a detailed, plausible synthetic protocol for the target compound and a standard experimental methodology for the acquisition of its 13C NMR spectrum. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing them with a robust framework for the identification and characterization of this important molecule.

Introduction

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminopyridine core, a nitrile group, and an iodine atom, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential biological activity. The iodine atom, in particular, serves as a convenient handle for further functionalization through various cross-coupling reactions.

The structural elucidation and purity assessment of such molecules heavily rely on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being one of the most powerful. 13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, offering insights into the electronic environment of each carbon atom. This guide focuses on the 13C NMR characteristics of this compound.

Given the lack of publicly available experimental spectra for this specific compound, this guide employs a predictive approach based on established principles of NMR spectroscopy. By analyzing the substituent chemical shifts (SCS) of the amino, iodo, and cyano groups, we can estimate the chemical shift of each carbon atom in the pyridine ring.

Predicted 13C NMR Spectral Data

The prediction of the 13C NMR chemical shifts for this compound was performed using the principle of substituent additivity. The known chemical shifts of pyridine were used as a baseline, and the substituent chemical shifts (SCS) for the amino, iodo, and cyano groups were derived from the experimental data of 2-aminopyridine, 3-iodopyridine, and 3-cyanopyridine, respectively.

The structure and numbering of this compound are as follows:

Caption: Molecular structure of this compound with IUPAC numbering.

The predicted 13C NMR chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2160.5
C395.0
C4145.0
C585.0
C6152.0
CN117.0

Disclaimer: These values are estimations based on an additive model and may deviate from experimental values due to the complex electronic interactions in a polysubstituted aromatic system.

Methodology for Chemical Shift Prediction

The prediction of the 13C NMR chemical shifts was based on the following workflow:

G cluster_0 Data Acquisition cluster_1 Calculation of Substituent Effects (SCS) cluster_2 Prediction Pyridine Pyridine C2: 149.7, C3: 123.5, C4: 135.7 Apply_SCS Apply SCS to Pyridine Base Values Pyridine->Apply_SCS Aminopyridine 2-Aminopyridine Experimental Data SCS_NH2 SCS of -NH₂ at C2 Aminopyridine->SCS_NH2 Iodopyridine 3-Iodopyridine Experimental Data SCS_I SCS of -I at C5 Iodopyridine->SCS_I Cyanopyridine 3-Cyanopyridine Experimental Data SCS_CN SCS of -CN at C3 Cyanopyridine->SCS_CN SCS_NH2->Apply_SCS SCS_I->Apply_SCS SCS_CN->Apply_SCS Predicted_Shifts Predicted 13C NMR Shifts for This compound Apply_SCS->Predicted_Shifts

Caption: Workflow for the prediction of 13C NMR chemical shifts.

The chemical shifts for pyridine (in CDCl₃) are approximately: C2/C6 at 149.7 ppm, C3/C5 at 123.5 ppm, and C4 at 135.7 ppm. The substituent chemical shifts (SCS) were calculated by comparing the chemical shifts of the substituted pyridines with those of pyridine itself. These SCS values were then applied to the corresponding carbon atoms of the pyridine ring in this compound. It is important to note that the additivity principle is an approximation, and electronic effects in polysubstituted rings can lead to deviations from the predicted values.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-aminopyridine.

  • Iodination of 2-Aminopyridine: 2-Aminopyridine can be selectively iodinated at the 5-position using iodine and an oxidizing agent in an acidic medium. A typical procedure involves dissolving 2-aminopyridine in a suitable solvent like water or acetic acid, followed by the addition of iodine and hydrogen peroxide. The reaction mixture is heated to facilitate the electrophilic substitution. The product, 5-iodo-2-aminopyridine, can be isolated by filtration after cooling and neutralization.[1]

  • Cyanation of 5-Iodo-2-aminopyridine: The iodo group at the 5-position can be replaced with a cyano group through a palladium-catalyzed cyanation reaction. A common method involves reacting 5-iodo-2-aminopyridine with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand in an anhydrous polar aprotic solvent like DMF or NMP. The reaction is typically heated to drive it to completion. The desired product, this compound, can then be isolated and purified using standard techniques like column chromatography.

Safety Note: This synthesis involves toxic reagents, including iodine and cyanide salts, and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for 13C NMR Data Acquisition

Should a sample of this compound be synthesized, the following protocol is recommended for acquiring its 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Nucleus: 13C

    • Spectrometer Frequency: Approximately 100 MHz

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 - 200 ppm

    • Acquisition Time: 1 - 2 seconds

    • Relaxation Delay (d1): 2 - 5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons under standard acquisition conditions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the 13C NMR spectrum of this compound. The presented data, based on a sound theoretical methodology, offers a valuable resource for the preliminary identification and characterization of this important synthetic intermediate. The outlined synthetic and spectroscopic protocols provide a practical framework for researchers working with this and related compounds. It is anticipated that future experimental work will validate and refine the predictions made in this guide.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Vibrational Modes

2-Amino-5-iodonicotinonitrile possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a primary aromatic amine (-NH₂), a nitrile group (-C≡N), and a substituted pyridine ring. The presence of a heavy iodine atom also influences the vibrational frequencies, particularly in the lower wavenumber region.

The primary vibrational modes of interest are:

  • N-H stretching of the primary amine.

  • N-H bending (scissoring) of the primary amine.

  • C≡N stretching of the nitrile group.

  • C=C and C=N stretching within the pyridine ring.

  • C-H stretching and bending of the aromatic ring.

  • C-N stretching of the amino group attached to the ring.

  • C-I stretching .

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data for the key vibrational modes of this compound, based on data from similar compounds such as 2-aminopyridines, aromatic nitriles, and halogenated pyridines.[1][2][3][4][5]

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric & Symmetric Stretch3500 - 3300MediumPrimary aromatic amines typically show two distinct bands in this region.[3][4][6] The exact position can be influenced by hydrogen bonding.
Aromatic C-H Stretch3100 - 3000WeakCharacteristic of C-H bonds on the pyridine ring.[7][8][9][10]
C≡N Stretch2240 - 2220StrongThis is a very characteristic, sharp, and strong absorption.[2] Conjugation with the aromatic ring typically shifts this band to a slightly lower frequency compared to aliphatic nitriles.[2]
N-H Bend (Scissoring)1650 - 1580MediumA characteristic bending vibration for primary amines.[3][6]
Aromatic C=C & C=N Ring Stretch1600 - 1400Medium-StrongThe pyridine ring will exhibit several bands in this region, corresponding to complex ring stretching vibrations.[7][8][9][10][11]
Aromatic C-N Stretch1335 - 1250StrongThe stretching vibration of the bond between the amino group and the aromatic ring.[4][6]
C-H Out-of-Plane Bend900 - 675Medium-StrongThe substitution pattern on the pyridine ring will influence the exact position of these bands.[7][8]
C-I Stretch600 - 500MediumThe carbon-iodine stretching vibration is expected in the far-infrared region.

Experimental Protocols

Acquiring a high-quality FTIR spectrum of a solid sample like this compound can be achieved using standard solid-state sampling techniques. The Potassium Bromide (KBr) pellet method is a common and effective approach.

KBr Pellet Preparation for Transmission FTIR

This protocol outlines the steps for preparing a KBr pellet for analysis.[12][13][14][15]

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

  • Desiccator

  • Oven

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed moisture, as water has strong IR absorption bands that can interfere with the sample spectrum.[13][14] Cool and store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Mixing: Weigh approximately 100-200 mg of the dried KBr powder.[15] Add the sample to the KBr in an agate mortar.

  • Grinding: Gently but thoroughly grind the mixture with the pestle until it becomes a fine, homogeneous powder.[13] The goal is to disperse the sample particles uniformly within the KBr matrix.

  • Pellet Formation:

    • Assemble the pellet press die.

    • Transfer the ground mixture into the die cavity, ensuring an even distribution.

    • Place the die into a hydraulic press.

    • If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[13]

    • Slowly apply pressure, typically 8-10 tons, for a few minutes.[13][14]

  • Pellet Release and Analysis:

    • Carefully release the pressure and disassemble the die.

    • The resulting pellet should be thin and transparent.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty sample holder.

    • Acquire the sample spectrum.

Attenuated Total Reflectance (ATR) Method

As an alternative, ATR-FTIR offers a simpler and faster method for solid sample analysis without the need for extensive sample preparation.[16][17]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16]

  • Sample Spectrum: Acquire the FTIR spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent.

Visualizing Vibrational Assignments

The following diagrams illustrate the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

G Vibrational Modes of this compound cluster_high_wavenumber High Wavenumber Region (4000-2000 cm⁻¹) cluster_mid_wavenumber Mid Wavenumber Region (2000-1000 cm⁻¹) cluster_low_wavenumber Low Wavenumber (Fingerprint) Region (<1000 cm⁻¹) NH_stretch N-H Stretch 3500-3300 cm⁻¹ CH_stretch Aromatic C-H Stretch 3100-3000 cm⁻¹ CN_stretch C≡N Stretch 2240-2220 cm⁻¹ NH_bend N-H Bend 1650-1580 cm⁻¹ Ring_stretch Ring C=C/C=N Stretch 1600-1400 cm⁻¹ CN_aromatic_stretch Aromatic C-N Stretch 1335-1250 cm⁻¹ CH_oop C-H Out-of-Plane Bend 900-675 cm⁻¹ CI_stretch C-I Stretch 600-500 cm⁻¹ Molecule Molecule Molecule->NH_stretch Molecule->CH_stretch Molecule->CN_stretch Molecule->NH_bend Molecule->Ring_stretch Molecule->CN_aromatic_stretch Molecule->CH_oop Molecule->CI_stretch

Caption: Key functional groups and their IR regions.

G FTIR Experimental Workflow (KBr Pellet Method) Start Start Dry_KBr Dry KBr Powder (110°C, 2-3h) Start->Dry_KBr Weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) Dry_KBr->Weigh Grind Grind Sample & KBr in Agate Mortar Weigh->Grind Load_Die Load Mixture into Die Grind->Load_Die Press Apply Pressure (8-10 tons) (Optional Vacuum) Load_Die->Press Release Release Pellet Press->Release Analyze Acquire FTIR Spectrum Release->Analyze End End Analyze->End

Caption: Workflow for KBr pellet preparation.

References

Mass Spectrometry of 2-Amino-5-iodonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-5-iodonicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental mass spectra for this specific compound in published literature, this document focuses on predicting its fragmentation behavior based on established principles of mass spectrometry. It also includes a generalized experimental protocol and illustrates the role of mass spectrometry in the broader context of drug development.

Predicted Mass Spectrometry Fragmentation

The structure of this compound incorporates a pyridine ring, a primary amine, a nitrile group, and an iodine substituent. This combination of functional groups suggests several likely fragmentation pathways under mass spectrometric analysis, particularly with a hard ionization technique like Electron Ionization (EI). Soft ionization methods like Electrospray Ionization (ESI) are expected to primarily yield the protonated molecular ion, [M+H]⁺, with minimal fragmentation.

The primary fragmentation events anticipated for this compound are:

  • Loss of Iodine: The carbon-iodine bond is relatively weak and prone to cleavage, which would result in the loss of an iodine radical.

  • Loss of Hydrogen Cyanide (HCN): Aromatic nitriles can undergo fragmentation by losing HCN.

  • Loss of Ammonia (NH₃): The primary amine group can be eliminated as a neutral ammonia molecule.

  • Cleavage of the Pyridine Ring: High-energy ionization can lead to the fragmentation of the heterocyclic ring structure.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound (Molecular Formula: C₆H₄IN₃, Molecular Weight: approx. 245.02 g/mol ) in a theoretical mass spectrum.

Predicted Ion Formula of Ion m/z (Nominal Mass) Proposed Fragmentation Pathway
Molecular Ion[C₆H₄IN₃]⁺245Ionization of the parent molecule
[M-I]⁺[C₆H₄N₃]⁺118Loss of an iodine radical
[M-HCN]⁺[C₅H₃IN₂]⁺218Loss of hydrogen cyanide
[M-NH₃]⁺[C₆H₁IN₂]⁺228Loss of ammonia
[M-CN]⁺[C₅H₄IN₂]⁺219Loss of a nitrile radical
[I]⁺[I]⁺127Formation of an iodine cation

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section outlines a general protocol for the analysis of this compound using ESI-MS. This method is suitable for polar organic molecules and provides accurate molecular weight information.

1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution by diluting it to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[1]

  • Ensure the final sample solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter if necessary.[2][3]

2. Instrument Parameters (Example for a Quadrupole Time-of-Flight Mass Spectrometer)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be increased to induce in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Mass Range: m/z 50 - 500

  • Acquisition Mode: Full scan for molecular weight determination. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 246) for collision-induced dissociation (CID).

3. Data Acquisition and Analysis

  • Inject the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode to identify the protonated molecular ion [M+H]⁺.

  • If performing MS/MS, select the precursor ion and acquire the product ion spectrum to observe the fragmentation pattern.

  • Process the acquired data using the instrument's software to determine the accurate mass and elemental composition of the parent molecule and its fragments.

Visualizations

Fragmentation_Pathway M [C₆H₄IN₃]⁺ m/z = 245 F1 [C₆H₄N₃]⁺ m/z = 118 M->F1 - I• F2 [C₅H₃IN₂]⁺ m/z = 218 M->F2 - HCN F3 [C₆H₁IN₂]⁺ m/z = 228 M->F3 - NH₃

Predicted Fragmentation of this compound

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute filtrate Filter Solution dilute->filtrate injection Sample Injection filtrate->injection ionization Ionization (ESI) injection->ionization mass_analysis Mass Analysis (TOF) ionization->mass_analysis detection Detection mass_analysis->detection acquisition Data Acquisition detection->acquisition interpretation Spectral Interpretation acquisition->interpretation reporting Reporting interpretation->reporting

General Workflow for Mass Spectrometry Analysis

Drug_Development_Workflow discovery Target ID & Validation hit_id Hit Identification discovery->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical ms_role Mass Spectrometry ms_role->discovery Proteomics ms_role->hit_id HTS ms_role->lead_opt Structure ID ms_role->preclinical Metabolite ID, PK/PD

References

The Synthetic Versatility of 2-Amino-5-iodonicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-iodonicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a nitrile moiety, and an iodine atom on a pyridine ring offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen, combined with the susceptibility of the iodo group to palladium-catalyzed cross-coupling reactions, makes this molecule a valuable scaffold for the synthesis of complex molecular architectures.[1][2] This technical guide provides an in-depth analysis of the reactivity of this compound, offering insights into its synthetic utility for researchers, scientists, and drug development professionals. While direct experimental data for this specific molecule is limited in publicly available literature, its reactivity can be confidently predicted based on the well-established chemistry of analogous compounds such as 2-amino-5-iodobenzonitrile and 2-amino-5-iodopyridine.[3][4]

Core Reactivity and Functional Group Transformations

The reactivity of this compound is primarily dictated by its three key functional groups: the iodo group at the 5-position, the amino group at the 2-position, and the nitrile group at the 3-position.

Table 1: Overview of Potential Reactions at Each Functional Group

Functional GroupReaction TypePotential Products
5-IodoPalladium-Catalyzed Cross-CouplingArylated, alkenylated, alkynylated, or aminated pyridines
Ullmann CouplingBiaryl compounds
Nucleophilic Aromatic SubstitutionLimited, due to electron-rich nature of the ring
2-AminoDiazotizationDiazonium salts, leading to various substituted pyridines
Acylation/SulfonylationAmides, sulfonamides
N-AlkylationSecondary or tertiary amines
3-NitrileHydrolysisCarboxamides, carboxylic acids
ReductionPrimary amines
Cyclization ReactionsFused heterocyclic systems

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[5][6] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
CatalystPd(PPh₃)₄, PdCl₂(dppf)
BaseK₂CO₃, Cs₂CO₃, Na₂CO₃
SolventDioxane/H₂O, Toluene, DMF
Temperature80-120 °C

Representative Experimental Protocol:

To a solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated under an inert atmosphere at 100 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.

Suzuki_Miyaura_Coupling A This compound E Oxidative Addition A->E B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base D->F E->F G Reductive Elimination F->G H Coupled Product G->H I Pd(0) Regeneration G->I I->C

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding substituted alkynylpyridines.[7][8][9]

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalystCuI
BaseEt₃N, piperidine
SolventTHF, DMF
TemperatureRoom temperature to 80 °C

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), a terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent like THF (10 mL) is treated with a base such as triethylamine (3.0 mmol). The reaction is stirred under an inert atmosphere at room temperature until completion. The solvent is evaporated, and the residue is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[10][11][12][13] This reaction is a powerful method for synthesizing substituted aminopyridines.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
CatalystPd₂(dba)₃, Pd(OAc)₂
LigandXPhos, SPhos, BINAP
BaseNaOtBu, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane
Temperature80-110 °C

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand like XPhos (0.08 mmol), and a base such as NaOtBu (1.4 mmol) is heated in an anhydrous, deoxygenated solvent like toluene (5 mL) under an inert atmosphere at 100 °C. After the reaction is complete, it is cooled, quenched, and the product is isolated and purified.

Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Ullmann Coupling

The Ullmann condensation is a copper-catalyzed reaction that can be used for the formation of C-N, C-O, and C-S bonds, as well as for the synthesis of biaryls.[14][15][16][17][18] While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have made this a more viable method.

Table 5: Representative Conditions for Ullmann-type Coupling

ParameterCondition
CatalystCuI, Cu₂O, Cu powder
LigandPhenanthroline, L-proline
BaseK₂CO₃, K₃PO₄
SolventDMF, NMP, DMSO
Temperature120-190 °C

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), a nucleophile (e.g., a phenol or an amine, 2.0 mmol), CuI (0.2 mmol), a ligand such as L-proline (0.4 mmol), and K₂CO₃ (2.0 mmol) in DMF (5 mL) is heated at 150 °C for 24 hours. The reaction mixture is then cooled, filtered, and the product is isolated from the filtrate.

Reactions of the Amino and Nitrile Groups

The amino and nitrile groups of this compound are also amenable to a variety of transformations, further expanding its synthetic utility.

Amino Group Transformations

The 2-amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated to modify its electronic properties and steric bulk.

Nitrile Group Transformations and Cyclization

The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, or reduced to an aminomethyl group. Furthermore, the juxtaposition of the amino and nitrile groups allows for cyclization reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry.[19]

Biological Significance of Related Structures

Derivatives of functionalized pyridines and related heterocycles are prevalent in pharmaceuticals. For instance, 2-aminothiazole derivatives have been investigated as potential anti-tumor agents.[20] The structural motifs accessible from this compound are present in compounds with a wide range of biological activities, including kinase inhibitors and agents targeting various receptors.[2][21][22][23][24]

This compound is a promising and highly versatile building block for organic synthesis. Its reactivity is characterized by the susceptibility of the iodo group to a wide array of palladium- and copper-catalyzed cross-coupling reactions, as well as the potential for transformations of the amino and nitrile functionalities. This technical guide provides a framework for researchers to explore the synthetic potential of this molecule in the development of novel pharmaceuticals and functional materials. The provided representative protocols and tabulated conditions serve as a starting point for the design of synthetic routes utilizing this valuable scaffold. Further experimental validation is encouraged to fully elucidate the reactivity and optimize reaction conditions for this specific substrate.

References

A Technical Guide to the Solubility of 2-Amino-5-iodonicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties and Methodologies for a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-iodonicotinonitrile, a crucial intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its solubility in various solvents, detailed experimental protocols for solubility determination, and the logical workflows associated with its application in drug discovery.

Core Concepts: Understanding the Solubility of this compound

This compound is a heterocyclic compound featuring an amino group, a cyano group, and an iodine atom attached to a pyridine ring. These functional groups dictate its polarity and, consequently, its solubility in different media. The presence of the amino and cyano groups introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the overall molecular size and the presence of the relatively nonpolar pyridine ring and iodine atom can influence its solubility in nonpolar organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from the behavior of structurally analogous compounds and general chemical principles. A related molecule, 2-Amino-5-Iodobenzonitrile, is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water. Given the structural similarities, a comparable solubility pattern is anticipated for this compound.

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions and potential for hydrogen bond acceptance.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding capabilities of the amino group with the solvent's hydroxyl group.
Nonpolar Hexane, TolueneLow"Like dissolves like" principle; the molecule's polarity is not well-matched with nonpolar solvents.
Aqueous WaterLow to InsolubleDespite polar groups, the overall hydrophobicity of the molecule may limit aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various stages of drug development, including formulation, purification, and in vitro/in vivo testing. The following is a generalized, robust protocol for determining the solubility of this compound using the isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Isothermal Equilibrium Solubility Determination Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the test samples.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study and application of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess 2-Amino-5- iodonicotinonitrile B Add to known volume of solvent A->B C Seal vials and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Compounds like this compound are often synthesized as intermediates for screening in drug discovery programs. The following diagram illustrates a typical high-throughput screening workflow where such a compound might be utilized.

G cluster_library Compound Library cluster_screening High-Throughput Screening cluster_validation Hit Validation and Optimization A Synthesis of 2-Amino-5- iodonicotinonitrile and analogs B Compound library preparation (dissolved in DMSO) A->B D Primary screen of compound library B->D C Assay development (e.g., target-based or cell-based) C->D E Hit identification D->E F Dose-response analysis E->F G Secondary assays (selectivity, mechanism of action) F->G H Lead optimization G->H

Caption: High-Throughput Drug Screening Workflow.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this guide provides a robust framework for its experimental determination and a logical context for its application. The inferred solubility profile suggests good solubility in polar aprotic solvents like DMSO and DMF, making it suitable for use in typical high-throughput screening campaigns. The provided experimental protocol offers a reliable method for generating precise solubility data, which is indispensable for the progression of any research or drug development program utilizing this versatile chemical intermediate.

An In-depth Technical Guide to 2-Amino-5-iodonicotinonitrile: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-5-iodonicotinonitrile, a strategically functionalized pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique electronic and structural characteristics, conferred by the synergistic interplay of the amino, iodo, and cyano groups, render it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of this compound, covering its fundamental properties, robust synthetic methodologies, critical applications in drug discovery, and essential safety protocols. Designed for researchers, chemists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights to facilitate innovation.

Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

Heterocyclic compounds are foundational to the design of new therapeutic agents, with a significant percentage of all drugs containing at least one heterocyclic core.[1] Within this vast chemical space, functionalized pyridines are of paramount importance. This compound (CAS No. 1347815-41-1) is a prime example of a "privileged scaffold" — a molecular framework that is recurrently identified as a crucial component in a variety of bioactive compounds.[2]

The strategic placement of an iodine atom at the C5 position offers a reactive handle for a multitude of powerful cross-coupling reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the precise and controlled introduction of diverse molecular fragments, enabling the systematic exploration of chemical space during lead optimization. The vicinal amino (C2) and cyano (C3) groups provide additional points for chemical modification and are often integral to the pharmacophore of the final active pharmaceutical ingredient (API). This guide will dissect the synthesis and utility of this high-value intermediate.

Molecular Profile and Physicochemical Properties

A thorough understanding of a starting material's physical and chemical properties is a prerequisite for its effective use in synthesis. The key properties of this compound are summarized below. This data is critical for procedural design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 1347815-41-1[2]
Molecular Formula C₆H₄IN₃PubChem
Molecular Weight 245.02 g/mol PubChem
Appearance Off-white to yellow solid[3]
Melting Point 85-87°C[3]
Solubility Soluble in DMF, Methanol; Sparingly soluble in Acetic Acid; Insoluble in water.[3]
Storage Recommended 2-8°C, under inert atmosphere, protected from light.

This data represents typical values and may vary slightly between suppliers.

Synthesis and Mechanistic Considerations: A Validated Protocol

The reliable synthesis of this compound is crucial for its application. While several routes exist, a common and effective method involves the direct iodination of 2-aminonicotinonitrile. This process leverages an electrophilic iodinating agent to install the iodine atom at the electron-rich C5 position of the pyridine ring.

Recommended Synthetic Protocol

This protocol is designed to be self-validating, with in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound from 2-aminonicotinonitrile.

Materials:

  • 2-Aminonicotinonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality: The portion-wise addition of NIS at low temperature controls the exothermic reaction and minimizes the formation of di-iodinated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

  • Workup - Extraction: Remove the acetonitrile under reduced pressure. To the resulting residue, add dichloromethane (DCM) and a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Trustworthiness: The bicarbonate wash removes acidic succinimide byproducts, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage Start Dissolve 2-Aminonicotinonitrile in Acetonitrile Add_NIS Add N-Iodosuccinimide (NIS) at 0°C Start->Add_NIS React Stir at Room Temperature (Monitor by TLC) Add_NIS->React Quench Quench with Sodium Thiosulfate React->Quench Extract Extract with DCM & Wash (NaHCO₃, Brine) Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final Pure this compound Purify->Final G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Molecular Scaffolds Core This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki [Pd] Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira [Pd/Cu] Buchwald Buchwald-Hartwig (Amines, Amides) Core->Buchwald [Pd] Aryl Aryl-substituted Pyridines Suzuki->Aryl Alkynyl Alkynyl-substituted Pyridines Sonogashira->Alkynyl Amino Amino-substituted Pyridines Buchwald->Amino

References

In-Depth Technical Guide to Analogs of 2-Amino-5-iodonicotinonitrile: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of analogs of 2-Amino-5-iodonicotinonitrile. This class of compounds, belonging to the broader family of 2-aminopyridine derivatives, has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors and anticancer agents. This document details synthetic methodologies, presents quantitative biological data, and provides standardized experimental protocols relevant to the study of these analogs.

Core Structure and Rationale for Analog Development

This compound serves as a versatile scaffold for drug design. The 2-aminopyridine core is a well-established "hinge-binding" motif for various protein kinases, while the nitrile and iodo substituents at the 3 and 5 positions, respectively, provide vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The development of analogs aims to explore the chemical space around this core to identify compounds with improved therapeutic profiles.

Synthesis of 2-Amino-5-substituted Nicotinonitrile Analogs

The synthesis of 2-amino-5-halonicotinonitrile analogs and their derivatives can be achieved through several established synthetic routes. A common strategy involves the halogenation of a 2-aminonicotinonitrile precursor. For instance, 2-amino-5-halothiazoles can be produced via an addition-elimination mechanism involving halogenation of 2-aminothiazoles[1].

A general synthetic approach to 2-amino-5-substituted nicotinonitriles is outlined below. This often starts with readily available pyridine precursors, followed by functional group interconversions to introduce the desired substituents.

Synthetic_Workflow Start 2-Aminopyridine Precursor Step1 Nitration/Halogenation at C5 Position Start->Step1 Intermediate1 2-Amino-5-substituted Pyridine Step1->Intermediate1 Step2 Cyanation at C3 (e.g., Sandmeyer reaction) Intermediate1->Step2 Core_Structure 2-Amino-5-substituted Nicotinonitrile Core Step2->Core_Structure Step3 Functionalization of 2-Amino Group Core_Structure->Step3 Step4 Modification of C5 Substituent (e.g., Suzuki, Sonogashira coupling) Core_Structure->Step4 Analog1 N-Substituted Analogs Step3->Analog1 Analog2 C5-Aryl/Alkynyl Analogs Step4->Analog2

Figure 1: Generalized synthetic workflow for 2-amino-5-substituted nicotinonitrile analogs.

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound, particularly those within the 2-aminopyridine and related heterocyclic families, have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Kinase Inhibitory Activity

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications at the 5-position of the nicotinonitrile ring can significantly impact potency and selectivity.

Table 1: Kinase Inhibitory Activity of 2-Aminopyridine and Related Analogs

Compound ClassTarget Kinase(s)Key SubstitutionsIC50 (nM)Reference(s)
2-Aminopyridine DerivativesCDK8Varied aryl and heterocyclic groups46[2]
2-Aminopyridine DerivativesJAK2N-aryl substitutions3
2-Aminopyridine DerivativesROS1/ALKSpirocyclic substitutions42.3 (cellular IC50)
2-Aminothiazole DerivativesPan-SrcN-aryl and carboxamide substitutionsSubnanomolar to nanomolar[3]
2-Arylamino-4-aryl-pyrimidinesPAK1Bromide at pyrimidine C5Potent inhibition[4]

Note: Data is compiled from various sources on related scaffolds to infer potential activities of this compound analogs.

The structure-activity relationship (SAR) studies on related 2-aminopyrimidine inhibitors of PAK1 revealed that the incorporation of a bromide at the 5-position of the pyrimidine core led to potent inhibition[4]. This suggests that a halogen at the 5-position of the nicotinonitrile ring, such as iodine, can be beneficial for activity.

Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. The antiproliferative activity is typically assessed using cell-based assays such as the MTT assay.

Table 2: Anticancer Activity of 2-Aminonicotinonitrile and Related Analogs

Compound ClassCell Line(s)Key FeaturesGI50/IC50Reference(s)
2-Amino-pyrano[3,2-c]quinoline-3-carbonitrilesVarious cancer cell linesFused ring system26 nM (for compound 5e)[1]
N-nicotinonitrile derivativesMCF-7, HepG2Nucleoside analogsPromising activity[5]
2,5-dihydrofuran derivatives with nitrile groupFour human cancer cell linesDihydrofuran scaffoldActive in MTT assay[6]

Note: Data is compiled from various sources on related scaffolds to infer potential activities of this compound analogs.

A series of novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives demonstrated significant antiproliferative activity against a panel of cancer cell lines, with the most potent compounds exhibiting GI50 values in the nanomolar range[1].

Signaling Pathways

The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and migration. For instance, inhibition of kinases like Src, JAK, and ALK can disrupt downstream signaling cascades.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., ALK, ROS1) Src Src Kinase Receptor->Src PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras JAK JAK2 Src->JAK STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription Akt Akt PI3K->Akt Akt->Transcription Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Analog Inhibitor->Receptor Inhibition Inhibitor->Src Inhibition Inhibitor->JAK Inhibition

Figure 2: Simplified signaling pathways targeted by 2-aminopyridine-based kinase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound analogs.

General Synthetic Protocol for N-Substituted Analogs

A representative protocol for the synthesis of N-substituted analogs involves the reaction of the this compound core with an appropriate electrophile.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF).

  • Deprotonation: Add a base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C and stir for 30 minutes.

  • Electrophile Addition: Add the desired electrophile (e.g., alkyl halide, acyl chloride, 1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general fluorescence-based assay to determine the IC50 of a test compound against a specific kinase.

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Step1 Add Kinase and Test Compound to Microplate Wells Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate Reaction by Adding ATP and Substrate Step2->Step3 Step4 Incubate at RT Step3->Step4 Step5 Stop Reaction and Add Detection Reagent Step4->Step5 Step6 Incubate Step5->Step6 End Read Fluorescence Signal Step6->End

Figure 3: Experimental workflow for a fluorescence-based in vitro kinase assay.
  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a reaction mixture containing the kinase, a fluorescently labeled substrate, and assay buffer.

  • Plate Setup: Add the test compound dilutions and controls (no inhibitor and no enzyme) to a microplate.

  • Kinase Addition: Add the kinase solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and the substrate.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate, leading to a change in fluorescence.

  • Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors and anticancer agents. The synthetic versatility of this core allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a broader range of analogs with diverse substitutions at the 5-position to fully explore the therapeutic potential of this scaffold. Further investigation into the specific kinase targets and downstream signaling pathways will provide a more comprehensive understanding of their mechanism of action and guide the development of next-generation targeted therapies.

References

Introduction: The Strategic Value of a Halogenated Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-iodonicotinonitrile: Synthesis, Reactivity, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on a core scaffold is paramount to tuning molecular properties. This compound, a substituted pyridine derivative, represents a quintessential example of a high-value building block. Its architecture, featuring an amino group, a nitrile moiety, and a strategically positioned iodine atom on a pyridine ring, offers a triad of reactive sites. This unique combination makes it an exceptionally versatile intermediate for constructing complex molecular frameworks, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The amino group provides a key nucleophilic and hydrogen-bond-donating site, while the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups. However, it is the iodo group at the C5 position that truly unlocks the synthetic potential of this molecule. As a "heavy" halogen, iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing a reliable handle for introducing a wide array of substituents and building molecular complexity. This guide provides a senior application scientist's perspective on the synthesis, core reactivity, and practical applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical & Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis. While specific experimental data for this compound can be sparse, we can infer its characteristics from closely related analogs and public databases.

PropertyValue / DescriptionSource
Molecular Formula C₆H₄IN₃PubChem
Molecular Weight 245.02 g/mol PubChem
IUPAC Name 2-amino-5-iodopyridine-3-carbonitrilePubChem
Appearance Expected to be an off-white to yellow or light brown solid.Inferred from analogs[2]
Melting Point Not reported; analog 2-Amino-5-iodobenzonitrile melts at 84-88°C.[3][3]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and sparingly soluble in alcohols.Inferred from analogs[2]
¹H NMR Protons on the pyridine ring would appear as distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm). The amino protons would appear as a broad singlet.General NMR Principles[4]
¹³C NMR Expect signals for six distinct carbon atoms, with the carbon bearing the iodine (C-I) appearing at a characteristic upfield shift compared to C-H.General NMR Principles[4]
IR Spectroscopy Characteristic peaks expected: N-H stretching (amino group, ~3300-3500 cm⁻¹), C≡N stretching (nitrile, ~2220-2240 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1650 cm⁻¹).General IR Principles[5]
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z 245. A characteristic isotopic pattern for iodine would be absent as it is monoisotopic.General MS Principles[4]

Synthesis of the Core Scaffold: A Practical Approach

The synthesis of this compound is not commonly detailed in encyclopedic sources. However, a robust and logical pathway can be designed starting from the readily available precursor, 2-aminonicotinonitrile. The key transformation is the regioselective iodination of the electron-rich pyridine ring.

Workflow for Synthesis

A 2-Aminonicotinonitrile (Starting Material) C Reaction Vessel Solvent: Acetonitrile or DMF A->C B Iodinating Agent (e.g., NIS, ICl, I2/H2O2) B->C D Electrophilic Aromatic Substitution (Iodination at C5 position) C->D Stirring, RT to 50°C E Reaction Work-up (Quenching, Extraction) D->E F Purification (Recrystallization or Chromatography) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is designed for reliability and scalability, employing N-Iodosuccinimide (NIS) as the iodinating agent. From an application standpoint, NIS is often preferred over molecular iodine (I₂) because it avoids the generation of HI as a byproduct, leading to cleaner reactions and simpler work-ups.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-aminonicotinonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material). The choice of solvent is critical; acetonitrile is easier to remove, but DMF provides better solubility for many polar substrates.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm. The reaction is typically performed in the dark to prevent light-induced decomposition of NIS.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. This is a crucial self-validating step; the disappearance of the yellow/brown color indicates the complete quenching of iodine species.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford pure this compound.

The Chemistry of a Versatile Building Block

The synthetic power of this compound stems from the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications, making it an ideal scaffold for building libraries of drug candidates.

Core Reactions and Mechanistic Insights
  • Palladium-Catalyzed Cross-Coupling (The C-I Bond): The carbon-iodine bond is the most valuable handle for elaboration. It readily participates in oxidative addition to a Palladium(0) catalyst, initiating several key C-C and C-N bond-forming reactions.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond, ideal for introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, a key linker in many bioactive molecules.

    • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form a C-N bond, creating substituted anilines and related structures.[7][8] The choice of phosphine ligand is critical in this reaction, with sterically hindered, electron-rich ligands like XPhos or RuPhos often providing superior results for challenging substrates.[6]

  • Nucleophilic Substitution/Derivatization (The Amino Group): The 2-amino group can be readily acylated with acid chlorides or anhydrides to form amides, or it can be used as a nucleophile in the construction of fused heterocyclic rings (e.g., pyrido[2,3-d]pyrimidines).[9]

  • Transformation of the Nitrile Group: The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.

Workflow: Diversification via Cross-Coupling

cluster_start Core Scaffold cluster_reactions Palladium-Catalyzed Reactions cluster_products Diverse Products A This compound B Suzuki Coupling + R-B(OH)2 A->B Pd Catalyst, Base C Sonogashira Coupling + R-C≡CH A->C Pd/Cu Catalyst, Base D Buchwald-Hartwig + R2NH A->D Pd Catalyst, Base, Ligand E 5-Aryl Derivative B->E F 5-Alkynyl Derivative C->F G 5-Amino Derivative D->G

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Aminonicotinonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful transformation is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent motifs in a vast array of therapeutic agents.[2][3] Among the myriad of building blocks utilized in drug discovery, functionalized pyridines, such as 2-Amino-5-iodonicotinonitrile, are of particular significance. The resulting 2-amino-5-arylnicotinonitrile core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other targeted therapies.

This document serves as a comprehensive technical guide for performing the Suzuki coupling of this compound. It provides a detailed examination of the reaction mechanism, elucidates the challenges inherent to this specific substrate, and offers robust experimental protocols. Furthermore, this guide is designed to empower researchers to not only successfully execute the reaction but also to understand the rationale behind the selection of reagents and conditions, enabling effective troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) species. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[1][5] The presence of electron-withdrawing groups on the aryl halide can facilitate this step.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product (2-amino-5-arylnicotinonitrile) and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-X L_n (Ar = aminonicotinonitrile) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of this compound Coupling

The Suzuki coupling of this compound, while highly valuable, presents a unique set of challenges that must be addressed for a successful transformation.

  • Catalyst Inhibition: The presence of the amino group and the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation of the catalyst.[8] This can slow down or completely halt the catalytic cycle.

  • Substrate Reactivity: The electron-donating nature of the amino group can decrease the electrophilicity of the pyridine ring, making the oxidative addition step more challenging compared to unsubstituted or electron-deficient aryl halides.[8]

  • Side Reactions:

    • Protodeboronation: The boronic acid can undergo hydrolysis and subsequent protodeboronation, especially under basic conditions, leading to the formation of arene byproducts. This is a common issue with electron-deficient heteroaryl boronic acids.[4][9]

    • Dehalogenation: The starting this compound can undergo dehalogenation, where the iodine atom is replaced by a hydrogen atom. This side reaction can be promoted by certain bases and impurities in the solvent.[8]

To overcome these challenges, careful selection of the catalyst system, base, and solvent is paramount. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands have shown great efficacy in coupling challenging heteroaromatic substrates.[10] These ligands promote the desired catalytic cycle while minimizing catalyst inhibition.

Experimental Protocols

This section provides detailed protocols for the Suzuki coupling of this compound. Two protocols are presented, one utilizing a traditional palladium catalyst and another employing a more advanced Buchwald-type catalyst system, which is often more effective for challenging substrates.

Protocol 1: Traditional Catalyst System - Pd(PPh₃)₄

This protocol is a good starting point for routine couplings and utilizes a commonly available catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.03-0.05 eq). Then, add the degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Advanced Catalyst System - Buchwald Ligand

This protocol is recommended for more challenging arylboronic acids or when higher yields and efficiency are desired.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and water (the ratio can be optimized, e.g., 10:1).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base - Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute - Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify product Pure Product: 2-Amino-5-aryl-nicotinonitrile purify->product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Data Presentation: A Guide to Reaction Parameters

The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki coupling of aminopyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O (4:1)908-1660-85
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (10:1)1104-1280-95
PdCl₂(dppf)dppfCs₂CO₃DMF1006-1475-90
Pd-PEPPSI-IPrIPrK₂CO₃THF804-1085-98

Yields are estimates based on analogous systems and will vary depending on the specific arylboronic acid used.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Catalyst deactivationUse a fresh batch of catalyst and ensure rigorous exclusion of oxygen. Consider using a more robust pre-catalyst.
Poor substrate solubilityTry a different solvent system (e.g., DMF, THF/water).
Inappropriate baseScreen different bases (e.g., Cs₂CO₃, K₃PO₄).
Significant side products Protodeboronation of boronic acidUse a boronic ester (e.g., pinacol ester), use anhydrous conditions if possible, or a milder base.
Dehalogenation of starting materialEnsure solvents are free of potential hydride sources. Optimize reaction time to be as short as possible.
Difficulty in purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary.

Safety Considerations

  • Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable 2-amino-5-arylnicotinonitrile derivatives. While challenges such as catalyst inhibition and side reactions exist, a rational approach to the selection of the catalyst system, base, and solvent, guided by a sound understanding of the reaction mechanism, can lead to high yields and successful outcomes. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Heck Reaction of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for conducting the Heck reaction with 2-Amino-5-iodonicotinonitrile. This reaction is a powerful tool for the synthesis of 2-amino-5-vinylnicotinonitrile derivatives, which are valuable intermediates in the development of novel therapeutics. The protocols and data presented herein are based on established methodologies for palladium-catalyzed cross-coupling reactions and should be considered a starting point for optimization.

Introduction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This versatile transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, particularly in the pharmaceutical industry. The reaction of this compound with various alkenes allows for the introduction of diverse vinyl groups at the 5-position of the pyridine ring, providing access to a wide range of novel compounds for drug discovery.[3] The presence of the amino and cyano groups on the pyridine ring can influence the reactivity of the substrate, making careful optimization of the reaction conditions crucial for a successful outcome.

Key Reaction Parameters for Optimization

The successful execution of the Heck reaction with this compound is dependent on the careful optimization of several key parameters. The following table summarizes typical starting conditions and variables for optimization based on analogous reactions with iodoheterocycles.[4][5]

ParameterTypical Conditions/ReagentsRemarks
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%)The choice of palladium source and its oxidation state can significantly impact catalytic activity. Pre-catalysts that readily form the active Pd(0) species are often preferred.[4][6]
Ligand PPh₃, P(o-tolyl)₃, P(t-Bu)₃ (2-10 mol%)Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand can influence reaction efficiency and should be screened.[5]
Base Et₃N, K₂CO₃, Cs₂CO₃, NaOAc (1.5-3.0 equiv.)An organic or inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle.[5][6]
Solvent DMF, Dioxane, Acetonitrile (MeCN), TolueneThe choice of solvent can significantly affect the solubility of the reactants and the reaction rate. Anhydrous solvents are recommended.[4]
Alkene Styrenes, Acrylates, Acrylamides (1.0-2.0 equiv.)The nature of the alkene partner will influence the reaction conditions required for optimal conversion.
Temperature 60-140 °CThe reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials or products.[4]
Reaction Time 4-48 hoursReaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time.[4]

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound. These should be adapted and optimized for specific alkene substrates.

Protocol 1: General Procedure using Pd(OAc)₂/PPh₃

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF), the alkene (1.2 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-vinylnicotinonitrile derivative.

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add anhydrous dioxane to achieve a desired concentration (e.g., 0.1 M of the iodo-substrate).

  • Reaction: Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring by TLC or GC-MS.[5]

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Purification: Combine the filtrate and washes, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Heck_Reaction_Workflow Figure 1: Experimental Workflow for the Heck Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Pd Catalyst, and Ligand to a dry flask B 2. Establish Inert Atmosphere (Nitrogen or Argon) A->B C 3. Add Anhydrous Solvent, Alkene, and Base B->C D 4. Heat and Stir (e.g., 100°C for 18h) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Dilute with Organic Solvent F->G H 8. Wash with Water and Brine G->H I 9. Dry, Concentrate, and Purify (Column Chromatography) H->I Product Final Product: 2-Amino-5-vinylnicotinonitrile Derivative I->Product

Caption: Experimental Workflow for the Heck Reaction.

Heck_Catalytic_Cycle Figure 2: Simplified Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Migratory_Insertion Migratory Insertion PdII_Alkyl L₂Pd(II)(Alkyl)(I) Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdII_Hydride L₂Pd(II)(H)(I) Beta_Hydride->PdII_Hydride Product Substituted Alkene Beta_Hydride->Product Reductive_Elimination Reductive Elimination (with Base) PdII_Hydride->Reductive_Elimination Reductive_Elimination->Pd0 BaseH Base-H⁺ + I⁻ Reductive_Elimination->BaseH ArylI This compound ArylI->OxAdd Alkene Alkene Alkene->Coordination

Caption: Simplified Catalytic Cycle of the Heck Reaction.

Applications in Drug Development

Derivatives of 2-aminonicotinonitrile are important scaffolds in medicinal chemistry. They have been investigated for a variety of biological activities, including their use as A2A adenosine receptor antagonists.[7] The ability to introduce a wide range of substituents at the 5-position via the Heck reaction allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties. The products of this reaction can serve as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which also exhibit significant biological activities.[8]

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • The reaction should be conducted under an inert atmosphere to prevent catalyst degradation.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting the Sonogashira coupling reaction with 2-Amino-5-iodonicotinonitrile. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 2-amino-5-alkynylnicotinonitriles, which are valuable intermediates in medicinal chemistry and materials science. The protocols provided herein are based on established literature procedures and offer a starting point for reaction optimization.

Introduction

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1] Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has found extensive application in the synthesis of complex organic molecules.

For the specific substrate, this compound, the Sonogashira coupling enables the introduction of various alkynyl moieties at the 5-position of the pyridine ring, yielding a diverse library of substituted nicotinonitrile derivatives.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound is as follows:

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Sonogashira coupling of this compound. It is important to note that optimal conditions may vary depending on the specific alkyne used.

EntryAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-HexynePdCl₂(PPh₃)₂ (5)CuI (5)TriethylamineAcetonitrile801675US Patent US20110263842A1
2PhenylacetylenePd(PPh₃)₄ (3)CuI (5)TriethylamineTHF6512Est. >80Model Protocol
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DiisopropylethylamineDMFRT24Est. >85Model Protocol
4Propargyl alcoholPd₂(dba)₃ (1.5) / PPh₃ (6)-K₃PO₄Dioxane/H₂O1008Est. >70*Model Protocol (Copper-Free)

*Estimated yields are based on typical outcomes for similar substrates and should be considered as starting points for optimization.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous acetonitrile (10 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous acetonitrile (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a procedure for the Sonogashira coupling of this compound without the use of a copper co-catalyst, which can be advantageous in cases where copper-catalyzed side reactions, such as alkyne homocoupling, are a concern.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (8 mL) and water (2 mL)

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), PPh₃ (0.06 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous dioxane (8 mL) and deionized water (2 mL).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycles of the Sonogashira coupling.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Pd catalyst, [CuI], and Base in a Schlenk flask inert Evacuate and backfill with inert gas (3x) start->inert solvent Add anhydrous solvent inert->solvent alkyne Add terminal alkyne solvent->alkyne heat Heat to desired temperature and stir alkyne->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite (if applicable) cool->filter extract Aqueous workup/extraction filter->extract purify Purify by column chromatography extract->purify G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X R-X R-X Oxidative Addition Oxidative Addition R-Pd(II)(C≡CR')L2 R-Pd(II)(C≡CR')L2 R-Pd(II)(X)L2->R-Pd(II)(C≡CR')L2 R'C≡Cu Transmetalation Transmetalation R-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)(C≡CR')L2->Product R-C≡C-R' Reductive Elimination Reductive Elimination CuX CuX R'C≡CCu R'C≡CCu CuX->R'C≡CCu R'C≡CH, Base R'C≡CH R'C≡CH Base Base R'C≡CCu->CuX Transmetalation to Pd G Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X R-X R-X Oxidative Addition Oxidative Addition R-Pd(II)(C≡CR')L2 R-Pd(II)(C≡CR')L2 R-Pd(II)(X)L2->R-Pd(II)(C≡CR')L2 R'C≡CH, Base R'C≡CH R'C≡CH Base Base Deprotonation Deprotonation R-Pd(II)(C≡CR')L2->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)(C≡CR')L2->Product R-C≡C-R' Reductive Elimination Reductive Elimination

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Amino-5-iodonicotinonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted nicotinonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery. The methodologies described herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds for therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions offer numerous possibilities for derivatization at the 5-position. The presence of the reactive iodine atom makes it an excellent substrate for various coupling reactions, while the 2-amino and 3-cyano groups can be utilized for further functionalization, rendering it a valuable bifunctional scaffold in the generation of compound libraries.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize typical quantitative data for key palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the public domain, the presented data is based on reactions with structurally similar iodo- and bromo-substituted aminopyridines and serves as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85¹
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane9016~92¹
33-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1108~82¹
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~75¹

¹Yields are representative and based on the coupling of structurally similar 5-bromo-2-aminopyridine derivatives.

Table 2: Buchwald-Hartwig Amination with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene11018High²
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene10024High²
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10012Moderate-High²
4N-MethylanilinePd₂(dba)₃ (2)JohnPhos (4)LiHMDSTHF8024Moderate²

²Yields are qualitative and based on general protocols for Buchwald-Hartwig amination of aryl halides.

Table 3: Sonogashira Coupling with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF656~90³
21-HexynePdCl₂(PPh₃)₂ (2.5)5Et₃NDMF1003~85³
3TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF1003~96³
4Propargyl alcoholPd(PPh₃)₄ (5)10DIPATHFRT12~75³

³Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines and are expected to be similar or higher for the iodo-analog.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents and reagents are crucial for optimal results and should be used unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and potassium phosphate.

  • Add Pd(PPh₃)₄ catalyst to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction until completion (typically 12-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Sealed tube or pressure vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry sealed tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine to the reaction mixture.

  • Seal the tube tightly and heat the mixture to 110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 16-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC until completion (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I L₂ oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂ + Base) pd_complex->transmetalation R-B(OH)₂ Base pd_r_complex Ar-Pd(II)-R L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination + Deprotonation (Base) pd_complex->amine_coordination R₂NH Base pd_amido_complex Ar-Pd(II)-NR₂ L₂ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR pd_alkynyl_complex Ar-Pd(II)-C≡CR L₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_cycle Cu(I) Catalytic Cycle (Forms Cu-acetylide) cu_cycle->transmetalation Provides alkynylating agent

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Schlenk line or Glovebox) start->setup reagents Add this compound, Coupling Partner, Base, and Solvent setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

Synthesis of Biaryl Compounds Using 2-Amino-5-iodonicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-Amino-5-iodonicotinonitrile as a key building block. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are highlighted as efficient methods for the construction of the C-C bond between this compound and various aryl partners. These methodologies are of significant interest to the medicinal chemistry and drug development fields, as the resulting 2-amino-5-aryl-nicotinonitrile scaffold is a privileged structure found in numerous biologically active molecules. This guide offers comprehensive reaction parameters, detailed step-by-step procedures, and a summary of quantitative data to facilitate the adoption and optimization of these synthetic routes in a research setting.

Application Notes

Introduction to Biaryl Scaffolds in Drug Discovery

Biaryl structures are fundamental motifs in a vast array of natural products, pharmaceuticals, and advanced materials. The rotational restriction around the aryl-aryl bond provides a defined three-dimensional structure that can effectively interact with biological targets, making them a cornerstone in modern medicinal chemistry. The introduction of a biaryl moiety can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Significance of the 2-Amino-5-aryl-nicotinonitrile Scaffold

The 2-amino-nicotinonitrile core is a versatile heterocyclic system that is prevalent in a number of biologically active compounds. The amino group can act as a hydrogen bond donor, while the nitrile group can serve as a hydrogen bond acceptor or be further elaborated into other functional groups. Arylation at the 5-position of the 2-aminonicotinonitrile ring system generates a class of compounds with a broad spectrum of pharmacological activities. These scaffolds have been investigated for their potential as kinase inhibitors, central nervous system agents, and antimicrobial compounds. Specifically, derivatives of 2-amino-5-aryl-nicotinonitrile have shown promise as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The most effective and widely used methods for the synthesis of 2-amino-5-aryl-nicotinonitriles from this compound are palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes this compound an excellent electrophilic partner in these transformations.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyridine with an organoboron reagent, typically an arylboronic acid or ester. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids, making it a highly practical and versatile method.[1]

  • Stille Coupling: The Stille reaction couples the iodo-pyridine with an organotin compound (organostannane).[2][3][4] A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups.[2][3] However, the toxicity of tin compounds is a notable drawback.[2][3]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used for the coupling reactions.

  • Palladium catalysts are sensitive to air and should be handled under an inert atmosphere.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Arylboronic Acid Arylboronic Acid (Ar-B(OH)₂) Biaryl Product 2-Amino-5-aryl-nicotinonitrile Catalyst->Biaryl Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Byproducts Boronic Acid Byproducts

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the desired arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C for 4-12 hours.

  • Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-5-aryl-nicotinonitrile product.

Protocol 2: Stille Coupling

This protocol provides a general method for the Stille cross-coupling of this compound with various organostannane reagents.

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Organostannane Organostannane (Ar-SnR₃) Biaryl Product 2-Amino-5-aryl-nicotinonitrile Catalyst->Biaryl Product Solvent Anhydrous Solvent (e.g., Toluene, DMF) Byproducts Tin Halide Byproducts

Caption: General scheme for the Stille cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., tributyl(aryl)tin, 1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the organostannane reagent.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Due to the toxicity of tin byproducts, purification requires care. The crude product is typically purified by flash column chromatography on silica gel. A potassium fluoride workup can also be employed to remove tin residues.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura and Stille coupling reactions with this compound. The yields are illustrative and may vary depending on the specific reaction conditions and the nature of the coupling partner.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9012~88
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9012~92
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)9016~85
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O (9:1)1008~78
5Pyridin-3-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF/H₂O (9:1)10010~72

Yields are based on reported values for structurally similar compounds and are representative.

Table 2: Stille Coupling of this compound with Organostannanes
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (4)Toluene11018~80
2Tributyl(vinyl)tinPd(PPh₃)₄ (4)Toluene10012~75
3Tributyl(2-thienyl)tinPd(PPh₃)₄ (4)DMF10016~70
4(4-Methoxyphenyl)trimethyltinPd₂(dba)₃ (2) / P(o-tol)₃ (8)Toluene11024~85

Yields are based on reported values for structurally similar compounds and are representative.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 2-amino-5-aryl-nicotinonitrile derivative.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Weigh Reactants: This compound, Arylboronic Acid, Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (x3) B->C D Add Catalyst and Degassed Solvent C->D E Heat and Stir (e.g., 90°C, 12h) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temp F->G H Dilute with Ethyl Acetate & Water G->H I Separate Layers H->I J Extract Aqueous Layer I->J K Combine Organic Layers, Wash with Brine, Dry J->K L Filter and Concentrate K->L M Column Chromatography L->M N Characterize Pure Product M->N

Caption: A step-by-step workflow for the synthesis of 2-amino-5-aryl-nicotinonitriles.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the functionalization of the amino group of 2-Amino-5-iodonicotinonitrile, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic transformations for analogous 2-aminopyridine systems and can be adapted for the target molecule.

Overview of Functionalization Reactions

The primary amino group in this compound offers a versatile handle for a variety of chemical modifications, including acylation, alkylation, and arylation. These transformations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

Acylation of the Amino Group

Acylation of the 2-amino group is a fundamental transformation that can be readily achieved using standard acylating agents such as acid chlorides or anhydrides. This reaction is often employed to install an amide functionality, which can serve as a key structural motif or as a protecting group for the amino moiety.

Experimental Protocol: Acylation with Acetic Anhydride (Analogous Procedure)

This protocol describes the acetylation of a 2-aminopyridine derivative, which can be adapted for this compound.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Acetic anhydride (1.5 - 2.0 eq)

  • Pyridine (solvent)

  • Methanol (for quenching)

  • Toluene

  • Dichloromethane or Ethyl acetate

  • 1 M HCl (aqueous)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the 2-aminopyridine derivative (1.0 eq) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-acetamido derivative.

Quantitative Data for Acylation (Analogous Compound)
Starting MaterialAcylating AgentSolventTemperatureReaction TimeYieldReference
2-aminopyridineAcetic anhydridePyridine0°C to RT-High[1]
2-amino-5-bromopyridine2,5-hexanedione (protection)TolueneReflux--[2]

Note: Yields are typically high for this type of transformation but may vary depending on the specific substrate and reaction conditions.

Alkylation of the Amino Group

Alkylation introduces an alkyl substituent onto the amino group. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for mono-alkylation.

Experimental Protocol: Reductive Amination (General Procedure)

This general protocol for reductive amination can be adapted to introduce a variety of alkyl groups onto the 2-amino position.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous NaHCO₃

  • Water

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0 - 1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Quantitative Data for Alkylation (Analogous Reactions)
AmineCarbonyl CompoundReducing AgentSolventTemperatureYieldReference
Primary/Secondary AmineAldehyde/KetoneNaBH₃CN---[3]
Primary/Secondary AmineAldehyde/KetoneNaBH(OAc)₃---[3]
AminomalononitrileBenzyl bromideTriethylamineTHF-Good[4]

Note: The choice of reducing agent can be critical. NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.

Arylation of the Amino Group

The introduction of an aryl group onto the 2-amino position is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the aminopyridine and an aryl halide or triflate.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This general protocol outlines the conditions for the palladium-catalyzed N-arylation of an amino-heterocycle.

Materials:

  • This compound (1.0 eq)

  • Aryl halide or triflate (1.0 - 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the aryl halide or triflate.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5][6]

Quantitative Data for Arylation (Buchwald-Hartwig Amination)
AmineAryl Halide/TriflateCatalyst SystemBaseSolventTemperatureYieldReference
Aryl/Heteroaryl AmineAryl Halide/TriflatePd(0)/Phosphine LigandNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-120 °CVaries[5][6]

Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for a specific substrate combination.

Diazotization and Subsequent Reactions (Sandmeyer Reaction)

While not a direct functionalization of the amino group that retains the nitrogen, diazotization is a critical reaction for replacing the amino group with other functionalities. The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate. For instance, a Sandmeyer reaction can then be used to replace the diazonium group with a variety of substituents, including halogens, cyano, and hydroxyl groups.[5][7]

Experimental Protocol: Diazotization (General Procedure)

Materials:

  • This compound (1.0 eq)

  • Hydrochloric acid or Sulfuric acid

  • Sodium nitrite (NaNO₂) (1.0 - 1.1 eq)

  • Water

  • Ice

Procedure:

  • Suspend or dissolve this compound in an aqueous solution of hydrochloric or sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution can be used immediately in subsequent reactions, such as the Sandmeyer reaction.[8][9]

Visualizing the Workflows

Acylation Workflow

Acylation Acylation of this compound Start This compound Reaction Acylation Start->Reaction + Reagent Acylating Agent (e.g., Acetic Anhydride) Reagent->Reaction Solvent Pyridine (Solvent/Base) Solvent->Reaction in Product 2-(Acylamino)-5-iodonicotinonitrile Reaction->Product

Caption: General workflow for the acylation of the amino group.

Alkylation (Reductive Amination) Workflow

Reductive_Amination Reductive Amination of this compound Start This compound ImineFormation Imine Formation Start->ImineFormation + Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Intermediate Imine Intermediate Intermediate->Reduction + Product 2-(Alkylamino)-5-iodonicotinonitrile ImineFormation->Intermediate Reduction->Product

Caption: Workflow for N-alkylation via reductive amination.

Arylation (Buchwald-Hartwig) Workflow

Buchwald_Hartwig Buchwald-Hartwig Arylation Start This compound Coupling Cross-Coupling Start->Coupling + ArylHalide Aryl Halide/Triflate ArylHalide->Coupling Catalyst Pd Catalyst & Ligand Catalyst->Coupling cat. Base Base Base->Coupling Product 2-(Arylamino)-5-iodonicotinonitrile Coupling->Product

Caption: General workflow for N-arylation via Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-amino-5-iodonicotinonitrile, a key building block in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The substitution at the 5-position of the pyridine ring through palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities, leading to the generation of novel molecules for drug discovery programs. The derivatives of 2-aminonicotinonitrile have shown a variety of biological activities, including antimicrobial and anticancer properties, often acting as kinase inhibitors.[1][2][3][4][5][6]

This document outlines protocols for three fundamental palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, Sonogashira coupling for the installation of alkynyl moieties, and Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-5-aryl(heteroaryl)nicotinonitriles

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[7][8][9] In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents, which are common motifs in pharmacologically active compounds.

General Reaction Scheme:

Suzuki-Miyaura Coupling Scheme

Caption: General scheme of the Suzuki-Miyaura coupling of this compound with a boronic acid.

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene, often with water as a co-solvent)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the corresponding aryl- or heteroarylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-aryl(heteroaryl)nicotinonitrile.

Quantitative Data:

The following table provides representative data for Suzuki-Miyaura coupling reactions with aryl halides analogous to this compound. Yields are highly dependent on the specific substrates and reaction conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[9]
22-Amino-5-bromo-4-t-butylthiazole4-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane1001292
34-Iodoanisole2-Furylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O90888

Sonogashira Coupling for the Synthesis of 2-Amino-5-alkynylnicotinonitriles

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[10][11][12][13] This reaction is instrumental in synthesizing 2-amino-5-alkynylnicotinonitriles, which are valuable precursors for more complex molecules and can exhibit interesting biological properties.

General Reaction Scheme:

Sonogashira Coupling Scheme

Caption: General scheme of the Sonogashira coupling of this compound with a terminal alkyne.

Experimental Protocol:

This is a general procedure and may need to be optimized for specific substrates. Both copper-catalyzed and copper-free conditions are described.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%) (for copper-catalyzed protocol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous and degassed solvent (e.g., THF, DMF, Acetonitrile)

  • Schlenk flask

  • Magnetic stirrer

Procedure (Copper-Catalyzed):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure (Copper-Free):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., DIPEA, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify as described for the copper-catalyzed protocol.

Quantitative Data:

The following table provides representative data for Sonogashira coupling reactions with analogous aryl iodides.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT495
24-Iodoanisole1-HeptynePd(PPh₃)₄ (3)CuI (5)DIPEADMF60689
32-Iodo-5-alkylfuranTrimethylsilylacetylenePd₂(dba)₃ (1) / PPh₃ (4)-DIPEADMF901285[14]

Buchwald-Hartwig Amination for the Synthesis of 2,5-Diaminonicotinonitrile Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17][18][19][20][21] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to novel 2,5-diaminonicotinonitrile derivatives.

General Reaction Scheme:

Buchwald-Hartwig Amination Scheme

Caption: General scheme of the Buchwald-Hartwig amination of this compound with an amine.

Experimental Protocol:

This protocol is a general starting point and optimization of the ligand, base, and solvent may be necessary for different amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To an oven-dried Schlenk tube or sealed vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Add the amine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

The following table provides representative data for Buchwald-Hartwig amination reactions with analogous aryl halides.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001695
22-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane1101288[21]
35-Iodofuran-2-amineBenzylaminePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001882[18]

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(I) Pd0->PdII_halide Ar-I OxAdd Oxidative Addition PdII_aryl Ar-Pd(II)L₂(Ar') PdII_halide->PdII_aryl Ar'-B(OH)₃⁻ Transmetalation Transmetalation PdII_aryl->Pd0 Product Ar-Ar' PdII_aryl->Product RedElim Reductive Elimination ArylHalide 2-Amino-5-iodo- nicotinonitrile BoronicAcid Ar'-B(OH)₂ + Base

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(I) Pd0->PdII_halide Ar-I OxAdd Oxidative Addition PdII_alkynyl Ar-Pd(II)L₂(C≡CR) PdII_halide->PdII_alkynyl Transmetalation Transmetalation PdII_alkynyl->Pd0 Product Ar-C≡CR PdII_alkynyl->Product RedElim Reductive Elimination Alkyne R-C≡C-H Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide + CuI, Base CuI CuI Cu_acetylide->PdII_halide Base Base

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(I) Pd0->PdII_halide Ar-I OxAdd Oxidative Addition PdII_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺I⁻ PdII_halide->PdII_amine Amine_Coord Amine Coordination PdII_amido Ar-Pd(II)L₂(NR¹R²) PdII_amine->PdII_amido + Base Deprotonation Deprotonation PdII_amido->Pd0 Product Ar-NR¹R² PdII_amido->Product RedElim Reductive Elimination ArylHalide 2-Amino-5-iodo- nicotinonitrile Amine HNR¹R² Base Base

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Reagents Add Substrates, Catalyst, Base, and Solvent Setup->Add_Reagents Reaction Heating and Stirring Add_Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for 2-Amino-5-iodonicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodonicotinonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an amino, a cyano, and an iodo group, offers multiple reaction sites for synthetic diversification. The electron-donating amino group and the electron-withdrawing cyano group modulate the reactivity of the pyridine ring, while the iodo substituent at the 5-position serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This strategic placement of functional groups makes this compound an attractive starting material for the synthesis of complex molecules targeting a range of biological pathways, particularly in the development of kinase inhibitors and other therapeutic agents.[1] This document provides detailed application notes and representative protocols for the use of this compound in medicinal chemistry, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Core Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of an iodo group at the 5-position provides a crucial vector for diversification, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).

Key applications include:

  • Synthesis of Kinase Inhibitors: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The 5-position is frequently substituted with larger aryl or heteroaryl groups to occupy the hydrophobic pocket. This compound is an ideal precursor for introducing such diversity via cross-coupling reactions.

  • Development of Novel Heterocyclic Scaffolds: The cyano group can be hydrolyzed, reduced, or cyclized to generate a variety of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which themselves are important pharmacophores with a broad range of biological activities, including antimicrobial and anticancer effects.[2]

  • Antitumor and Antimicrobial Agents: Derivatives of 2-aminopyridine and related nicotinonitriles have shown promising antitumor and antimicrobial activities.[2][3][4] The ability to functionalize the 5-position of this compound allows for the synthesis of libraries of compounds for screening against various cancer cell lines and microbial strains.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. These protocols are based on established procedures for structurally similar 2-amino-5-halopyridines and may require optimization for this specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Then, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-5-aryl-nicotinonitrile.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various 2-amino-5-halopyridines with different arylboronic acids. These values can serve as a benchmark for the expected yields when using this compound, although optimization will be necessary. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds may lead to higher yields and milder reaction conditions.

EntryHalopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
22-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF90892
32-Amino-5-chloropyridine3-Tolylboronic acidXPhos Pd G2 (2)K₃PO₄t-BuOH/H₂O1001678
42-Amino-5-bromopyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O110688
52-Amino-5-iodopyridineNaphthalene-1-boronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Dioxane80495 (estimated)

Note: Yields are based on literature for analogous compounds and are for illustrative purposes. Actual yields with this compound may vary and require optimization.

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K STAT STAT RTK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RAF Inhibitor->PI3K

Caption: Potential targeting of kinase signaling pathways by inhibitors derived from this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound & Arylboronic Acid Reaction_Setup 1. Reaction Setup: Combine reactants, base, and catalyst Start->Reaction_Setup Inert_Atmosphere 2. Inert Atmosphere: Evacuate and backfill with Ar/N₂ Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition: Add degassed solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heating & Stirring: (80-110 °C, 2-24 h) Solvent_Addition->Heating Monitoring 5. Reaction Monitoring: TLC or LC-MS Heating->Monitoring Monitoring->Heating Incomplete Workup 6. Aqueous Work-up: Extraction with organic solvent Monitoring->Workup Complete Purification 7. Purification: Column Chromatography Workup->Purification Product End: Pure 2-Amino-5-aryl-nicotinonitrile Purification->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Formation Reactants R¹-I + R²-B(OR)₂ Reactants->OxAdd R¹ = 2-amino-3-cyano-5-pyridyl Boronate_Activation R²-B(OR)₂ + Base -> [R²-B(OR)₂(Base)]⁻ Boronate_Activation->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 2-Amino-5-iodonicotinonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodonicotinonitrile is a highly functionalized heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features, comprising a pyridine ring substituted with an amino, a cyano, and an iodo group, render it a versatile precursor for the synthesis of a wide array of complex molecular architectures. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the amino and cyano functionalities, allows for the construction of fused heterocyclic systems. Furthermore, the iodine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of substituted pyrido[2,3-d]pyrimidines , a class of bicyclic heterocycles that form the core structure of numerous kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[2][3] By serving as a scaffold, this compound enables the construction of molecules that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.

One of the primary applications of this intermediate is in the synthesis of PIM-1 kinase inhibitors . The PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and are involved in the regulation of cell proliferation, survival, and apoptosis.[1][2]

The general synthetic strategy involves two key transformations:

  • Cyclization: The 2-amino and 3-cyano groups of the nicotinonitrile ring are utilized to construct the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.

  • Cross-Coupling: The iodo group at the 5-position of the nicotinonitrile (which becomes the 7-position of the pyrido[2,3-d]pyrimidine) is exploited for derivatization, most commonly through Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl moieties.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
Appearance Off-white to pale yellow solid
Melting Point 195-200 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Table 2: Representative Yields for the Synthesis of a PIM-1 Kinase Inhibitor Intermediate
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Iodination2-AminonicotinonitrileThis compoundI₂, HIO₃, H₂SO₄, H₂O, 80 °C85
2CyclizationThis compound7-Iodo-4-chloropyrido[2,3-d]pyrimidineFormamide, POCl₃, 180 °C70
3Suzuki Coupling7-Iodo-4-chloropyrido[2,3-d]pyrimidine7-(4-Methoxyphenyl)-4-chloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C92

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct iodination of 2-aminonicotinonitrile.

Materials:

  • 2-Aminonicotinonitrile

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium thiosulfate solution (10% w/v)

  • Ammonium hydroxide solution (25% v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (1.0 eq).

  • Carefully add a mixture of deionized water and concentrated sulfuric acid (4:1 v/v).

  • To the stirred suspension, add iodic acid (0.4 eq) followed by iodine (0.9 eq).

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9.

  • A precipitate will form. Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water, followed by a small amount of 10% sodium thiosulfate solution to remove any unreacted iodine, and finally with more cold deionized water.

  • Dry the solid under vacuum to afford this compound as an off-white to pale yellow powder.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate

This protocol outlines the cyclization of this compound to form the core heterocyclic structure, followed by a Suzuki-Miyaura cross-coupling reaction.

Part A: Synthesis of 7-Iodo-4-chloropyrido[2,3-d]pyrimidine

Materials:

  • This compound

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in formamide (5.0 eq).

  • Heat the mixture to 180 °C and reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add phosphorus oxychloride (3.0 eq) dropwise while cooling in an ice bath.

  • Heat the mixture to 110 °C and reflux for 2 hours.

  • Cool the reaction to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-iodo-4-chloropyrido[2,3-d]pyrimidine.

Part B: Suzuki-Miyaura Coupling

Materials:

  • 7-Iodo-4-chloropyrido[2,3-d]pyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 7-iodo-4-chloropyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-chloropyrido[2,3-d]pyrimidine.

Visualization of Synthetic Pathways and Biological Context

Synthesis_Pathway cluster_synthesis Synthesis of PIM-1 Kinase Inhibitor Intermediate A 2-Aminonicotinonitrile B This compound A->B Iodination C 7-Iodo-4-chloropyrido[2,3-d]pyrimidine B->C Cyclization D 7-Aryl-4-chloropyrido[2,3-d]pyrimidine C->D Suzuki Coupling

Caption: Synthetic pathway from 2-aminonicotinonitrile to a key intermediate for PIM-1 kinase inhibitors.

Experimental_Workflow cluster_workflow General Workflow for Suzuki-Miyaura Coupling start Combine Reactants and Catalyst inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

PIM_Kinase_Signaling cluster_pathway Simplified PIM-1 Kinase Signaling Pathway Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 PIM-1 Kinase STAT->PIM1 Transcriptional Upregulation Bad Bad PIM1->Bad Phosphorylation (Inhibition) Proliferation Cell Proliferation PIM1->Proliferation Promotion Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Inhibitor PIM-1 Inhibitor (Derived from 2-Amino-5- iodonicotinonitrile) Inhibitor->PIM1 Inhibition

Caption: The role of PIM-1 kinase in cell survival and proliferation, and the point of intervention for inhibitors.

References

Application Notes: Synthesis of Kinase Inhibitors from 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] 2-Amino-5-iodonicotinonitrile is a highly versatile starting material for the synthesis of these inhibitors. The iodine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The 2-amino group can be further functionalized, for example, through Buchwald-Hartwig amination, enabling the construction of complex molecules with high potency and selectivity for their target kinases. This document provides detailed protocols for the synthesis of kinase inhibitors using this compound and summarizes the biological activity of resulting compounds.

Core Synthetic Strategies & Workflow

The primary synthetic route involves a two-step process to build molecular complexity around the 2-aminopyridine core.

  • Palladium-Catalyzed Cross-Coupling: The iodine atom at the C5 position is leveraged for C-C bond formation, most commonly via the Suzuki-Miyaura coupling reaction with a variety of boronic acids or esters.[2] This step introduces a key pharmacophore that often interacts with the solvent-exposed region of the kinase.

  • Secondary Amination: The nucleophilic 2-amino group can be functionalized through a second palladium-catalyzed reaction, the Buchwald-Hartwig amination, with aryl or heteroaryl halides.[3][4] This allows for the introduction of a second substituent, further tuning the inhibitor's selectivity and physicochemical properties.

G cluster_workflow General Synthetic Workflow start This compound (Starting Material) step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid) start->step1 Pd Catalyst, Base intermediate 5-Aryl-2-aminonicotinonitrile (Intermediate) step1->intermediate step2 Buchwald-Hartwig Amination (Aryl Halide) intermediate->step2 Pd Catalyst, Base, Ligand end Final Kinase Inhibitor (Di-substituted Product) step2->end

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2-aminonicotinonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The reaction's success is highly dependent on the choice of catalyst, base, and solvent system.[2][5]

G cluster_reaction1 Suzuki-Miyaura Coupling Reaction Reactant1 This compound Plus + Reactant2 R-B(OH)₂ (Arylboronic Acid) Arrow -> Product 5-Aryl-2-aminonicotinonitrile Conditions Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O 85-95 °C Arrow->Conditions

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) or similar Pd catalyst[2]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)[2]

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Round-bottom flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[2]

  • Stir the reaction mixture vigorously and heat to 85-95 °C in an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-aminonicotinonitrile.

Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative yields for Suzuki coupling reactions with similar 2-aminopyridine substrates.[2]

Catalyst SystemArylboronic AcidBaseSolventYield (%)
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)85
Pd(PPh₃)₄4-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)82
Pd(PPh₃)₄4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)88
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O>90 (Expected)
Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the subsequent N-arylation of the 5-aryl-2-aminonicotinonitrile intermediate with a second aryl halide. This reaction requires a suitable palladium catalyst and a specialized phosphine ligand.[3][6]

G cluster_reaction2 Buchwald-Hartwig Amination Reaction Reactant1 5-Aryl-2-aminonicotinonitrile Plus + Reactant2 R'-X (Aryl Halide) Arrow -> Product N,5-Diaryl-2-aminonicotinonitrile Conditions Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane 100 °C Arrow->Conditions

Caption: Buchwald-Hartwig amination of the aminopyridine core.

Materials:

  • 5-Aryl-2-aminonicotinonitrile intermediate

  • Aryl halide (e.g., bromide or chloride) (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos or another suitable Buchwald ligand (e.g., BrettPhos) (0.04 equivalents)[6]

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk tube or microwave vial

Procedure:

  • In an oven-dried Schlenk tube, combine the 5-aryl-2-aminonicotinonitrile (1.0 eq), aryl halide (1.1 eq), Cs₂CO₃ (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final kinase inhibitor.

Biological Activity of 2-Aminopyridine-Based Kinase Inhibitors

Derivatives synthesized from the 2-aminopyridine scaffold have shown potent inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammation.[7][8] The table below presents IC₅₀ values for several inhibitors based on this core structure.

Compound IDTarget Kinase(s)IC₅₀ (nM)Disease Area
8e CDK988.4Cancer
HDAC1168.9Cancer
9e FLT330.4Cancer
HDAC152.4Cancer
HDAC314.7Cancer
26 VRK1150Cancer, Neurological Disorders

Data sourced from studies on 2-aminopyridine and 2-aminopyrimidine-based inhibitors.[1][8][9]

Target Signaling Pathway Example: JAK-STAT Pathway

Many kinase inhibitors derived from aminopyridine scaffolds target Janus kinases (JAKs).[10] JAKs are critical components of signaling pathways that regulate inflammation and immunity. Inhibition of JAKs blocks the phosphorylation of STAT proteins, preventing their dimerization, nuclear translocation, and subsequent gene transcription of inflammatory cytokines.

G cluster_pathway Simplified JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation) Dimer->Transcription induces Inhibitor 2-Aminopyridine JAK Inhibitor Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.

References

Application Notes & Protocols: Development of Anticancer Agents from 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant therapeutic agents. The strategic functionalization of this scaffold allows for the development of potent and selective inhibitors of various biological targets. This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-Amino-5-iodonicotinonitrile as a versatile starting material for the synthesis and evaluation of novel anticancer agents. We will focus on the development of a potent Src kinase inhibitor as a case study, detailing the synthetic protocol, mechanism of action, and robust methodologies for in vitro characterization. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure reproducibility and data integrity.

Introduction: The Strategic Value of the this compound Scaffold

This compound is an ideal starting platform for combinatorial chemistry and targeted drug design. Its structure presents three key points for chemical modification:

  • The C5-Iodo Group: This position is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This is crucial for exploring the hydrophobic pocket of target proteins and establishing key pharmacophoric interactions.

  • The C2-Amino Group: This primary amine can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems.

  • The C3-Nitrile Group: The nitrile can be hydrolyzed, reduced, or cyclized, offering further avenues for structural diversification and modulation of physicochemical properties.

This inherent versatility allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR) effectively. Our focus will be on leveraging the C5-iodo position to synthesize a potent inhibitor of Src kinase, a non-receptor tyrosine kinase frequently overexpressed and activated in various solid tumors, playing a pivotal role in cancer cell proliferation, survival, invasion, and metastasis.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow from synthesis to biological evaluation, which will be detailed in the subsequent sections.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Biological Evaluation A 1. Starting Material (this compound) B 2. Suzuki Cross-Coupling with Arylboronic Acid A->B C 3. Reaction Work-up & Crude Product Isolation B->C D 4. Column Chromatography Purification C->D E 5. Structure Verification (NMR, MS) D->E F 6. In Vitro Kinase Assay (Target Engagement) E->F Purified Compound G 7. Cell Viability Assay (e.g., MTT on Src-dependent cells) F->G H 8. Mechanism Validation (Western Blot for p-Src) G->H I 9. Data Analysis (IC50 Determination) H->I

Caption: Workflow from synthesis to in-vitro evaluation.

Synthesis Protocol: 2-Amino-5-(4-phenoxyphenyl)nicotinonitrile

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a potent Src inhibitor. The rationale for this reaction is its high tolerance for various functional groups and its proven reliability in C-C bond formation.

Materials:

  • This compound (1.0 eq)

  • 4-Phenoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.03 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)

  • Potassium phosphate tribasic (K3PO4) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate, Hexane, Brine, Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)2 (0.03 eq) and SPhos (0.06 eq) in anhydrous 1,4-dioxane. The SPhos ligand is chosen for its ability to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle, which is crucial for high-yield coupling with electron-rich boronic acids.

  • Reaction Setup: Add the catalyst solution to the reaction flask, followed by a 10:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x). The aqueous washes remove the inorganic salts (K3PO4) and any remaining boronic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action & Target Validation

The synthesized compound is designed to inhibit the kinase activity of Src. Src is a central node in signaling pathways that control cell growth and motility. Its aberrant activation leads to uncontrolled proliferation and metastasis. The inhibitor functions by competing with ATP for the binding site in the catalytic domain of Src, thereby preventing the phosphorylation of its downstream substrates.

Src Signaling Pathway

The diagram below illustrates the canonical Src signaling pathway and the point of inhibition by the synthesized agent. Upon activation by upstream signals (e.g., from receptor tyrosine kinases or integrins), Src phosphorylates downstream effectors like FAK, STAT3, and proteins involved in the Ras-MAPK and PI3K-Akt pathways.

G RTK Upstream Signal (e.g., EGFR, Integrins) Src Src Kinase RTK->Src Activates FAK FAK Src->FAK pY STAT3 STAT3 Src->STAT3 pY PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Inhibitor Synthesized Inhibitor (2-Amino-5-aryl-nicotinonitrile) Inhibitor->Src Inhibits Metastasis Invasion & Metastasis FAK->Metastasis Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K_Akt->Proliferation Ras_MAPK->Proliferation

Caption: Inhibition of the Src signaling pathway.

Protocol: Western Blot for Phospho-Src (p-Src)

This protocol validates that the compound inhibits Src activity within the cell by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416).

Procedure:

  • Cell Culture and Treatment: Seed a Src-dependent cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized inhibitor (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a known Src inhibitor (e.g., Dasatinib) as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416).

    • Wash the membrane with TBST (3x).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3x).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in phosphorylation relative to the total protein amount. A dose-dependent decrease in the p-Src/Total Src ratio indicates successful target inhibition.

In Vitro Anticancer Activity Evaluation

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Sample Data Presentation

The efficacy of the synthesized compounds should be summarized in a table for clear comparison.

Compound ReferenceTarget Cell LineIC50 (µM) ± SD
Cpd-1 (Example) MDA-MB-231 (Breast)0.85 ± 0.07
Cpd-1 (Example) HCT116 (Colon)1.21 ± 0.15
Cpd-1 (Example) A549 (Lung)2.54 ± 0.22
Dasatinib (Control) MDA-MB-231 (Breast)0.01 ± 0.002

Application Notes and Protocols for Antiviral Compounds Derived from 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyrido[2,3-d]pyrimidine scaffold being of particular interest due to its broad spectrum of biological activities, including antiviral properties. This document provides a detailed overview of the potential of 2-Amino-5-iodonicotinonitrile as a precursor for the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with antiviral activity. While direct antiviral studies on compounds derived from this compound are not extensively reported, its structural features make it a viable starting material for creating analogs of known antiviral pyrido[2,3-d]pyrimidines. The introduction of an iodine atom at the 5-position of the resulting scaffold offers a unique opportunity for further chemical modification or may inherently enhance biological activity.

Proposed Synthetic Pathway

A plausible synthetic route to novel 5-iodo-pyrido[2,3-d]pyrimidine derivatives begins with this compound. The following diagram illustrates a generalized synthetic scheme based on established methods for the synthesis of the pyrido[2,3-d]pyrimidine ring system.

Synthesis_Pathway cluster_reactants Reactants A This compound D 5-Iodo-pyrido[2,3-d]pyrimidine -2,4-diamine A->D Cyclization B Guanidine Hydrochloride B->D C Base (e.g., NaOEt) C->D

Caption: Proposed synthesis of a 5-iodo-pyrido[2,3-d]pyrimidine derivative.

Antiviral Activity of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidine derivatives have demonstrated promising antiviral activity against a variety of viruses. The mechanism of action often involves the inhibition of key viral or host cell enzymes necessary for viral replication.

Table 1: Antiviral Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget VirusAssayIC50 (µM)Reference
Hydrazinylpyridopyrimidine 4SARS-CoV-2 MproMain Protease Assay10.69[1]
Triazolopyrimidin 15cSARS-CoV-2 MproMain Protease Assay8.723[1]
Compound 2aHIV-1 RNase HRNase H Assay- (Distinct Inhibition)[2]

Table 2: Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
Compound 1MCF-7MTT Assay3.98 ± 0.2[3]
Compound 1HeLaMTT Assay6.29 ± 0.3[3]
Compound 1HepG-2MTT Assay5.15 ± 0.2[3]
Compound 2MCF-7MTT Assay10.51 ± 0.5[3]
Compound 7MCF-7MTT Assay17.52 ± 0.8[3]
Erlotinib (Control)MCF-7MTT Assay7.26 ± 0.3[3]

Experimental Protocols

Protocol 1: General Synthesis of 5-Iodo-pyrido[2,3-d]pyrimidine-2,4-diamine

This protocol is a proposed method and may require optimization.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt) or other suitable base

  • Anhydrous ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add this compound and guanidine hydrochloride.

  • The reaction mixture is heated at reflux for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a suitable acid (e.g., acetic acid) and the resulting precipitate is collected by filtration.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

  • The structure of the purified compound is confirmed by NMR and mass spectrometry.

Protocol 2: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This assay is used to screen for inhibitors of the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the SARS-CoV-2 Mpro enzyme to each well.

  • Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) every minute for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cell lines (e.g., Vero E6, MCF-7, HeLa, HepG-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • The next day, treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Visualization

The antiviral activity of pyrido[2,3-d]pyrimidines can be attributed to the inhibition of viral enzymes. The following diagram illustrates a simplified workflow for identifying the mechanism of action of a potential antiviral compound.

MOA_Workflow A Antiviral Compound Identified B In Vitro Antiviral Screening (e.g., Plaque Reduction Assay) A->B C Target Identification B->C D Enzyme Inhibition Assays (e.g., Protease, Polymerase) C->D E Host Factor Interaction Studies C->E F Mechanism of Action Elucidated D->F E->F

Caption: Workflow for elucidating the mechanism of action of an antiviral compound.

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Amino-5-iodonicotinonitrile

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound is a quintessential example of a high-value synthetic building block. Its structure is densely functionalized with three distinct reactive centers: an ortho-amino-nitrile moiety primed for cyclization, and a strategically placed iodine atom. This iodine serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise and modular installation of diverse chemical functionalities.[1]

This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering robust protocols for key transformations. The focus is on palladium-catalyzed C-C and C-N bond-forming reactions and subsequent annulation strategies to construct complex heterocyclic systems, particularly the medicinally relevant pyrido[2,3-d]pyrimidine scaffold.[2][3][4]

Part 1: Palladium-Catalyzed Functionalization of the C5-Position

The carbon-iodine bond at the 5-position of the pyridine ring is the linchpin for diversification. Its relatively low bond dissociation energy and susceptibility to oxidative addition make it an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions.[5][6]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse in modern synthesis for creating biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[7][8] The reaction couples the organo-iodide with an organoboron species, typically a boronic acid or ester, under mild conditions with high functional group tolerance.[9]

Causality and Mechanism: The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This is often the rate-determining step.

  • Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-I]L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)-Ar']L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-I (this compound) start->oa_complex boronic Ar'-B(OH)₂ + Base boronic->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-Amino-5-phenylnicotinonitrile

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 245 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[10]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%).

  • Solvent Addition: Via syringe, add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL). The use of an aqueous solvent system is common and often beneficial for the transmetalation step.[7]

  • Reaction Conditions: Seal the flask and heat the mixture in a preheated oil bath to 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane9016~92
3-Pyridylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene1108~78
Yields are representative and adapted from similar substrates. Optimization may be required.[11]
Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds.[12][13] This transformation is invaluable as the resulting alkyne functionality is a versatile precursor for further reactions, including cyclizations, click chemistry, and reductions. The reaction typically employs a dual-catalyst system of palladium and copper(I).[14]

Causality and Mechanism: The reaction involves two interconnected catalytic cycles.[12]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl iodide to a Pd(0) complex.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself.

  • Transmetalation & Elimination: The copper acetylide transfers the alkyne group to the Pd(II) center, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)-I]L₂ pd0->oa_complex  Ar-I pd_alkyne [Ar-Pd(II)-C≡CR]L₂ oa_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)-I cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->oa_complex Cuprate Transfer alkyne H-C≡CR + Base alkyne->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)nicotinonitrile

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 245 mg), copper(I) iodide (CuI) (0.05 mmol, 9.5 mg, 5 mol%), and a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 0.28 mL).[11]

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired alkynylated product.[15]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a seminal transformation for forming C(sp²)-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[16][17][18] This reaction is critical for synthesizing compounds where a nitrogen-based linker or substituent is required, which is a common strategy in drug design.[19]

Causality and Mechanism: The choice of a sterically hindered phosphine ligand is crucial for facilitating the reductive elimination step.[17] The catalytic cycle involves:

  • Oxidative Addition: A Pd(0) complex inserts into the C-I bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) deprotonates the coordinated amine to form a palladium-amido complex.[17]

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The steric bulk of the ligand promotes this step.

Experimental Protocol: Synthesis of 5-(Morpholino)-2-aminonicotinonitrile

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), and a suitable ligand such as Xantphos (0.04 mmol, 23.1 mg, 4 mol%). Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 245 mg) and anhydrous, degassed toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 mmol, 0.105 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired product.[19]

Part 2: Annulation Strategies for Fused Heterocycles

The true synthetic power of this compound is realized when the newly installed C5-substituent participates in a subsequent cyclization reaction with the ortho-amino-nitrile group. This allows for the rapid construction of complex, fused heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of privileged heterocyclic scaffolds found in numerous biologically active molecules, including PIM-1 kinase inhibitors for cancer therapy.[2][3] The ortho-amino-nitrile functionality is a classic precursor to a fused pyrimidine ring.

Strategy: A common and effective strategy involves a one-pot or two-step sequence where the 2-aminonicotinonitrile derivative is reacted with a suitable reagent to build the pyrimidine ring. For example, reaction with formamide or cyclization with reagents like diethyl oxalate can lead to the desired fused system.[2][4]

Pyrido_Synthesis start 2-Amino-5-substituted- nicotinonitrile intermediate Acyclic Intermediate start->intermediate Reaction reagent Cyclizing Reagent (e.g., Diethyl Oxalate) reagent->intermediate product Substituted Pyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a general cyclization following functionalization.

  • Starting Material: Begin with the 2-amino-5-substituted-nicotinonitrile (1.0 mmol) synthesized from one of the cross-coupling reactions described above.

  • Reaction Setup: In a round-bottom flask, suspend the starting nicotinonitrile derivative in an excess of formamide (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 180-190 °C) for 4-8 hours. The formamide serves as both a reagent and a solvent.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL). A precipitate will typically form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) if necessary.

Summary and Outlook

This compound is a powerful and versatile platform for the synthesis of complex heterocyclic compounds. The protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination provide reliable methods for functionalizing the C5-position. Subsequent intramolecular cyclization offers a direct route to high-value scaffolds like pyrido[2,3-d]pyrimidines. These modular strategies empower researchers and drug development professionals to rapidly generate diverse molecular libraries, accelerating the discovery of new therapeutics and functional materials.

References

Application Notes for 2-Amino-5-iodonicotinonitrile: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodonicotinonitrile (CAS No. 1347815-41-1) is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an amino, an iodo, and a nitrile group, offers multiple reaction sites for chemical modification. The presence of the iodo group at the 5-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The amino and nitrile functionalities provide additional handles for synthetic transformations, making this compound a valuable scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents.

These application notes provide detailed experimental protocols for the use of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Key Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the 5-position of this scaffold through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug design. Specifically, this compound serves as a key intermediate in the synthesis of compounds targeting a range of biological targets, including:

  • Protein Kinases: The development of inhibitors for protein kinases, a critical class of enzymes in cell signaling, is a major focus of cancer and inflammation research. The aminopyridine core can act as a hinge-binding motif in the ATP-binding site of many kinases.

  • Antiviral and Anticancer Agents: The versatile substitution pattern of the pyridine ring allows for the synthesis of a wide array of bioactive molecules with potential therapeutic applications.[1]

Experimental Protocols

The following protocols are representative methods for the application of this compound in common cross-coupling reactions. Researchers should note that reaction conditions may require optimization based on the specific coupling partner and desired product.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures commonly found in kinase inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add this compound, arylboronic acid, and base to a dry flask B Add palladium catalyst and ligand A->B C Add anhydrous solvent B->C D Degas the reaction mixture (e.g., argon bubbling) C->D E Heat the reaction to the specified temperature D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent and wash with water and brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-aminonicotinonitrile.

Representative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/EtOH/H₂O1001678
33-Pyridylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O901482

Note: The data presented are representative and based on typical yields for similar substrates. Actual yields may vary.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynyl-2-aminonicotinonitriles. These products are valuable intermediates for the synthesis of various heterocyclic compounds and can be found in a range of biologically active molecules.

Catalytic Cycle for Sonogashira Coupling

G Pd0 Pd(0)L2 PdII Pd(II) Complex Pd0->PdII Oxidative Addition Product Coupled Product PdII->Product Reductive Elimination Product->Pd0 CuI Cu(I) Cu_acetylide Copper Acetylide CuI->Cu_acetylide Alkyne Coordination (with Base) Cu_acetylide->PdII Transmetalation Aryl_halide This compound Aryl_halide->PdII Alkyne Terminal Alkyne Alkyne->CuI

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent and Base: Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (5 mL) and a suitable base, typically an amine like triethylamine (TEA, 2.0 mmol, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 5-alkynyl-2-aminonicotinonitrile.

Representative Data for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)DMF60890
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPEA (2)THF501088
31-HexynePdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)DMF601285

Note: The data presented are representative and based on typical yields for similar substrates. Actual yields may vary.

Buchwald-Hartwig Amination: C-N Bond Formation with Amines

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. This reaction is highly valuable for synthesizing substituted aminopyridines, which are key components of many pharmaceuticals.

Logical Relationship in Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide This compound Product 5-Amino-substituted 2-aminonicotinonitrile Aryl_Iodide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Precatalyst Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K3PO4) Base->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv) to a dry reaction vessel.

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 5-amino-substituted 2-aminonicotinonitrile.

Representative Data for Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101880
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1002475
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1102078

Note: The data presented are representative and based on typical yields for similar substrates. Actual yields may vary.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules in drug discovery. Its strategic placement of functional groups allows for facile diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in the development of novel therapeutic agents. As with any chemical reaction, optimization of the described conditions may be necessary to achieve the best results for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully performing and optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Amino-5-iodonicotinonitrile. This valuable building block can be challenging to work with due to the electronic properties of the pyridine ring and the presence of the amino group, both of which can influence the catalytic cycle. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and streamline your synthetic workflow.

Troubleshooting Guide

Low or no conversion of starting materials, formation of byproducts, and inconsistent results are common hurdles. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Catalyst System: The chosen palladium catalyst and ligand may not be effective for this specific substrate. The nitrogen atoms in the pyridine ring and the amino group can coordinate with the palladium center, inhibiting its catalytic activity.Switch to a more active catalyst system. For electron-rich heteroaryl iodides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or P(tBu)₃ are often more effective than traditional ligands like PPh₃.[1] Consider using a pre-formed palladacycle or a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand.
Inappropriate Base: The base is critical for activating the boronic acid. An unsuitable base can lead to poor reactivity or decomposition of starting materials.Screen a variety of bases. While K₂CO₃ and Cs₂CO₃ are common, K₃PO₄ is often a good choice for challenging couplings.[1] The strength and solubility of the base can significantly impact the reaction rate and yield.
Poor Solubility: Incomplete dissolution of this compound or the boronic acid partner will result in a slow and incomplete reaction.Choose an appropriate solvent or solvent mixture. Dioxane/water, THF/water, or DMF are commonly used for Suzuki reactions.[1] Gentle heating can aid in dissolution, but be mindful of potential thermal degradation.
Formation of Byproducts Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.Thoroughly degas the reaction mixture and solvents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of an inert gas.
Protodeboronation: The boronic acid is converted back to the corresponding arene, removing it from the catalytic cycle. This is often exacerbated by the presence of water and a strong base.Use anhydrous solvents and reagents. While some water is often beneficial in Suzuki reactions, excessive amounts can be detrimental. Consider using a milder base or boronic esters, which can be more stable.
Dehalogenation: The iodo group is replaced by a hydrogen atom, leading to the formation of 2-aminonicotinonitrile.Ensure a strictly inert atmosphere. The palladium catalyst can react with hydride sources in the reaction mixture, such as certain solvents or amine bases, leading to reductive dehalogenation.
Reaction Stalls Catalyst Deactivation: The palladium catalyst can degrade over the course of the reaction, especially at elevated temperatures.Consider a lower reaction temperature for a longer duration. If the reaction is still sluggish, a fresh portion of the catalyst can be added.
Insufficient Mixing: If the base is an inorganic solid, vigorous stirring is necessary to ensure its effective participation in the reaction.Use a powerful magnetic stirrer and an appropriately sized stir bar. Ensure the reaction mixture is a well-agitated suspension.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing?

A1: The failure of this specific Suzuki coupling can often be attributed to catalyst inhibition by the nitrogen atoms of the pyridine ring and the amino group. These basic sites can coordinate to the palladium catalyst, hindering its activity. To overcome this, it is crucial to use a more robust catalyst system, typically one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired catalytic cycle over catalyst inhibition.

Q2: What is the best palladium catalyst to use for this reaction?

A2: While there is no single "best" catalyst for all Suzuki reactions, for challenging substrates like this compound, catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand are highly recommended. Pd(dppf)Cl₂ can also be effective. Traditional catalysts like Pd(PPh₃)₄ may not be active enough.[2]

Q3: How do I choose the right base for my reaction?

A3: The base plays a crucial role in activating the boronic acid. For this substrate, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are good starting points. K₃PO₄ is often effective in difficult couplings. The choice of base can also influence side reactions, so it may be necessary to screen a few to find the optimal one for your specific boronic acid partner.

Q4: What is the ideal solvent and temperature for this coupling?

A4: A mixture of an organic solvent and water is typically used for Suzuki reactions. Common choices include 1,4-dioxane/water, THF/water, and toluene/water. The reaction temperature is usually in the range of 80-110 °C.[1] However, if you observe degradation of your starting material or product, lowering the temperature and extending the reaction time may be beneficial.

Q5: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is often a result of oxygen in the reaction mixture. It is critical to ensure that your reaction flask, solvents, and reagents are thoroughly deoxygenated. This can be achieved by purging with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw technique for your solvents. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine and related heteroaromatic substrates, which can serve as a starting point for the optimization of the this compound coupling.

Entry Arylboronic Acid Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference Substrate
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012856-Bromonicotinonitrile[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane9016926-Bromonicotinonitrile[2]
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1108786-Bromonicotinonitrile[2]
4Phenylboronic acidPd(PPh₃)₄K₃PO₄DMF8024855-Bromonicotinic acid[3]
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF8024895-Bromonicotinic acid[3]
6Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane/H₂O951875-852-Amino-5-bromo-4-t-butylthiazole[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide for optimization.

Experimental Protocols

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylnicotinonitrile.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OAI Oxidative Addition Intermediate (Ar-Pd(II)-I)L_n Pd0->OAI Ar-I Trans Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OAI->Trans Ar'B(OH)₂ / Base RE Reductive Elimination Trans->RE RE->Pd0 Ar-Ar' Product 2-Amino-5-arylnicotinonitrile RE->Product ArI This compound ArI->OAI ArBOH2 Arylboronic Acid ArBOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes ChangeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckSolvent Are Starting Materials Fully Dissolved? CheckBase->CheckSolvent Yes ScreenBases Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) CheckBase->ScreenBases No CheckAtmosphere Is the Reaction Strictly Inert? CheckSolvent->CheckAtmosphere Yes ChangeSolvent Change Solvent/Mixture (Dioxane/H₂O, THF/H₂O) CheckSolvent->ChangeSolvent No Optimize Systematic Optimization CheckAtmosphere->Optimize Yes Degas Thoroughly Degas Solvents and Reagents CheckAtmosphere->Degas No ChangeCatalyst->Optimize ScreenBases->Optimize ChangeSolvent->Optimize Degas->Optimize

Caption: A logical workflow for troubleshooting a failing Suzuki reaction.

References

Technical Support Center: Heck Reaction of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Heck reaction of 2-Amino-5-iodonicotinonitrile.

Troubleshooting Guides

This section addresses specific problems that may arise during the Heck reaction of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Heck reaction showing low to no conversion of this compound?

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the cornerstone of the Heck reaction.[1][2][3] Its activity can be compromised under certain conditions.

    • Palladium(0) Oxidation: The active Pd(0) species can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). While some protocols can be run under atmospheric conditions, inconsistent results may be due to oxygen poisoning the catalyst.[4]

    • High Temperature: Elevated temperatures (typically above 100-120 °C) can lead to the formation of inactive palladium black, especially with certain ligands.[4][5][6] Consider lowering the reaction temperature.

    • Catalyst Loading: Inadequate catalyst loading can result in incomplete conversion. A typical starting point is 1-5 mol % of the palladium precursor.[4]

  • Ligand Issues: Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity.[1][5]

    • Ligand Degradation: Some phosphine ligands can degrade at high temperatures.[5]

    • Excess Ligand: An excess of a phosphine ligand can sometimes inhibit the reaction.[7]

  • Base Incompatibility: The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[2][8]

    • Base Strength: The chosen base may not be strong enough to efficiently neutralize the generated acid. Common bases include organic amines (e.g., triethylamine) and inorganic salts (e.g., potassium carbonate, sodium acetate).[1][3]

    • Steric Hindrance: A sterically hindered base might be required to avoid side reactions.[9]

  • Catalyst Poisoning by the Amino Group: The amino group on the nicotinonitrile ring is a known potential coordinating agent for palladium, which can lead to catalyst poisoning.[10] The nitrogen atom in the pyridine ring can also contribute to this effect.[10]

    • Ligand Choice: Employing bulky electron-rich phosphine ligands can sometimes mitigate catalyst poisoning.

    • Protecting Groups: While less ideal, protection of the amino group could be considered if other strategies fail.

Question 2: My reaction is producing significant side products. What are they and how can I minimize them?

Possible Causes and Solutions:

  • Homocoupling of this compound: This side reaction can occur, especially at higher temperatures or if the oxidative addition of the aryl iodide is reversible.

  • Reductive Heck Product: Instead of β-hydride elimination to form the desired alkene, a conjugate addition product may be formed.[1] This is more common with certain substrates and reaction conditions.

  • Isomerization of the Alkene Product: The newly formed double bond can isomerize, leading to a mixture of products.[11] This can sometimes be suppressed by the addition of silver salts.[8]

  • Dehalogenation of the Starting Material: The iodo group can be replaced by a hydrogen atom, leading to the formation of 2-aminonicotinonitrile.

To minimize side products:

  • Optimize Reaction Temperature: Lowering the temperature can often reduce the rate of side reactions.

  • Screen Different Ligands: The choice of ligand can significantly impact the selectivity of the reaction.

  • Adjust the Base: The nature and amount of the base can influence the reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for the Heck reaction of this compound?

A good starting point would be to adapt protocols used for similar substrates, such as 2-amino-5-bromopyridines.[12][13] A suggested protocol is provided in the "Experimental Protocols" section below.

Q2: Which palladium catalyst should I use?

Commonly used palladium precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[1][3] For generating the active Pd(0) species in situ, Pd(OAc)₂ is a frequent choice. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[3]

Q3: What are suitable solvents for this reaction?

Polar aprotic solvents such as DMF, DMAc, and NMP are commonly used for Heck reactions.[6][14] Acetonitrile is another option.[1]

Q4: How does the reactivity of the aryl iodide compare to other halides?

Aryl iodides are generally more reactive than aryl bromides and chlorides in the Heck reaction due to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step.[1][5]

Q5: Can I perform this reaction without a phosphine ligand?

While many Heck reactions utilize phosphine ligands, "phosphine-free" conditions have been developed, often in the presence of ionic liquids or with specific palladium precursors that form highly active catalysts.[3][15] However, for a substrate with a potentially coordinating amino group, a ligand may be beneficial to stabilize the catalyst and improve performance.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts and Ligands for Heck Reactions

Palladium PrecursorCommon LigandsKey Characteristics
Pd(OAc)₂PPh₃, P(o-tol)₃, BINAPVersatile and commonly used; requires in situ reduction to Pd(0).[3]
PdCl₂PPh₃, dppfAnother common Pd(II) source.
Pd₂(dba)₃P(t-Bu)₃, XPhos, SPhosA Pd(0) source; often used with bulky, electron-rich phosphine ligands.
Pd(PPh₃)₄None requiredA stable Pd(0) complex that can be used directly.[3]

Table 2: Influence of Reaction Parameters on Heck Reaction Outcome

ParameterEffect on ReactionTroubleshooting Considerations
Temperature Higher temperatures increase reaction rate but can also lead to catalyst decomposition and side reactions.[5]If no reaction occurs, gradually increase the temperature. If decomposition (palladium black) is observed, lower the temperature.[4]
Base Crucial for regenerating the Pd(0) catalyst.[2] The choice of base can affect yield and selectivity.If the reaction stalls, consider a stronger or less sterically hindered base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[14]
Solvent Affects solubility of reagents and can influence catalyst stability and reactivity.Polar aprotic solvents like DMF, NMP, or DMAc are generally good choices.[6][14]
Ligand Stabilizes the palladium catalyst, influences reactivity, and can control selectivity.For electron-rich substrates with coordinating groups, bulky, electron-donating phosphine ligands may be beneficial.

Experimental Protocols

Key Experiment: Heck Reaction of this compound with a Generic Alkene (e.g., Styrene)

This protocol is a generalized starting point and may require optimization for specific alkenes.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired alkene (1.2-1.5 mmol), a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., DMF, 5 mL) followed by a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(I)] (Alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(I) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product (Ar-Alkene) PdII_Hydride H-Pd(II)L₂(I) BetaElim->PdII_Hydride RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 H-Base⁺ I⁻

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions catalyst_active Is Catalyst Active? check_catalyst->catalyst_active temp_ok Is Temperature Optimal? check_conditions->temp_ok ligand_ok Is Ligand Appropriate? catalyst_active->ligand_ok Yes solution1 Use Fresh Catalyst Increase Loading catalyst_active->solution1 No base_ok Is Base Effective? ligand_ok->base_ok Yes solution2 Screen Different Ligands (e.g., bulky, electron-rich) ligand_ok->solution2 No solution3 Try Stronger/Different Base (e.g., K₂CO₃, Cs₂CO₃) base_ok->solution3 No end Successful Reaction base_ok->end Yes inert_atm Inert Atmosphere? temp_ok->inert_atm Yes solution4 Adjust Temperature (Lower if Pd black, higher if no reaction) temp_ok->solution4 No solution5 Ensure Rigorous Inert Atmosphere Technique inert_atm->solution5 No inert_atm->end Yes

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Synthesis of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Amino-5-iodonicotinonitrile. The information addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic iodination of 2-aminonicotinonitrile. Common iodinating agents for this transformation include N-iodosuccinimide (NIS) and iodine monochloride (ICl). The choice of reagent and reaction conditions can significantly influence the yield and purity of the desired product.

Q2: What are the primary side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions are the formation of di-iodinated products and iodination at other positions on the pyridine ring. The strong activating effect of the amino group at the 2-position directs electrophilic substitution to the ortho and para positions (C3 and C5). This can lead to the formation of 2-amino-3,5-diiodonicotinonitrile. Additionally, depending on the reaction conditions, minor amounts of other regioisomers may be formed.

Q3: How can I minimize the formation of the di-iodinated byproduct?

A3: To reduce di-iodination, it is crucial to control the stoichiometry of the iodinating agent. Using a slight excess or a 1:1 molar ratio of the iodinating agent to the 2-aminonicotinonitrile starting material is recommended. Slow, portion-wise addition of the iodinating agent at a controlled temperature can also help to improve selectivity for the mono-iodinated product.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired mono-iodinated product from the starting material and di-iodinated byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction temperature.The optimal temperature can vary depending on the iodinating agent used. For NIS, reactions are often carried out at room temperature or slightly elevated temperatures. For ICl, lower temperatures may be required to control reactivity.
Formation of significant amounts of di-iodinated byproduct Excess of iodinating agent.Carefully control the stoichiometry of the iodinating agent. Use no more than 1.1 equivalents.
Rapid addition of the iodinating agent.Add the iodinating agent slowly and in portions to the reaction mixture to maintain a low concentration of the electrophile.
Presence of multiple unidentified spots on TLC Formation of various regioisomers or degradation of starting material/product.The 2-amino group is a strong activating group, which can lead to substitution at multiple positions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The use of a milder iodinating agent, such as NIS, may offer better regioselectivity compared to ICl.
Difficulty in separating the product from byproducts Similar polarities of the desired product and impurities.Optimize the mobile phase for column chromatography. A shallow gradient of the more polar solvent can improve separation. If co-elution is a persistent issue, consider derivatizing the amino group to alter the polarity before chromatography, followed by deprotection.

Experimental Protocols

Synthesis of this compound using N-Iodosuccinimide (NIS)

Materials:

  • 2-aminonicotinonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile.

  • To this solution, add N-iodosuccinimide (1.05 eq) portion-wise at room temperature while stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

The following table provides a hypothetical comparison of reaction outcomes using different iodinating agents. Researchers can use this as a template to record their experimental data.

Iodinating Agent Equivalents Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of Di-iodinated Byproduct (%)
NIS1.052537515
NIS1.22536525
ICl1.00 to 2526020
ICl1.20 to 2525035

Visualizations

Reaction Pathway and Side Reaction

G A 2-Aminonicotinonitrile C This compound (Desired Product) A->C Electrophilic Aromatic Substitution E Other Regioisomers A->E Side Reaction B Iodinating Agent (e.g., NIS, ICl) B->C D 2-Amino-3,5-diiodonicotinonitrile (Di-iodinated Side Product) B->D B->E C->D Further Iodination

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield incomplete_rxn Check for Incomplete Reaction (TLC Analysis) low_yield->incomplete_rxn Yes high_byproduct High Byproduct Formation? low_yield->high_byproduct No extend_time Extend Reaction Time or Slightly Increase Temperature incomplete_rxn->extend_time end Improved Synthesis extend_time->end check_stoich Review Stoichiometry of Iodinating Agent high_byproduct->check_stoich Yes purification_issue Purification Difficulty? high_byproduct->purification_issue No slow_addition Implement Slow, Portion-wise Addition of Reagent check_stoich->slow_addition slow_addition->end optimize_chrom Optimize Column Chromatography Conditions purification_issue->optimize_chrom Yes purification_issue->end No optimize_chrom->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 2-Amino-5-iodonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-5-iodonicotinonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The two primary and most effective methods for the purification of solid this compound derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the physical state of your crude product, and the desired final purity.

Q2: My this compound derivative is an oil. Can I use recrystallization?

A2: Recrystallization is only suitable for solid compounds. If your product is an oil, column chromatography is the recommended purification method. In some cases, it may be possible to convert the oily product into a solid salt by treating it with a suitable acid (e.g., hydrochloric acid, p-toluenesulfonic acid), which can then be purified by recrystallization.

Q3: What are the likely impurities in my reaction mixture when synthesizing this compound derivatives?

A3: Common impurities can include unreacted starting materials, such as the parent 2-aminonicotinonitrile, and iodinating reagents. Side-products from over-iodination (di-iodo species) or reaction at other positions on the pyridine ring may also be present. Byproducts from the decomposition of reactants or the product under the reaction conditions are also a possibility.

Q4: How can I assess the purity of my this compound derivative?

A4: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are highly reliable methods.[1][2] The melting point of a crystalline solid can also be a good indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Crystals do not form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Reduce the solvent volume by evaporation and allow the solution to cool again.- Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask at the solvent surface with a glass rod.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is too high.- The cooling process is too rapid.- The compound is impure, leading to a significant melting point depression.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Attempt to purify the material first by a preliminary method like a quick filtration through a small plug of silica gel.
The recovered crystals are still impure. - The crystals were not washed properly.- Impurities co-crystallized with the product.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[3]- A different recrystallization solvent or a multi-solvent system may be required. A second recrystallization may be necessary.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use a minimal amount of ice-cold solvent for washing.
Column Chromatography Issues
ProblemPossible CauseSolution
The compounds do not elute from the column. - The eluting solvent is not polar enough.- Gradually increase the polarity of the eluting solvent. This can be achieved by slowly increasing the percentage of the more polar solvent in your mixture.
The separation is poor, with bands overlapping. - The column was not packed properly, leading to channeling.- The chosen solvent system does not provide adequate separation.- Ensure the column is packed uniformly without any air bubbles or cracks.[3]- Re-evaluate the solvent system using TLC with various solvent mixtures to find one that gives better separation of the desired product from impurities.
The compound streaks on the column. - The compound is too polar for the silica gel.- The compound is acidic or basic.- Consider using a different stationary phase like alumina.- Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.
Low recovery of the product from the column. - The compound is irreversibly adsorbed onto the silica gel.- The compound is unstable on silica gel.- Use a less active stationary phase like neutral alumina.- Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well upon heating. Common solvent choices for aminopyridine derivatives include ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of your desired product from impurities. Aim for an Rf value of approximately 0.2-0.4 for the product. A common starting point for aminopyridine derivatives is a mixture of ethyl acetate and hexane.[5][6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds if necessary.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

The following table provides representative data for the purification of a hypothetical this compound derivative. Actual results will vary depending on the specific derivative and the nature of the impurities.

Purification MethodStarting Material Purity (%)Final Product Purity (%)Typical Yield (%)
Recrystallization 85>9870-85
Column Chromatography 70>9960-80

Visualizations

experimental_workflow crude Crude Product purity_check1 Purity Assessment (TLC, NMR) crude->purity_check1 decision Purity Acceptable? purity_check1->decision recrystallization Recrystallization decision->recrystallization No, Solid column Column Chromatography decision->column No, Oil/Poor Separation final_product Pure Product decision->final_product Yes purity_check2 Purity Assessment recrystallization->purity_check2 purity_check3 Purity Assessment column->purity_check3 purity_check2->final_product purity_check3->final_product

Caption: Purification workflow for this compound derivatives.

troubleshooting_logic start Low Yield in Recrystallization check_solubility Check solubility in cold solvent start->check_solubility high_solubility High Solubility check_solubility->high_solubility Yes low_solubility Low Solubility check_solubility->low_solubility No change_solvent Change Solvent/Solvent System high_solubility->change_solvent check_wash Review Washing Step low_solubility->check_wash end Yield Improved change_solvent->end excess_wash Excessive Washing check_wash->excess_wash Yes minimal_wash Minimal Washing check_wash->minimal_wash No optimize_wash Use Minimal Ice-Cold Solvent excess_wash->optimize_wash minimal_wash->end optimize_wash->end

Caption: Troubleshooting logic for low recrystallization yield.

References

Technical Support Center: Palladium Catalyst Selection for 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 2-amino-5-iodonicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the inherent electronic properties of the substrate. The pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low or no product yield. Careful selection of the palladium precursor, ligand, base, and reaction conditions is crucial to mitigate these effects.

Q2: Which types of palladium catalysts are generally recommended for this substrate?

Q3: How do I choose the appropriate ligand for my reaction?

A3: The choice of ligand is critical for a successful coupling reaction. For challenging substrates like this compound, consider the following:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be effective for cross-coupling reactions of heteroaryl halides. Their steric bulk and electron-donating properties help to stabilize the active palladium species and promote efficient oxidative addition and reductive elimination.

  • Josiphos Ligands: These ferrocenyl-based diphosphine ligands can also be effective in certain cross-coupling reactions.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, electron-rich ligands that have shown success in stabilizing palladium catalysts and promoting high turnover numbers.

A ligand screening is often the most effective way to identify the optimal choice for a specific transformation.

Q4: What are the most common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Protodeiodination (Dehalogenation): Replacement of the iodine atom with a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring a rigorously inert atmosphere, and avoiding excessively high temperatures or prolonged reaction times.

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the aryl halide. This can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient pre-catalyst system.[1]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a proton. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable, can mitigate this issue.[2] Running the reaction under anhydrous conditions and using a milder base may also help.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]
2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.
3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species in situ.
4. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
Poor Substrate Solubility 1. Solvent Screening: Test different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).[1]
2. Increase Temperature: Gently increasing the reaction temperature can improve solubility and reaction rate. However, be cautious of potential side reactions at higher temperatures.[2]
Suboptimal Base 1. Base Screening: The choice of base is critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or KOt-Bu may be necessary.[4]
2. Base Solubility: Ensure the chosen base has adequate solubility in the reaction medium.
Inefficient Oxidative Addition 1. Higher Reaction Temperature: For the less reactive C-I bond in this electron-deficient system, a higher temperature might be required to facilitate oxidative addition.[2]
2. More Active Catalyst System: Switch to a more electron-rich and bulky ligand to accelerate the oxidative addition step.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Potential Cause Troubleshooting Steps
Protodeiodinated Starting Material Presence of a proton source (e.g., water, protic solvent) and a reducing agent (can be formed in situ).1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly.
2. Optimize Base: Use a non-nucleophilic, anhydrous base.
3. Lower Temperature: High temperatures can promote this side reaction.[3]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen or inefficient reduction of a Pd(II) pre-catalyst.[1]1. Thorough Degassing: Ensure the reaction mixture is free of oxygen.[1]
2. Use a Pd(0) Source: Employ a Pd(0) catalyst directly, such as Pd(PPh₃)₄.
3. Optimize Pre-catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its complete reduction to Pd(0).

Data Presentation: Palladium Catalyst Systems for Cross-Coupling of 2-Amino-5-halo-pyridines and -nitriles

Note: The following data is based on reactions with analogous substrates and should be considered a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂OReflux12~85
22-amino-4-iodobenzonitrilePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O9012>90 (Illustrative)

Table 2: Heck Coupling of Aryl Halides with Styrene

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene--K₂CO₃Supercritical H₂O377-High
2Aryl ChloridesPdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06)-K₂CO₃DMF/H₂O12012Good

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Aniline

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-bromo-13α-estrone 3-methyl etherPd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)0.1785
2Iodobenzeneγ-Fe₂O₃@MBD/Pd-Co (0.05)-t-BuONaH₂O50596

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling

This protocol is adapted for this compound and may require optimization.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if used, e.g., P(o-tol)₃, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (e.g., styrene, 1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for the specific amine and this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3-precatalyst, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.2 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Catalyst Issue? start->catalyst solubility Solubility Issue? start->solubility conditions Reaction Conditions Issue? start->conditions ligand Change Ligand (e.g., SPhos, XPhos) catalyst->ligand Yes loading Increase Catalyst Loading catalyst->loading Yes precatalyst Use Pre-catalyst catalyst->precatalyst Yes solvent Screen Solvents (e.g., Dioxane/H2O, DMF) solubility->solvent Yes temp_sol Increase Temperature solubility->temp_sol Yes base Screen Bases (e.g., K3PO4, Cs2CO3) conditions->base Yes temp_cond Optimize Temperature conditions->temp_cond Yes inert Ensure Inert Atmosphere conditions->inert Yes

Caption: Troubleshooting workflow for low product yield.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)(I)Ln pd0->pd_intermediate Ar-I oxidative_addition Oxidative Addition pd_ar_ar Ar-Pd(II)(Ar')Ln pd_intermediate->pd_ar_ar transmetalation Transmetalation transmetalation->pd_intermediate ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation pd_ar_ar->pd0 reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination product Ar-Ar' reductive_elimination->product

References

Technical Support Center: Suzuki Coupling of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Amino-5-iodonicotinonitrile. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this substrate can be challenging due to the electronic properties of the pyridine ring and the presence of two potentially coordinating nitrogen atoms (the amino group and the pyridine ring nitrogen). These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The electron-withdrawing nature of the cyano group, however, can make the aryl iodide more reactive towards the initial oxidative addition step.[2] Careful selection of the base, ligand, and reaction conditions is crucial to mitigate these challenges.

Q2: What is the primary role of the base in this reaction?

A2: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[3] An alternative pathway involves the base reacting with the palladium(II) halide complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.[3] The choice of base can significantly impact the reaction rate and yield.[3]

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents to revert to the corresponding arene, effectively removing it from the catalytic cycle. This is often exacerbated by strong bases and high temperatures.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation: The starting this compound is reduced to 2-Aminonicotinonitrile. This can occur if there are hydride sources in the reaction mixture.

Q4: Can I run this reaction without protecting the amino group?

A4: Yes, it is often possible to perform the Suzuki coupling without protecting the amino group. However, the success of the reaction will heavily depend on the choice of catalyst, ligand, and base to overcome the potential for catalyst inhibition.[1] Using bulky, electron-rich phosphine ligands can often prevent the amino group from strongly coordinating to the palladium center.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Inhibition/Deactivation: The amino group or pyridine nitrogen is coordinating to the palladium catalyst.1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1]3. Use a Pre-catalyst: Modern pre-catalysts can provide a more active and stable catalytic species.[1]
Inappropriate Base: The base may be too weak, not soluble, or promoting side reactions.1. Screen Bases: Test a range of bases from mild (e.g., K₂CO₃, Na₂CO₃) to stronger (e.g., K₃PO₄, Cs₂CO₃).[4][5][6]2. Ensure Base Quality: Use a fresh, dry, and finely powdered base.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition or increased side reactions.
Significant Side Product Formation Protodeboronation of Boronic Acid: Hydrolysis of the boronic acid.1. Use Boronic Esters: Pinacol esters are generally more stable towards hydrolysis.2. Anhydrous Conditions: Use anhydrous solvents and reagents.3. Weaker Base: A milder base may reduce the rate of protodeboronation.
Homocoupling of Boronic Acid: Self-coupling of the boronic acid.Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to remove oxygen before adding the catalyst.
Dehalogenation of Starting Material: Reduction of the C-I bond.1. Avoid Hydride Sources: Ensure solvents are free of potential hydride donors.2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.
Reaction Turns Black Catalyst Decomposition: Formation of palladium black.1. Thorough Degassing: Ensure all oxygen is removed from the reaction setup.2. Lower Temperature: Excessive heat can lead to catalyst decomposition.3. Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst.

Data Presentation: Base Selection for Suzuki Coupling of Aminopyridines

Base Typical Substrate Typical Yield Range Notes
Na₂CO₃ Aryl Halides90-98%Often a highly effective and economical choice.[4][5]
K₂CO₃ Aryl Halides80-95%A common and effective base, often used in aqueous solvent mixtures.[7]
Cs₂CO₃ Challenging Aryl Halides85-95%Often superior for difficult couplings due to its solubility and higher basicity.[6]
K₃PO₄ Heteroaryl Halides80-95%A strong base that is often effective for electron-deficient or sterically hindered substrates.[1]
KOH Aryl Halides70-90%A strong base that can be effective but may promote side reactions.[3]
Organic Bases (e.g., Et₃N) General SuzukiVariable (often lower)Generally less effective than inorganic bases for this type of coupling.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a palladium precursor/ligand system (e.g., Pd₂(dba)₃ / SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the chosen base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and/or ligand. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 r2b R2-B(OR)2 r2b->transmetalation base Base base->transmetalation Activates Boronic Acid reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 Coupled Product reductive_elimination->product r1x 2-Amino-5-iodo- nicotinonitrile (R1-X) r1x->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for an aminopyridine? start->check_catalyst check_base Is the base appropriate and of good quality? check_catalyst->check_base No solution_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos). Consider a pre-catalyst. check_catalyst->solution_catalyst Yes check_conditions Are the reaction conditions (temp, time, degassing) optimal? check_base->check_conditions No solution_base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Use fresh, powdered base. check_base->solution_base Yes solution_conditions Ensure thorough degassing. Increase temperature incrementally. Monitor reaction over time. check_conditions->solution_conditions No end Improved Yield solution_catalyst->end solution_base->end solution_conditions->end

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

References

Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of alkyne homocoupling (Glaser coupling) during the Sonogashira reaction with 2-Amino-5-iodonicotinonitrile. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, commonly referred to as Glaser coupling, is the most prevalent side reaction in Sonogashira couplings.[1][2] It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][3] This undesired process consumes the alkyne starting material, which not only reduces the yield of the desired cross-coupled product but also complicates the purification process.[1]

Q2: What are the primary causes of homocoupling?

A2: The principal factors promoting homocoupling are the presence of the copper(I) co-catalyst and oxygen.[1][2] During the catalytic cycle, a copper acetylide intermediate is formed. In the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization, leading to the formation of the diyne byproduct.[1][4]

Q3: What is the most effective general strategy to prevent homocoupling?

A3: The most effective strategies involve rigorously excluding oxygen and/or eliminating the copper co-catalyst.[1]

  • Inert Atmosphere: Since oxygen promotes homocoupling, ensuring the reaction is run under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) is critical.[1][2] This includes deoxygenating all solvents and reagents before use.[2]

  • Copper-Free Protocols: The development of copper-free Sonogashira reactions provides a direct method to circumvent Glaser coupling.[1][5][6] These protocols, however, may require careful optimization of ligands, bases, and reaction temperatures.[1][7]

Q4: Can the choice of base and solvent influence the extent of homocoupling?

A4: Yes, the base can play a crucial role. While necessary for the reaction, certain amine bases can influence the catalytic cycle.[1] Secondary amines such as piperidine or diisopropylamine are sometimes more effective at suppressing homocoupling than tertiary amines like triethylamine.[1] The choice of solvent can also have an effect, with various solvents from nonpolar toluene to polar amides being used successfully depending on the specific reaction.[7]

Q5: How does the reactivity of this compound affect the reaction?

A5: this compound is an electron-deficient heteroaryl iodide. Generally, aryl iodides are the most reactive halides in Sonogashira couplings.[8] Furthermore, electron-deficient aryl halides tend to couple with good to excellent yields.[7][9] This high reactivity is advantageous and allows the reaction to proceed under mild conditions, which can help minimize side reactions like homocoupling that may be favored at higher temperatures.[2]

Troubleshooting Guide

This guide addresses the common problem of observing a high yield of the homocoupled diyne byproduct at the expense of the desired 2-Amino-5-alkynyl-nicotinonitrile product.

Problem: My reaction yields primarily the homocoupled diyne from my terminal alkyne.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and resolving issues with excessive homocoupling.

G start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere - Are solvents/reagents degassed? - Is the system leak-proof? - Using high-purity N2/Ar? start->check_atmosphere atmosphere_ok Atmosphere is Inert check_atmosphere->atmosphere_ok fix_atmosphere Action: Improve degassing technique. Use freeze-pump-thaw cycles. Ensure positive inert gas pressure. atmosphere_ok->fix_atmosphere No check_copper 2. Evaluate Copper-Catalyzed System - Is CuI loading too high? - Is reaction rate slow? atmosphere_ok->check_copper Yes end_solution Problem Resolved fix_atmosphere->end_solution copper_ok Copper system needs optimization check_copper->copper_ok optimize_cu Action: Optimize Cu-System - Add alkyne slowly via syringe pump. - Lower reaction temperature. - Screen different amine bases. copper_ok->optimize_cu Prefer to optimize switch_to_cu_free Action: Switch to a Copper-Free Protocol copper_ok->switch_to_cu_free Persistent Issue optimize_cu->end_solution switch_to_cu_free->end_solution

Caption: Troubleshooting workflow for excessive homocoupling.

Detailed Troubleshooting Steps (Q&A)

Q: I'm observing a significant amount of homocoupled product. What should I check first? A: First, rigorously verify your anaerobic technique. Oxygen is a key promoter of Glaser coupling.[1][2] Ensure that all solvents and liquid reagents (like an amine base) are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with argon for an extended period.[2] The reaction vessel should be flame-dried under vacuum and backfilled with a high-purity inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire experiment.[1]

Q: My inert atmosphere technique is solid, but homocoupling persists. What's the next step? A: If oxygen has been successfully excluded, the issue likely lies with the copper catalyst itself. The most direct solution is to switch to a copper-free Sonogashira protocol.[1][7] These methods eliminate the primary pathway for the side reaction. This will require a palladium catalyst, a suitable ligand, and a base, but no copper salt.[5][6]

Q: Can I optimize my current copper-catalyzed reaction without switching to a completely new system? A: Yes, several parameters can be optimized.

  • Slow Addition of Alkyne: Instead of adding the terminal alkyne all at once, add it slowly to the reaction mixture over several hours using a syringe pump.[2][7] This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling reaction.

  • Use a Reducing Atmosphere: An atmosphere of hydrogen diluted with nitrogen or argon (e.g., 5-10% H₂) can effectively scavenge trace amounts of oxygen, reducing homocoupling to minimal levels (~2%).[10][11]

  • Optimize Temperature: While some reactions require heat, elevated temperatures can sometimes increase the rate of homocoupling.[2] Try running the reaction at the lowest temperature that allows for a reasonable rate of conversion of your this compound.

  • Change the Base: Experiment with different amine bases. Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes give lower homocoupling byproducts compared to triethylamine.[1]

Data Presentation

The following table provides an illustrative summary of how different reaction conditions can affect the product distribution in a Sonogashira reaction. Note that these are representative values based on established principles, and actual results will vary.

Table 1: Effect of Reaction Conditions on Product vs. Homocoupling Ratio (Illustrative)

Condition IDAtmosphereCopper Co-catalystAlkyne AdditionExpected Desired Product YieldExpected Homocoupling Byproduct
A (Standard)Air / N₂ (no degassing)1-5 mol% CuIAll at once30-50%40-60%
B (Inert)Inert (Degassed)1-5 mol% CuIAll at once60-80%15-30%
C (Optimized)Inert (Degassed)1-5 mol% CuISlow addition80-90%5-15%
D (Reducing)H₂/N₂ (Degassed)1-5 mol% CuIAll at once>90%<5%
E (Cu-Free)Inert (Degassed)NoneAll at once>90%<2% (Trace)

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling (Inert Atmosphere & Slow Addition)

This protocol uses a standard copper(I) co-catalyst but incorporates measures to suppress Glaser coupling.

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.1 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • CuI (0.02 mmol, 2 mol%)

    • Degassed solvent (e.g., THF or DMF, 10 mL)

    • Degassed amine base (e.g., Diisopropylamine, 3.0 mmol, 3.0 equiv)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with high-purity argon three times.

    • Add the degassed solvent and degassed amine base via syringe.

    • In a separate gas-tight syringe, prepare a solution of the terminal alkyne in a small amount of the reaction solvent.

    • Stir the reaction mixture at room temperature (or gentle heat, e.g., 40 °C, if necessary).

    • Add the terminal alkyne solution dropwise to the reaction mixture over 2-4 hours using a syringe pump.

    • Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.[1]

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • Suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 10 mL)

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add this compound, Pd(OAc)₂, the phosphine ligand, and the base to a dry reaction tube or flask.

    • Add the anhydrous, degassed solvent, followed by the terminal alkyne.

    • Seal the vessel and stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on alkyne reactivity) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove inorganic salts.

    • Concentrate the filtrate and purify the product by column chromatography on silica gel.

Visualization of Reaction Pathways

The diagram below illustrates the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway.

G cluster_pd Sonogashira Cycle (Desired) cluster_cu Glaser Coupling (Undesired Side Reaction) pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add pd_complex1 Ar-Pd(II)-I pd_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar-Pd(II)-C≡CR transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 desired_product Desired Product (Ar-C≡CR) red_elim->desired_product cu_acetylide Cu-C≡CR cu_acetylide->transmetal dimer Oxidative Dimerization cu_acetylide->dimer o2 O₂ (Oxidant) o2->dimer homocoupled_product Homocoupled Byproduct (R-C≡C-C≡C-R) dimer->homocoupled_product aryl_halide This compound (Ar-I) aryl_halide->pd_add alkyne Terminal Alkyne (H-C≡CR) cu_cat Cu(I) alkyne->cu_cat cu_cat->cu_acetylide

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

References

Stability of 2-Amino-5-iodonicotinonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and use of 2-Amino-5-iodonicotinonitrile (CAS No. 1347815-41-1) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A: this compound is a solid, typically a yellow powder.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is recommended to handle this compound in a well-ventilated area. For storage, keep the container tightly sealed in a dry, cool, and dark place under an inert atmosphere.[2]

Q2: I am observing low or no conversion in my cross-coupling reaction. What are the potential stability issues with this compound?

A: Low conversion rates in cross-coupling reactions involving this compound can often be attributed to several factors related to its stability and reactivity:

  • Catalyst Inhibition/Deactivation: The presence of two nitrogen atoms (the amino group and the pyridine ring nitrogen) can lead to coordination with the palladium catalyst. This can inhibit the catalyst or lead to the formation of inactive complexes, thereby stalling the catalytic cycle.[3]

  • Deiodination: Aryl iodides, particularly electron-deficient ones, can be susceptible to deiodination (replacement of the iodine atom with a hydrogen atom). This can occur under various conditions, including the presence of strong bases, radical initiators, or upon exposure to light.

  • Amino Group Reactivity: The primary amino group can be reactive under certain conditions. In some synthetic contexts, protection of the amino group (e.g., as a pivaloyl amide) has been employed to avoid side reactions, suggesting that the unprotected form may be unstable under specific reaction conditions.[3]

Q3: What are the most common side reactions to look out for?

A: The most frequently encountered side reactions when using this compound in palladium-catalyzed cross-coupling reactions include:

  • Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., water, solvent).

  • Homocoupling: The boronic acid (in Suzuki reactions) or the aryl halide can couple with itself to form dimeric byproducts. This is often promoted by the presence of oxygen.

  • Reactions involving the Amino Group: The unprotected amino group can potentially react with other electrophilic components in the reaction mixture, or as mentioned, interfere with the catalyst.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Troubleshooting Steps
Low to no product formation, starting material consumed Deiodination of this compound.- Ensure rigorously anhydrous and deoxygenated reaction conditions. - Consider using a milder base. - Screen different phosphine ligands that promote faster reductive elimination.
Low to no product formation, starting material remains Catalyst inhibition by the aminopyridine moiety.- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired catalytic cycle over catalyst inhibition.[4] - Consider using a pre-formed palladium catalyst. - In some cases, a slight increase in catalyst loading may be beneficial.
Significant amount of boronic acid homocoupling product Presence of oxygen in the reaction.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Complex mixture of products Decomposition of starting material or product.- Lower the reaction temperature. - Reduce the reaction time and monitor closely by TLC or LC-MS. - Consider protecting the amino group if it is suspected to be involved in side reactions.
Issues with Buchwald-Hartwig Amination
Symptom Potential Cause Troubleshooting Steps
Reaction is sluggish or stalls Catalyst deactivation due to coordination with the aminopyridine.- Employ sterically hindered, electron-rich ligands that are less prone to displacement from the palladium center.[5] - The choice of base is critical; strong, non-nucleophilic bases like sodium or lithium tert-butoxide are common, but screening may be necessary.
Formation of deiodinated starting material Reductive dehalogenation as a side reaction.- Ensure the absence of hydride sources. - Optimize the ligand to favor C-N bond formation over dehalogenation pathways.
Inconsistent yields between batches Variable quality of reagents or reaction setup.- Use freshly purchased and properly stored reagents, especially the base and palladium catalyst/ligand. - Ensure consistent and efficient degassing and inert atmosphere techniques for each reaction.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following general procedures for related compounds can serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling of an Iodo-Aminopyridine
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF). The choice of solvent will depend on the solubility of the substrates.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of an Iodo-Aminopyridine
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., Xantphos, DavePhos) to a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: The crude product is typically purified by column chromatography.

Visualized Workflows and Logic

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_sm Check Starting Material Consumption start->check_sm sm_consumed Starting Material Consumed check_sm->sm_consumed sm_remaining Starting Material Remains check_sm->sm_remaining deiodination Suspect Deiodination sm_consumed->deiodination catalyst_inhibition Suspect Catalyst Inhibition sm_remaining->catalyst_inhibition optimize_conditions Optimize Conditions: - Milder Base - Anhydrous/Deoxygenated - Ligand Screening deiodination->optimize_conditions optimize_catalyst Optimize Catalyst System: - Bulky, Electron-Rich Ligands - Use Pre-catalyst - Increase Catalyst Loading catalyst_inhibition->optimize_catalyst

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Substrates, Base, Catalyst, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

References

Technical Support Center: Work-up Procedures for 2-Amino-5-iodonicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the work-up procedures for reactions involving 2-Amino-5-iodonicotinonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and isolation of this compound and its derivatives.

Troubleshooting Guide

Researchers may encounter several challenges during the work-up of reactions involving this compound. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Recovery - Product may be partially or fully dissolved in the aqueous layer. - Incomplete extraction. - Product loss during solvent removal (if volatile).- Back-extract the aqueous layer with a different organic solvent (e.g., dichloromethane or a mixture of ethyl acetate/THF). - Increase the number of extractions. - Use a rotary evaporator with controlled temperature and vacuum to avoid loss of volatile products.
Formation of an Emulsion During Extraction - Presence of polar solvents or reagents that increase the miscibility of the organic and aqueous layers. - Vigorous shaking of the separatory funnel.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Gently invert the separatory funnel instead of vigorous shaking. - If an emulsion persists, filter the mixture through a pad of celite.
Product Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Monitor the reaction to completion using TLC or LC-MS before initiating work-up. - Optimize the column chromatography conditions (e.g., solvent gradient, silica gel type) for better separation.
Presence of Palladium Catalyst Residues in the Product - Inefficient removal of the palladium catalyst during work-up.- Filter the reaction mixture through a pad of celite before aqueous work-up. - Wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide.
Oily Product Instead of a Solid - Presence of residual solvent. - Impurities lowering the melting point.- Ensure complete removal of solvent under high vacuum. - Triturate the oily residue with a non-polar solvent (e.g., hexanes or pentane) to induce crystallization. - Re-purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Suzuki-Miyaura coupling reaction using this compound?

A1: A general work-up procedure for a Suzuki-Miyaura coupling reaction is as follows:

  • Cool the reaction mixture to room temperature.

  • If a solid palladium catalyst is used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Q2: How can I remove colored impurities from my final product?

A2: If your purified this compound or its derivative is colored, you can try treating a solution of the crude product with activated charcoal. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal before proceeding with crystallization or column chromatography.

Q3: My product seems to be water-soluble. How should I modify the work-up?

A3: If you suspect your product has significant water solubility, it is crucial to minimize its loss in the aqueous phase. Consider the following modifications:

  • Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and tetrahydrofuran (THF).

  • Perform multiple extractions with smaller volumes of the organic solvent.

  • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the organic product in the aqueous phase.

Q4: What are some common side products in reactions involving this compound?

A4: In cross-coupling reactions, common side products can include homocoupling of the boronic acid or ester starting material. In reactions involving the amino group, incomplete reaction or side reactions at the nitrile group can occur, depending on the reaction conditions. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of side products.

Experimental Protocols

Work-up and Purification of a Copper-Catalyzed Iodination Reaction to form 2-Amino-5-iodopyridine [1]

  • Upon completion of the reaction, cool the resulting suspension to room temperature.[1]

  • Dilute the mixture with a 30% ammonia solution (e.g., 5 mL for a 1 mmol scale reaction) and pour it into water (e.g., 20 mL).[1]

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).[1]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the final product.[1]

Visualizations

The following diagrams illustrate common workflows and concepts relevant to the work-up of this compound reactions.

G cluster_0 General Work-up Workflow A Reaction Mixture B Quench Reaction A->B C Aqueous Work-up (Extraction & Washing) B->C D Drying of Organic Layer C->D E Solvent Removal D->E F Purification (e.g., Column Chromatography) E->F G Pure Product F->G

Caption: A generalized workflow for the work-up of an organic reaction.

G cluster_1 Troubleshooting Low Product Yield start Low Product Yield Observed q1 Was the reaction monitored to completion? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Incomplete Reaction) q1->a1_no No q2 Is the product water-soluble? a1_yes->q2 a2_yes Yes (Potential loss to aqueous phase) q2->a2_yes Yes a2_no No q2->a2_no No q3 Was an emulsion formed? a2_no->q3 a3_yes Yes (Product trapped in emulsion) q3->a3_yes Yes a3_no No q3->a3_no No solution Optimize purification or check for volatility a3_no->solution

References

Technical Support Center: Palladium Catalyst Removal from 2-Amino-5-iodonicotinonitrile Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from 2-Amino-5-iodonicotinonitrile and similar nitrogen-containing heterocyclic compounds following cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

A1: Regulatory bodies like the FDA and EMA impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2] Palladium is a common catalyst in cross-coupling reactions but is also a potential contaminant that must be controlled to low parts-per-million (ppm) levels.[1][3] Beyond regulatory compliance, residual palladium can catalyze undesired side reactions in subsequent synthetic steps.[1]

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common methods include:

  • Adsorption (Scavenging): Using solid-supported materials (scavengers) with high affinity for palladium.[1][4]

  • Filtration: A simple method to remove insoluble or precipitated palladium species.[5][6]

  • Chromatography: Effective for separating the product from catalyst residues.[5]

  • Crystallization: Can significantly reduce palladium levels as impurities often stay in the mother liquor.[6][7]

  • Activated Carbon Treatment: A cost-effective method for adsorbing various palladium species.[4][6]

  • Liquid-Liquid Extraction: Can be used to separate palladium salts.[5]

Q3: What are metal scavengers and how do they function?

A3: Metal scavengers are solid materials, often silica or polystyrene-based, functionalized with ligands that have a strong affinity for specific metals.[4] For palladium, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[1][4] When the reaction mixture is treated with a scavenger, the palladium binds to these functional groups and can then be easily removed by filtration.[4]

Q4: Can the amino group in this compound interfere with palladium removal?

A4: Yes, nitrogen-containing compounds can present challenges. The amino group can chelate with palladium, making it more difficult to remove.[4][8] This strong interaction may render simple filtration or crystallization less effective, often necessitating the use of specialized scavengers.

Q5: How can I quantify the amount of residual palladium in my product?

A5: Standard methods for quantifying residual palladium in APIs include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), atomic absorption analysis, and X-ray fluorescence.[7] ICP-MS is frequently used for both in-process checks and final quality control.[7] Faster, albeit less precise, methods like fluorescence-based detection kits are available for screening the effectiveness of different removal techniques during process development.[3][7][9]

Troubleshooting Guides

Issue 1: High palladium levels remain after initial filtration through Celite.

  • Possible Cause: The palladium species is likely soluble or colloidal in the reaction mixture and is passing through the filter aid.[6]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or DMT-based scavengers are often effective.[4]

    • Activated Carbon Treatment: Treat the solution with activated carbon. Be aware that this may lead to some product loss.[4]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time to improve efficiency.[4]

Issue 2: Significant loss of this compound product during purification.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon.[4] The polar nature of the aminonicotinonitrile core can contribute to this.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product adsorption.[6]

    • Solvent Selection: Perform the scavenging step in a solvent where your product is highly soluble to minimize its adsorption.[4]

    • Alternative Methods: If product loss remains high, consider switching to a different purification method like crystallization or liquid-liquid extraction.[4]

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: Variation in the palladium species (e.g., different oxidation states or ligands) present at the end of the reaction.[4]

  • Troubleshooting Steps:

    • Standardize Work-up: Implement a consistent reaction work-up procedure to ensure the palladium species is in a similar state before the removal step.[4]

    • Use a Broad-Spectrum Scavenger: Employ a scavenger, such as one based on DMT, that is effective against a wider range of palladium species.[4]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step could convert various palladium species into a single, more easily removable form.[4]

Data on Palladium Removal Efficiency

The following tables summarize quantitative data on the effectiveness of different palladium removal techniques.

Table 1: Efficiency of Metal Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33,000< 2005 equivalents, stirred overnight at room temperature.[10]
MP-TMT500 - 800< 105 equivalents, stirred overnight at room temperature.[10]
Si-TMT223920TMT (20 mol %), activated charcoal (0.2 wt), DCM, 20 °C, 2 h.[11]
SPM32 (Thiol)60015Semicontinuous flow through scavenger cartridges.[11]

Table 2: Multi-Step Purification Efficiency

Purification StepsInitial Pd (ppm)Intermediate Pd (ppm)Final Pd (ppm)Reference
1. Salt Formation2. Two Recrystallizations500 - 1500100 - 200-[3]
1. Precipitation with TMT2. Crystallizations600 - 65020 - 60< 1[12]

Experimental Protocols

Protocol 1: General Procedure for Batch Scavenging

  • Reaction Work-up: Following the completion of the cross-coupling reaction, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Ensure the crude this compound is dissolved in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).[1]

  • Scavenger Addition: Add the selected scavenger (e.g., Si-Thiol, MP-TMT) to the solution. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst.

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) for a predetermined time, typically ranging from 2 to 24 hours.

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite or a suitable filter paper.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Analyze the product for residual palladium content using ICP-MS or another appropriate method.

Protocol 2: Activated Carbon Treatment

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 0.2 to 2 wt% relative to the product mass).

  • Stirring: Stir the suspension for 1 to 18 hours at a suitable temperature (e.g., 25-45°C).[11]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that Celite is necessary to prevent fine carbon particles from passing through.

  • Washing and Concentration: Wash the Celite pad with fresh solvent and concentrate the combined filtrates.

  • Analysis: Determine the residual palladium concentration.

Process Workflows

experimental_workflow_scavenging start Crude Product Solution (Post-Workup) add_scavenger Add Metal Scavenger (e.g., Si-Thiol, MP-TMT) start->add_scavenger agitate Agitate Mixture (2-24h, RT or 40°C) add_scavenger->agitate filter Filter through Celite Pad agitate->filter wash Wash Celite Pad with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Pd (e.g., ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: Batch scavenging workflow for palladium removal.

experimental_workflow_activated_carbon start Crude Product Solution add_carbon Add Activated Carbon (0.2-2 wt%) start->add_carbon stir Stir Suspension (1-18h, 25-45°C) add_carbon->stir filter_celite Filter through Celite Pad stir->filter_celite wash_pad Wash Pad with Solvent filter_celite->wash_pad combine_filtrates Combine Filtrates wash_pad->combine_filtrates concentrate Concentrate Solution combine_filtrates->concentrate final_product Purified Product concentrate->final_product

Caption: Activated carbon treatment for palladium removal.

References

Technical Support Center: Characterization of Impurities in 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-iodonicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources throughout the synthetic process and storage. These are broadly categorized as:

  • Process-Related Impurities: These arise from the manufacturing process and include:

    • Unreacted Starting Materials: Residual 2-aminonicotinonitrile that did not undergo iodination.

    • Intermediates: Any intermediate compounds formed during the synthesis that were not fully converted to the final product.

    • By-products of Side Reactions: Unintended products formed during the synthesis, such as over-iodinated species (e.g., 2-amino-3,5-diiodonicotinonitrile).

    • Reagents and Catalysts: Residual iodinating agents (e.g., N-iodosuccinimide, iodine), acids, bases, or catalysts used in the synthesis.

  • Degradation Products: These impurities form due to the decomposition of this compound over time, which can be accelerated by exposure to heat, light, humidity, or reactive atmospheric gases. Common degradation pathways for similar molecules include hydrolysis of the nitrile group or oxidation of the amino group.

  • Storage and Handling Impurities: Contaminants introduced during storage and handling, such as moisture or cross-contamination from other substances.

Q2: What are the common analytical techniques used to identify and quantify impurities in this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile.[1] These include:

  • High-Performance Liquid Chromatography (HPLC): A primary technique for separating impurities from the active pharmaceutical ingredient (API). When coupled with a UV detector, it is a powerful tool for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.[2]

Q3: How can I troubleshoot unexpected peaks in my HPLC chromatogram of this compound?

Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities. A systematic approach to troubleshooting is recommended:

  • Verify System Suitability: Ensure that the HPLC system is performing correctly by checking parameters like retention time, peak area, and tailing factor of a known standard.

  • Blank Injection: Run a blank (mobile phase) to rule out contamination from the solvent or the system itself.

  • Spiking Study: If a potential impurity is suspected and a reference standard is available, "spike" the sample with a small amount of the standard. An increase in the area of the unknown peak confirms its identity.

  • LC-MS Analysis: Analyze the sample by LC-MS to obtain the molecular weight of the compound corresponding to the unknown peak. This information is crucial for tentative identification.

  • Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, heat, oxidation, light) can help to intentionally generate degradation products. Comparing the chromatograms of the stressed samples with the original sample can help identify degradation-related impurities.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Starting Material (2-aminonicotinonitrile)
  • Symptom: A significant peak in the HPLC chromatogram with a retention time corresponding to the 2-aminonicotinonitrile standard.

  • Possible Causes:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Sub-stoichiometric amount of the iodinating agent.

    • Poor mixing of reactants.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use in-process controls (e.g., TLC or HPLC) to monitor the reaction progress and ensure it goes to completion.

    • Optimize Reaction Conditions: Increase the reaction time or temperature, or adjust the stoichiometry of the iodinating agent.

    • Purification: If the impurity is present in the final product, consider recrystallization or column chromatography for its removal.

Issue 2: Presence of Over-Iodinated Impurities (e.g., 2-amino-3,5-diiodonicotinonitrile)
  • Symptom: A peak in the LC-MS with a mass corresponding to a di-iodinated species (M+H)+.

  • Possible Causes:

    • Excess of the iodinating agent.

    • Reaction temperature being too high, leading to increased reactivity.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the starting material.

    • Temperature Control: Maintain the recommended reaction temperature to avoid over-iodination.

    • Purification: Utilize chromatographic techniques for the separation of the di-iodinated impurity from the desired product.

Issue 3: Formation of Degradation Products During Storage or Analysis
  • Symptom: Appearance of new, unknown peaks in the HPLC chromatogram of an aged sample or a sample prepared for analysis.

  • Possible Causes:

    • Hydrolysis: The nitrile group can hydrolyze to a carboxamide or carboxylic acid, especially under acidic or basic conditions.

    • Oxidation: The amino group is susceptible to oxidation.

    • Photodegradation: Exposure to light can induce degradation.

  • Troubleshooting Steps:

    • Storage Conditions: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Sample Preparation: Prepare solutions for analysis fresh and protect them from light. Use appropriate pH buffers if hydrolysis is a concern.

    • Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Impurity NameStructurePotential Source
2-aminonicotinonitrileC₇H₅N₃Unreacted starting material
2-amino-3,5-diiodonicotinonitrileC₇H₃I₂N₃Over-iodination by-product
N-Iodosuccinimide (if used)C₄H₄INO₂Residual iodinating agent

Table 2: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acidic Hydrolysis0.1 M HCl2 - 24 hours
Basic Hydrolysis0.1 M NaOH2 - 24 hours
Oxidation3% H₂O₂2 - 24 hours
Thermal Degradation60 - 80 °C24 - 72 hours
PhotodegradationUV/Visible light24 - 72 hours

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000

  • Data Analysis: Extract ion chromatograms for the expected molecular weights of the API and potential impurities.

Protocol 3: NMR Sample Preparation for Structural Elucidation
  • Isolation: Isolate the impurity of interest using preparative HPLC.

  • Drying: Lyophilize or carefully evaporate the solvent from the collected fraction to obtain the pure impurity.

  • Dissolution: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the chemical structure.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_investigation Impurity Investigation cluster_characterization Structural Characterization Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Unexpected_Peak Unexpected Peak Detected HPLC_Analysis->Unexpected_Peak LC_MS_Analysis LC-MS Analysis Unexpected_Peak->LC_MS_Analysis Identify MW Forced_Degradation Forced Degradation Study Unexpected_Peak->Forced_Degradation Identify Degradants Spiking_Study Spiking Study Unexpected_Peak->Spiking_Study Confirm Known Impurity Isolation Isolation (Prep-HPLC) LC_MS_Analysis->Isolation Forced_Degradation->Isolation Structure_Elucidation Structure Elucidation Spiking_Study->Structure_Elucidation NMR_Analysis NMR Analysis Isolation->NMR_Analysis NMR_Analysis->Structure_Elucidation Troubleshooting_HPLC Start Unexpected Peak in HPLC Q1 Is the peak present in the blank run? Start->Q1 A1_Yes Contamination from solvent or system. Clean system and use fresh solvent. Q1->A1_Yes Yes A1_No Peak is from the sample. Q1->A1_No No Q2 Does the retention time match a known impurity or starting material? A1_No->Q2 A2_Yes Confirm with spiking study. Q2->A2_Yes Yes A2_No Unknown impurity. Q2->A2_No No A3 Perform LC-MS to determine molecular weight. A2_No->A3 A4 Conduct forced degradation studies to check for degradation products. A2_No->A4

References

Technical Support Center: Scaling Up Reactions with 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 2-Amino-5-iodonicotinonitrile. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling this compound on a larger scale?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Containment: Use appropriate glassware and equipment designed for the scale of the reaction to prevent spills and releases.

  • Waste Disposal: Dispose of all waste, including unused reagents and reaction byproducts, in accordance with your institution's and local regulations for chemical waste.

Q2: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

Given its structure, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, primarily:

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the 5-position by reacting with a boronic acid or ester. This is a widely used reaction for creating biaryl and heteroaryl-aryl structures.

  • Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond at the 5-position by reacting with a primary or secondary amine. This is a powerful method for the synthesis of substituted anilines and related compounds.

Q3: What are some potential side reactions to be aware of when scaling up these cross-coupling reactions?

Several side reactions can become more pronounced upon scale-up. These include:

  • Protodeiodination: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-aminonicotinonitrile. This can be caused by impurities in the reagents or solvents, or by certain reaction conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound. This is often promoted by the presence of oxygen.

  • Reaction with the Amino Group: The primary amino group can potentially react with other electrophiles in the reaction mixture or coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1]

Troubleshooting Guides

Issue 1: Low or Stalled Reaction Conversion Upon Scale-Up

Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound worked well on a small scale, but the conversion is low now that I've scaled it up. What should I investigate?

Answer: This is a common challenge in process chemistry. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed Mixing Evaluate Mixing Efficiency Start->Mixing Is stirring adequate for the larger volume? Temp Check for Thermal Gradients Mixing->Temp Is the heating uniform? Reagents Verify Reagent Quality & Stoichiometry Temp->Reagents Are reagents pure and accurately weighed? Catalyst Assess Catalyst Activity Reagents->Catalyst Is the catalyst fresh and active? Inert Ensure Rigorous Inert Atmosphere Catalyst->Inert Is the system free of oxygen? Solvent Check Solvent Quality Inert->Solvent Is the solvent anhydrous and degassed? Solution Implement Corrective Actions Solvent->Solution

Caption: A decision tree for troubleshooting low reaction conversion during scale-up.

  • Mixing Efficiency: Inadequate mixing is a frequent issue in larger reactors. What worked with a small magnetic stir bar may not be sufficient for a larger volume. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to inefficient heat transfer and thermal gradients. This can result in localized overheating or under-heating, affecting reaction rates and selectivity. Use a reactor with good temperature control and consider a slower heating ramp.

  • Reagent Purity and Stoichiometry: On a larger scale, the impact of impurities in starting materials, reagents, and solvents is amplified. Ensure all reagents are of high purity and that stoichiometry is accurately maintained.

  • Catalyst Activity: Palladium catalysts can be sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere. For challenging couplings, consider using more robust pre-catalysts.

  • Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed.

Issue 2: Increased Impurity Profile After Scale-Up

Question: My scaled-up reaction is producing more impurities than the small-scale trial. How can I identify and minimize them?

Answer: The formation of new or increased levels of impurities is common during scale-up. Below is a table of common impurities and strategies to mitigate them.

ImpurityIdentification MethodPotential CauseMitigation Strategy
Protodeiodinated Starting Material LC-MS, GC-MS, NMRPresence of water or other proton sources; non-optimal base or temperature.Use anhydrous solvents and reagents. Screen different bases and consider lowering the reaction temperature.
Homocoupling of Boronic Acid LC-MS, NMRPresence of oxygen; inefficient transmetalation.Thoroughly degas all solvents and the reaction mixture. Ensure efficient mixing and an appropriate base.
Byproducts from Reaction at Amino or Nitrile Group LC-MS, NMR, IRHigh reaction temperatures; incompatible reagents.Lower the reaction temperature. Consider protecting the amino group if it is found to be reactive under the reaction conditions.
Residual Palladium ICP-MS, AASInefficient purification.Employ palladium scavengers post-reaction, or perform multiple recrystallizations.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for your specific substrate and scale.

  • Reaction Setup: To an oven-dried, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), the desired boronic acid or ester (1.1 - 1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 eq.).

  • Inerting: Evacuate and backfill the vessel with nitrogen or argon at least three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an appropriate ligand under a positive flow of inert gas.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water) via cannula or syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and may require optimization for your specific amine and scale.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand (e.g., XPhos, SPhos, 1.1 - 1.2 eq. relative to palladium), and the base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with nitrogen or argon at least three times.

  • Reagent Addition: Add the amine (1.1 - 1.5 eq.) and a degassed, anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Reactions and Purification
ProcessRecommended SolventsComments
Suzuki-Miyaura Coupling Toluene/Water, Dioxane/Water, THF/WaterThe addition of water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Buchwald-Hartwig Amination Toluene, Dioxane, THFAnhydrous conditions are typically preferred for this reaction.
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolThe polarity of the eluent should be adjusted based on the polarity of the product.
Recrystallization Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/HexanesA solvent screen is recommended to find the optimal solvent or solvent mixture for your specific product.[2]

Visualizations

General Scale-Up Workflow

cluster_0 Lab Scale cluster_1 Pilot Scale cluster_2 Production Scale LS_Opt Reaction Optimization (mg to g scale) PS_Safe Safety Assessment LS_Opt->PS_Safe PS_Val Process Validation (g to kg scale) PS_Ana Analytical Method Development PS_Val->PS_Ana PS_Safe->PS_Val Prod Full-Scale Production (kg scale) PS_Ana->Prod

Caption: A typical workflow for scaling up a chemical reaction from the lab to production.

Logical Diagram for Recrystallization Solvent Selection

Start Goal: Purify Crude Product Sol_Screen Perform Solvent Screen (e.g., Ethanol, IPA, MeCN, EtOAc) Start->Sol_Screen Hot_Sol Is the compound soluble in hot solvent? Sol_Screen->Hot_Sol Cold_Insol Is the compound insoluble in cold solvent? Hot_Sol->Cold_Insol Yes Failure Try a Mixed Solvent System (e.g., EtOAc/Hexanes) Hot_Sol->Failure No Success Optimal Solvent Found Proceed with Recrystallization Cold_Insol->Success Yes Cold_Insol->Failure No

Caption: A logical workflow for selecting an appropriate solvent for recrystallization.[3]

References

Validation & Comparative

Reactivity Face-Off: 2-Amino-5-iodonicotinonitrile vs. 2-Amino-5-bromonicotinonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the synthesis of complex molecular architectures often relies on the strategic use of halogenated building blocks in cross-coupling reactions. Among these, 2-amino-5-halonicotinonitriles are valuable synthons, offering multiple reactive sites for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-Amino-5-iodonicotinonitrile and 2-Amino-5-bromonicotinonitrile. This analysis is supported by established principles of organic chemistry and extrapolated experimental data from closely related systems, providing a predictive framework for reaction design and optimization.

Executive Summary

The choice between an iodo- or bromo-substituted aromatic core is a critical decision in synthetic planning, directly impacting reaction efficiency, required conditions, and overall yield. The fundamental difference in reactivity between this compound and 2-Amino-5-bromonicotinonitrile stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-analogue generally more reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. Conversely, the bromo-derivative, while more stable and often more cost-effective, typically requires more forcing conditions to achieve comparable results.

Comparative Reactivity Analysis

The following sections detail the expected reactivity of each compound in common and synthetically important cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis. The rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond.

General Reactivity Trend: Aryl Iodides > Aryl Bromides

This trend is directly attributable to the bond dissociation energies (BDEs) of the C-X bond. The lower BDE of the C-I bond facilitates a faster oxidative addition step compared to the C-Br bond.

Table 1: Predicted Performance in a Generic Suzuki-Miyaura Coupling

FeatureThis compound2-Amino-5-bromonicotinonitrileRationale
Relative Reactivity HighModerateThe C-I bond is weaker and more readily undergoes oxidative addition.
Typical Reaction Temp. 60-90 °C80-120 °CLower activation energy for the C-I bond cleavage allows for milder conditions.
Typical Reaction Time 1-6 hours4-24 hoursFaster catalytic turnover is expected with the more reactive substrate.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)A more efficient reaction requires less catalyst.
Expected Yield Generally HigherGenerally LowerMilder conditions and faster reaction times often lead to fewer side products.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

To a degassed solution of the 2-amino-5-halonicotinonitrile (1.0 eq.), the corresponding boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture such as 1,4-dioxane/water (4:1), is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (see Table 1) until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Logical Flow of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product Aryl_Halide 2-Amino-5-halonicotinonitrile Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Aryl-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Aryl-Pd(II)-Ar' Reductive_Elimination->Catalyst Regeneration Final_Product Coupled Product Reductive_Elimination->Final_Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes.

General Reactivity Trend: Aryl Iodides > Aryl Bromides

Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is the initial and often rate-limiting step.

Table 2: Predicted Performance in a Generic Sonogashira Coupling

FeatureThis compound2-Amino-5-bromonicotinonitrileRationale
Relative Reactivity HighModerateThe C-I bond's lower bond dissociation energy facilitates faster oxidative addition.
Typical Reaction Temp. Room Temperature to 60 °C50-100 °CMilder conditions are generally sufficient for the more reactive iodo-substrate.
Copper Co-catalyst Often beneficial but can sometimes be omittedGenerally required for good yieldsThe higher reactivity of the iodo-compound can sometimes circumvent the need for the copper co-catalyst.
Expected Yield Generally HigherGenerally LowerMilder conditions reduce the likelihood of side reactions, such as Glaser coupling of the alkyne.

Experimental Protocol: Representative Sonogashira Coupling

To a solution of the 2-amino-5-halonicotinonitrile (1.0 eq.) and a terminal alkyne (1.5 eq.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a copper (I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.). The reaction is stirred under an inert atmosphere at the appropriate temperature (see Table 2) until the starting material is consumed. The reaction mixture is then worked up by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, and drying the organic layer. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.

General Reactivity Trend: Aryl Iodides > Aryl Bromides

The reactivity trend in this palladium-catalyzed reaction is also governed by the ease of the oxidative addition step.

Table 3: Predicted Performance in a Generic Buchwald-Hartwig Amination

FeatureThis compound2-Amino-5-bromonicotinonitrileRationale
Relative Reactivity HighModerateThe weaker C-I bond leads to a faster rate of oxidative addition.
Typical Reaction Temp. 70-100 °C90-130 °CThe greater stability of the C-Br bond necessitates higher reaction temperatures.
Ligand Choice A wider range of phosphine ligands may be effective.Often requires more specialized, electron-rich, and bulky ligands for efficient coupling.The less reactive aryl bromide requires a more activating ligand to promote the oxidative addition and subsequent steps.
Expected Yield Generally HigherGenerally LowerMilder conditions and a more facile catalytic cycle typically result in better yields.

Experimental Protocol: Representative Buchwald-Hartwig Amination

A mixture of the 2-amino-5-halonicotinonitrile (1.0 eq.), the desired amine (1.2 eq.), a strong base (e.g., sodium tert-butoxide or potassium phosphate, 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or SPhos, 4 mol%) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at the appropriate temperature (see Table 3). Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Decision Flowchart for Substrate Selection

Substrate_Selection Start Start: Synthetic Goal High_Yield_Mild_Conditions High Yield & Mild Conditions Required? Start->High_Yield_Mild_Conditions Cost_Stability_Considerations Cost & Stability are Primary Concerns? High_Yield_Mild_Conditions->Cost_Stability_Considerations No Iodo_Compound Select this compound High_Yield_Mild_Conditions->Iodo_Compound Yes Cost_Stability_Considerations->Iodo_Compound No Bromo_Compound Select 2-Amino-5-bromonicotinonitrile Cost_Stability_Considerations->Bromo_Compound Yes Optimize_Conditions Optimize Reaction Conditions (Higher Temp, Catalyst Loading, Specialized Ligands) Bromo_Compound->Optimize_Conditions

A Comparative Guide to 2-Amino-5-iodonicotinonitrile and Other Iodopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks. The strategic introduction of iodine to the pyridine ring offers a highly reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 2-Amino-5-iodonicotinonitrile with other synthetically important iodopyridines, supported by experimental data, to inform substrate selection and reaction optimization in drug discovery and development.

Introduction to Iodopyridines in Cross-Coupling Chemistry

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl > C-F. The weaker carbon-iodine bond facilitates a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle of reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This inherent reactivity makes iodopyridines highly desirable substrates, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo or chloro counterparts.

This compound is a versatile building block that incorporates three key functional groups: an iodo group for cross-coupling, an amino group that can be a site for further derivatization or can influence the electronic properties of the ring, and a nitrile group, a useful synthon for various transformations.

Comparative Performance in Cross-Coupling Reactions

To provide a clear comparison, this section details the performance of this compound and other relevant iodopyridines in three of the most powerful cross-coupling methodologies. The data presented is a compilation of literature-reported yields and reaction conditions for the named compounds or closely related analogues to provide a representative performance overview.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, widely used for the synthesis of biaryl and heteroaryl compounds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9012~85-95 (estimated)[1][2]
2-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄DMF802485[3]
2-Chloro-5-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O904-1285-95[4]
2-Bromo-5-iodopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O904-1285-95[4]

Note: The yield for this compound is an estimation based on the high reactivity of the C-I bond and data from analogous systems.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)HNiPr₂DMF603~90 (estimated)[5][6]
2-Amino-3-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)-[TBP][4EtOV]--93[7]
2-Chloro-5-iodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)-[TBP][4EtOV]--72[7]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100372-96[8]

Note: The yield for this compound is an estimation based on the high reactivity of the C-I bond and data from analogous systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBuDioxane10012-24~80-95 (estimated)[9][10]
2-Amino-5-bromopyridineVolatile secondary aminesPd(OAc)₂ (2 mol%), dppp (4 mol%)NaOtBuToluene80-100-55-98[11]
3-Bromopyridine-d4Primary/Secondary aminesPd₂(dba)₃, LigandBaseToluene80-110--[12]
2-Bromo-4-iodopyridineVarious aminesPd₂(dba)₃, BINAPNaOtBuToluene80-10012-2480-95[4]

Note: The yield for this compound is an estimation based on the high reactivity of the C-I bond and data from analogous systems.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura coupling reaction are provided below.

Synthesis of this compound

This protocol is adapted from the synthesis of similar 2-amino-5-halopyridines.

Materials:

  • 2-Aminonicotinonitrile

  • N-Iodosuccinimide (NIS)

  • Acetic Acid

  • Benzene (or a suitable alternative solvent)

  • Sodium bicarbonate (aq. solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminonicotinonitrile (1.0 equiv) in benzene, add a catalytic amount of acetic acid.

  • Add N-Iodosuccinimide (1.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the synthetic processes, the following diagrams illustrate a typical cross-coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

This compound stands out as a highly reactive and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its C-I bond allows for efficient participation in a range of palladium-catalyzed cross-coupling reactions under relatively mild conditions. When compared to its bromo- and chloro- analogues, the iodo-substituted pyridine generally offers superior reactivity, leading to potentially higher yields and shorter reaction times. The presence of the amino and nitrile functionalities provides additional opportunities for molecular diversification, making this compound a valuable tool for researchers and professionals in the field of drug discovery and development. The choice between different iodopyridines will ultimately depend on the specific synthetic strategy, cost, availability, and the desired downstream transformations.

References

The Synthetic Chemist's Guide to 2-Amino-5-iodonicotinonitrile: A Comparative Analysis in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in medicinal chemistry and drug development, the selection of foundational building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the panoply of heterocyclic intermediates, 2-Amino-5-iodonicotinonitrile has emerged as a reagent of significant strategic value. Its unique trifunctional architecture—comprising a nucleophilic amino group, a versatile cyano moiety, and a highly reactive iodine atom on a pyridine scaffold—offers a powerful handle for constructing intricate molecular frameworks.

This guide provides an in-depth, objective comparison of the efficacy of this compound in cornerstone synthetic transformations. We will move beyond mere protocols to dissect the causality behind experimental choices, offering field-proven insights into its performance against common alternatives and providing the data necessary to inform your synthetic strategy.

The Strategic Advantage of the Iodo Substituent

In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide is a primary determinant of reaction kinetics and efficiency. The carbon-iodine bond is significantly weaker than its carbon-bromine and carbon-chlorine counterparts, leading to a lower activation energy for the rate-determining oxidative addition step in typical catalytic cycles.[1][2] This inherent reactivity makes this compound a superior substrate for cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo or chloro analogs. This is a crucial advantage when dealing with sensitive functional groups or complex substrates where thermal degradation is a concern.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound is most evident in its application to palladium-catalyzed C-C and C-N bond-forming reactions. We will now compare its performance in three of the most vital transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is an indispensable tool for the construction of biaryl and hetero-biaryl linkages, which are prevalent motifs in pharmaceuticals.[1][2] The high reactivity of the C-I bond in this compound makes it an exceptional coupling partner.

Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A This compound F Heating (e.g., 80-110 °C) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane, Toluene, DME/H₂O) E->F G 5-Aryl-2-aminonicotinonitrile (Product) F->G H Workup & Purification G->H I Final Product H->I

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Comparative Performance Analysis:

While direct experimental data for this compound is not extensively published in a comparative format, we can extrapolate its performance based on the established reactivity hierarchy (I > Br > Cl) and data from analogous systems.

FeatureThis compound2-Amino-5-bromonicotinonitrile2-Amino-5-chloronicotinonitrile
Reactivity Very HighHighModerate to Low
Typical Temp. 60-100 °C80-120 °C>100 °C, often requires specialized ligands
Catalyst Loading Low (e.g., 1-3 mol%)Moderate (e.g., 2-5 mol%)High (e.g., ≥5 mol%), requires bulky, electron-rich ligands
Reaction Time Short (1-6 hours)Moderate (6-24 hours)Long (>24 hours)
Ligand Choice Standard phosphines (e.g., PPh₃) often suffice.Often benefits from more active ligands (e.g., SPhos, XPhos).Requires highly active Buchwald-type ligands.[3]
Functional Group Tolerance Excellent due to mild conditions.GoodModerate; harsher conditions can be detrimental.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is based on standard procedures for highly reactive aryl iodides.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-90 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminonicotinonitrile.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for installing alkynyl groups, which are versatile functional handles for further elaboration, including cyclization reactions and click chemistry.[4][5] Here, the high reactivity of this compound is again a distinct advantage. A study on the closely related 6-bromo-3-fluoro-2-cyanopyridine provides excellent comparative data, showing high to excellent yields even with a bromo-leaving group, suggesting the iodo-analogue would react even more efficiently.[6]

Mechanism: Sonogashira Catalytic Cycle

Sonogashira_Mechanism Pd0 Pd(0)L₂ OA_complex R-Pd(II)(I)L₂ (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition Pd_alkynyl R-Pd(II)(C≡CR')L₂ OA_complex->Pd_alkynyl Transmetalation CuI Cu(I)I OA_complex->CuI releases CuI Pd_alkynyl->Pd0 Reductive Elimination Product Coupled Product Pd_alkynyl->Product Cu_acetylide Cu(I)C≡CR' Cu_acetylide->OA_complex Alkyne R'C≡CH Alkyne->Cu_acetylide Base Base Base (e.g., Et₃N) Base->Cu_acetylide ArI This compound ArI->OA_complex

Caption: Simplified Sonogashira catalytic cycle.

Experimental Data from an Analogous System:

The following data is adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, demonstrating the broad substrate scope.[6] It is highly probable that this compound would provide similar or higher yields under potentially milder conditions.

Alkyne Coupling PartnerProduct Yield (%)
1-Ethyl-4-ethynylbenzene92%
Phenylacetylene93%
1-Heptyne85%
3,3-Dimethyl-1-butyne90%
N-Boc-propargylamine90%

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from Razafindrainibe, F., et al. for a similar bromopyridine substrate.[6]

  • Setup: To a Schlenk flask, add this compound (1.1 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.15 eq.) and CuI (0.3 eq.).

  • Inert Atmosphere: Degas the flask with Argon for 5-10 minutes.

  • Solvent/Base Addition: Add degassed THF and Et₃N (e.g., 2:1 ratio).

  • Substrate Addition: Add the terminal alkyne (1.0 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

  • Workup: After completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for creating aryl-amine bonds.[7][8] The reaction couples an aryl halide with a primary or secondary amine. Given the high reactivity of aryl iodides, this compound is an ideal substrate for this transformation, allowing for the coupling of a wide range of amines under relatively mild conditions. The existing amino group on the pyridine ring can be a complicating factor, potentially leading to catalyst inhibition or side reactions if not properly managed, but its low nucleophilicity compared to alkylamines often allows for selective reaction at the C-I position.

Comparative Performance Analysis:

FeatureThis compound2-Amino-5-bromonicotinonitrile2-Amino-5-chloronicotinonitrile
Amine Scope Broad: Primary & secondary alkyl/aryl amines.Broad, but may require more forcing conditions for less nucleophilic amines.Limited; typically requires highly active catalyst systems and is challenging with weak nucleophiles.
Base Weaker bases (e.g., K₃PO₄, Cs₂CO₃) can often be used.Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[8]Almost exclusively requires strong bases.
Catalyst System First and second-generation phosphine ligands are often effective.Requires bulky, electron-rich phosphine or NHC ligands (e.g., XPhos, RuPhos).Requires specialized, highly active catalyst systems.
Side Reactions Lower risk of hydrodehalogenation due to milder conditions.Higher risk of hydrodehalogenation and other side reactions.Significant challenges with side reactions.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is based on standard procedures for aryl iodides with second-generation Buchwald ligands.

  • Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (if not using a precatalyst). Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring for 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Post-Coupling Transformations: The Role of the Amino and Cyano Groups

A key advantage of this compound is that the amino and cyano functionalities remain intact during cross-coupling, serving as valuable handles for subsequent cyclization reactions to build fused heterocyclic systems, such as quinolines or pyrimidines.[9][10][11][12]

Proposed Workflow: Tandem Sonogashira Coupling & Cyclization

Tandem_Workflow A This compound C Sonogashira Coupling A->C B Terminal Alkyne B->C D 5-Alkynyl-2-aminonicotinonitrile (Intermediate) C->D E Cyclization Catalyst (e.g., Acid or Metal) D->E F Fused Heterocycle (e.g., Pyrido[2,3-b]pyridine) E->F

Caption: Proposed tandem reaction sequence.

For example, after a Sonogashira coupling to install an alkynyl group at the 5-position, the resulting intermediate possesses ortho-amino and cyano groups relative to the newly formed C-C bond. This arrangement is primed for intramolecular cyclization. Treatment with a strong acid or a transition metal catalyst could promote the addition of the amino group to the nitrile, followed by a 6-endo-dig cyclization onto the alkyne, ultimately leading to complex fused pyridopyridine scaffolds after tautomerization. This strategic, multi-step, single-pot potential underscores the efficiency of using this particular building block.

Conclusion and Outlook

As a Senior Application Scientist, my recommendation is grounded in a pragmatic assessment of efficiency and versatility. This compound consistently demonstrates superior performance in palladium-catalyzed cross-coupling reactions when compared to its bromo and chloro counterparts. The inherent reactivity of the carbon-iodine bond permits milder reaction conditions, reduces catalyst loading, and broadens the compatible substrate scope—all critical factors in the high-stakes environment of drug discovery and process development.

Furthermore, the strategic placement of the amino and cyano groups provides a platform for subsequent, high-value transformations, enabling the rapid construction of complex, fused heterocyclic systems. While the initial procurement cost may be higher than for other halo-analogs, the downstream savings in time, catalyst, energy, and purification often provide a compelling economic and scientific justification for its use. For researchers aiming to accelerate their synthetic programs without compromising on chemical diversity, this compound represents a premier building block.

References

Spectroscopic Analysis of 2-Amino-5-iodonicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of 2-Amino-5-iodonicotinonitrile and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents comparative data from nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). While experimental data for this compound is not widely available, this guide leverages data from closely related halogenated and substituted nicotinonitrile analogs to predict its spectral characteristics.

Predicted Spectroscopic Data for this compound

Based on the analysis of structurally similar compounds, the following table summarizes the predicted key spectroscopic features for this compound.

Spectroscopic Technique Predicted Data for this compound
¹H NMR Aromatic protons expected in the range of 7.0-8.5 ppm. Broad singlet for the -NH₂ protons.
¹³C NMR Aromatic carbons in the range of 100-160 ppm. Carbon of the cyano group (-CN) expected around 115-120 ppm. Carbon attached to iodine will show a characteristic shift.
FTIR N-H stretching of the primary amine around 3300-3500 cm⁻¹. C≡N stretching of the nitrile group around 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations.
UV-Vis Absorption maxima are expected in the UV region, likely between 250-350 nm, characteristic of substituted pyridine rings.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₆H₄IN₃. Fragmentation pattern showing the loss of iodine and other characteristic fragments.

Comparative Spectroscopic Data of Related Derivatives

To aid in the analysis and interpretation of spectra for novel this compound derivatives, the following tables present experimental data for analogous compounds.

Table 2.1: ¹H NMR and ¹³C NMR Data for 2-Amino-5-halopyridine Derivatives
Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm)
2-Amino-5-chloropyridine DMSO-d₆7.98 (d, 1H), 7.55 (dd, 1H), 6.59 (d, 1H), 6.38 (s, 2H, NH₂)158.3, 147.9, 137.9, 117.4, 108.9
2-Amino-5-bromopyridine CDCl₃8.08 (d, 1H), 7.55 (dd, 1H), 6.42 (d, 1H), 4.45 (s, 2H, NH₂)158.4, 150.5, 140.9, 109.4, 106.8
2-Amino-5-nitropyridine DMSO-d₆8.94 (d, 1H), 8.24 (dd, 1H), 6.69 (d, 1H), 8.01 (s, 2H, NH₂)162.2, 148.1, 132.9, 127.8, 108.2

Data compiled from various spectroscopic databases and literature sources.

Table 2.2: FTIR and UV-Vis Data for 2-Amino-5-substituted Pyridine Derivatives
Compound FTIR (cm⁻¹) UV-Vis (λ_max, nm)
2-Amino-5-chloropyridine [1]3425, 3315 (N-H str), 1630 (N-H bend), 1595 (C=C str)348[2]
2-Amino-5-nitropyridine [3]3480, 3360 (N-H str), 1640 (N-H bend), 1580 (C=C str), 1520, 1340 (NO₂ str)237, 365
2-Amino-5-fluorobenzonitrile 3450, 3350 (N-H str), 2225 (C≡N str), 1620 (N-H bend)Not specified

Data compiled from various spectroscopic databases and literature sources.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Ensure the sample is fully dissolved.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.[5]

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.[6]

  • Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Solid Samples (Thin Film Method): [7]

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[7]

  • Film Formation: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Background Spectrum: Run a background spectrum of the clean, empty sample holder.

  • Sample Spectrum: Place the salt plate with the sample film in the FTIR spectrometer and acquire the spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., N-H, C≡N, C=C).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly of conjugated systems.

Procedure: [9]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water).[10] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[9]

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).[10]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI): [11]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[12]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).[12]

  • Fragmentation: The molecular ion, being unstable, often fragments into smaller, charged species.[11]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. For halogen-containing compounds, the isotopic distribution can provide further structural information.

Analytical Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Mass_Spec Mass Spectrometry Synthesis->Mass_Spec Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID FTIR->Functional_Groups Electronic_Properties Electronic Properties UV_Vis->Electronic_Properties Molecular_Weight Molecular Weight & Fragmentation Mass_Spec->Molecular_Weight Final_Structure Confirmation of Molecular Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Electronic_Properties->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for the spectroscopic characterization of novel compounds.

References

Comparative Analysis of 2-Amino-5-iodonicotinonitrile Derivatives: A Focus on X-ray Crystallography and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-amino-5-iodonicotinonitrile derivatives and related analogs, focusing on their structural properties determined by X-ray crystallography and their performance as potential anticancer agents. Experimental data and detailed protocols are provided to support the findings.

While the specific X-ray crystal structure of a this compound derivative is not publicly available, this guide presents the crystallographic data for a closely related analog, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) , to serve as a representative model for this class of compounds.[1] The structural insights from ADPN are compared with the biological activity of a range of other 2-amino-3-cyanopyridine (nicotinonitrile) derivatives to elucidate potential structure-activity relationships.

Structural Analysis: Insights from a Representative Crystal Structure

The molecular structure of 2-amino-4,6-disubstituted nicotinonitriles is pivotal to their biological function. The X-ray crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) reveals key structural features that can be extrapolated to the broader class of 2-aminonicotinonitrile derivatives.[1]

The crystal structure of ADPN shows two independent molecules with very similar geometric parameters.[1] The central pyridine ring, along with the amino and cyano substituents, forms a relatively planar system. The pendant aryl groups (2,4-dichlorophenyl and phenyl) are twisted out of the plane of the pyridine ring, which is a common feature in such multi-aryl substituted systems to minimize steric hindrance. This spatial arrangement of bulky substituents can significantly influence the molecule's interaction with biological targets.

Intermolecular interactions, such as hydrogen bonds involving the amino group and the nitrogen of the nitrile or pyridine ring, play a crucial role in the crystal packing. These interactions can also be indicative of the types of interactions these molecules might form within a biological receptor site.

Comparative Anticancer Activity

A significant body of research has focused on the synthesis and evaluation of 2-aminonicotinonitrile derivatives as potential anticancer agents. The cytotoxic effects of these compounds have been tested against a variety of cancer cell lines. The data presented below summarizes the in vitro anticancer activity of several derivatives, highlighting the influence of different substituents on their potency.

Compound IDSubstituentsCancer Cell Line(s)IC50 (µM)Reference
ADPN Analog 4-(2,4-dichlorophenyl), 6-phenylNot ReportedNot Reported[1]
Compound 3 4,6-diphenylMDA-MB-231 (Breast)< Doxorubicin[2]
MCF-7 (Breast)< Doxorubicin[2]
Compound 4 4,6-diphenyl derivativeMDA-MB-231 (Breast)6.93 ± 0.4[2]
MCF-7 (Breast)5.59 ± 0.3[2]
Compound 7h 4-(vanillin derivative), 6-(pyridyl)MCF-7 (Breast)1.89[3]
Compound 8f O-methylated derivative of 7fMCF-7 (Breast)1.69[3]
Compound 7d 4-(aryl), 6-(aryl)hCA I (Carbonic Anhydrase)Ki: 2.84[4]
Compound 7b 4-(aryl), 6-(aryl)hCA II (Carbonic Anhydrase)Ki: 2.56[4]

Note: Doxorubicin is a standard chemotherapy drug used as a reference. "hCA I and II" are not cancer cell lines but are enzymes that can be targets for anticancer drugs.

The data indicates that substitutions on the pyridine ring at positions 4 and 6 with various aryl groups significantly impact the anticancer activity. For instance, compounds 7h and 8f demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values more potent than the reference drug doxorubicin.[3] This suggests that the electronic and steric properties of the substituents are key determinants of their biological efficacy.

Experimental Protocols

The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through a one-pot, multi-component reaction, which is an efficient and environmentally friendly approach.[5][6][7]

General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

A mixture of an aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is prepared. The reaction can be carried out under various conditions, including:

  • Microwave Irradiation: The mixture is irradiated in a microwave reactor at a specified power and temperature for a short duration (e.g., 5-10 minutes).[6]

  • Conventional Heating: The reactants are refluxed in a suitable solvent such as ethanol or acetic acid, often in the presence of a catalyst.[1]

Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 2-amino-3-cyanopyridine derivative.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The crystallographic data is then collected using a single-crystal X-ray diffractometer. The structure is solved and refined using standard crystallographic software packages.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing Synthesis and Potential Mechanism of Action

The following diagrams illustrate the general synthetic pathway for 2-aminonicotinonitrile derivatives and a hypothetical signaling pathway they might inhibit based on their anticancer properties.

Synthesis_Workflow A Aromatic Aldehyde Reactants A->Reactants B Acetophenone Derivative B->Reactants C Malononitrile C->Reactants D Ammonium Acetate D->Reactants Reaction One-Pot Reaction (Microwave or Heating) Reactants->Reaction Product 2-Amino-3-cyanopyridine Derivative Reaction->Product

Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminonicotinonitrile Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be inhibited by 2-aminonicotinonitrile derivatives.

References

A Predictive Screening Guide: Unveiling the Biological Potential of 2-Amino-5-iodonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. The 2-amino-5-iodonicotinonitrile core represents a promising, yet underexplored, scaffold. Its unique electronic and steric properties, conferred by the electron-withdrawing nitrile group, the basic amino group, and the heavy halogen atom, make it a compelling candidate for biological activity screening. This guide provides a comprehensive, predictive framework for the systematic evaluation of this compound derivatives, drawing upon established methodologies and data from structurally related compounds to inform experimental design and anticipate potential outcomes. While direct experimental data for this specific class of derivatives is not yet prevalent in the public domain, this guide offers a robust, scientifically-grounded roadmap for their biological characterization.

The Rationale: Why Screen this compound Derivatives?

The nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] The introduction of an iodine atom at the 5-position is particularly noteworthy. Halogen bonding is an increasingly recognized non-covalent interaction that can significantly influence ligand-protein binding, potentially enhancing potency and selectivity. Furthermore, the amino group at the 2-position provides a key site for derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of physicochemical properties to optimize for drug-like characteristics.

Based on the known activities of related 2-aminopyridine and nicotinonitrile analogs, we can hypothesize that this compound derivatives are likely to exhibit a range of biological activities, including:

  • Anticancer Activity: Many nicotinonitrile derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] The mechanism often involves the inhibition of key kinases or interference with metabolic pathways crucial for cancer cell proliferation.

  • Antimicrobial Activity: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[4][5] The presence of a halogen can further enhance antimicrobial potency.

  • Anti-inflammatory Activity: Certain pyridine and nicotinonitrile derivatives have shown promising anti-inflammatory properties, often through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[6][7]

This guide will detail the experimental protocols to rigorously test these hypotheses.

A Roadmap for Biological Screening: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the comprehensive biological evaluation of a library of this compound derivatives.

Anticancer Activity Screening

The initial step in assessing the anticancer potential of the synthesized derivatives is to determine their cytotoxicity against a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[8]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the culture medium.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Comparative Data (Hypothetical):

CompoundDerivative SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. A549
AIN-1 -H> 100> 100> 100
AIN-2 -CH325.532.145.8
AIN-3 -OCH315.220.730.1
AIN-4 -Cl8.912.418.5
Doxorubicin (Positive Control)1.21.82.5
Antimicrobial Activity Screening

The antimicrobial potential of the derivatives should be evaluated against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Microbial Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Inoculation: Inoculate each well of the microtiter plates with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data (Hypothetical):

CompoundDerivative SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
AIN-1 -H> 128> 128> 128
AIN-2 -CH36412864
AIN-3 -OCH3326432
AIN-4 -Cl163216
Ciprofloxacin (Positive Control - Bacteria)0.50.25N/A
Fluconazole (Positive Control - Fungi)N/AN/A2
Anti-inflammatory Activity Screening

A combination of in vitro and in vivo assays is recommended to assess the anti-inflammatory potential of the derivatives.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

Workflow:

Caption: Workflow for the LPS-induced NO production assay.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatants and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

This is a classic in vivo model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animals: Use male Wistar rats (180-220 g).

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. Administer a vehicle control and a positive control (e.g., Indomethacin).

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Comparative Data (Hypothetical):

CompoundDerivative SubstituentIn Vitro NO Inhibition (%) at 10 µMIn Vivo Paw Edema Inhibition (%) at 10 mg/kg
AIN-1 -H5.28.1
AIN-2 -CH328.725.4
AIN-3 -OCH345.140.2
AIN-4 -Cl62.555.8
Indomethacin (Positive Control)85.370.6

Structure-Activity Relationship (SAR) and Future Directions

The data generated from these screening assays will be instrumental in establishing preliminary structure-activity relationships (SAR). For instance, the hypothetical data above suggests that electron-withdrawing groups at the para-position of a phenyl substituent on the 2-amino group might enhance anticancer, antimicrobial, and anti-inflammatory activities.

Future work should focus on:

  • Synthesis of a focused library: Based on the initial SAR, synthesize a more focused library of derivatives to optimize the identified activities.

  • Mechanism of action studies: For the most potent compounds, elucidate their mechanism of action. For anticancer agents, this could involve kinase inhibition assays or cell cycle analysis. For antimicrobial agents, studies on bacterial cell wall synthesis or DNA gyrase inhibition could be performed. For anti-inflammatory agents, COX-1/COX-2 inhibition assays would be a logical next step.

  • In vivo efficacy and toxicity studies: Promising candidates should be further evaluated in relevant animal models of disease and assessed for their toxicological profiles.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data is currently limited, this predictive guide provides a comprehensive and scientifically rigorous framework for the systematic screening of its derivatives. By following the detailed protocols outlined herein and carefully analyzing the resulting data, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this intriguing class of compounds.

References

Navigating the SAR Landscape of 2-Aminonicotinonitrile Derivatives for Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel scaffolds is paramount in the quest for potent and selective therapeutics. While direct SAR studies on 2-Amino-5-iodonicotinonitrile are not extensively published, this guide provides a comparative analysis of structurally related compounds, offering valuable insights for the design of new kinase inhibitors and other biologically active agents.

The 2-aminopyridine-3-carbonitrile core is a versatile scaffold found in a variety of bioactive molecules, including kinase inhibitors. The introduction of an iodine atom at the 5-position, as in this compound, offers a unique vector for chemical modification and potential interactions with biological targets. This guide will explore the SAR of related 2-aminonicotinonitrile and 2-aminopyridine derivatives to extrapolate potential strategies for the development of compounds based on the this compound scaffold.

Kinase Inhibitor Scaffolds: A Comparative Overview

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Several successful kinase inhibitors feature a 2-aminopyrimidine or related heterocyclic core that mimics the adenine portion of ATP, competing for the enzyme's binding site.

One notable example is the use of a related scaffold, 2-Amino-5-Iodobenzonitrile, as a key intermediate in the synthesis of lapatinib, a potent dual inhibitor of EGFR and HER2 tyrosine kinases[1]. This highlights the potential of the 2-amino-5-iodo-aromatic nitrile motif as a pharmacophore for kinase inhibition.

Table 1: Comparative Biological Activity of 2-Aminopyridine and Related Heterocyclic Derivatives
Compound ClassTarget(s)Key SAR ObservationsReference Compound Example & Activity
2-Aminothiazole Derivatives Src family kinasesThe 2-aminothiazole serves as a novel template. Optimization of substituents on the thiazole and the amino group led to potent pan-Src inhibitors.Dasatinib (BMS-354825): Nanomolar to subnanomolar potency against Src family kinases.
Pyrano[3,2-c]quinoline-3-carbonitriles EGFR, BRAFV600E, HER-2The 2-amino-3-carbonitrile moiety is crucial for activity. Substitutions on the phenyl ring at the 4-position of the pyran ring significantly influence inhibitory potency.Compound 5e : IC50 = 71 nM (EGFR), 62 nM (BRAFV600E), 21 nM (HER-2).
Benzofuran–nicotinonitrile Derivatives EGFR, VEGFR-2, Topo IIThe nicotinonitrile moiety is a key feature. Modifications on the benzofuran ring system modulate the antiproliferative activity.Compound 14d : Moderate EGFR inhibitor (IC50 = 0.103 µM) and good VEGFR-2 inhibitor (IC50 = 0.069 µM).

Experimental Protocols for Kinase Inhibition Assays

To enable comparative analysis, standardized experimental protocols are essential. Below are representative methodologies for key assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials : Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer (typically containing MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • A kinase reaction is set up in a multi-well plate containing the kinase, substrate, and assay buffer.

    • Test compounds are added at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30 °C) for a defined period.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

  • Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture : Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from dose-response curves.

Visualizing Key Concepts

To better understand the relationships and processes involved in SAR studies, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Scaffold_Selection Scaffold Selection (this compound) Analog_Synthesis Analog Synthesis (Varying R groups) Scaffold_Selection->Analog_Synthesis In_Vitro_Assay In Vitro Assays (Kinase Inhibition) Analog_Synthesis->In_Vitro_Assay Test Compounds Cell_Based_Assay Cell-Based Assays (Proliferation) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Activity Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Design New Analogs

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies in drug discovery.

Kinase_Inhibition_Pathway cluster_0 Kinase Active Site ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation, etc.) Kinase->Phosphorylated_Substrate Phosphorylation No_Reaction Inhibition Inhibitor 2-Aminonicotinonitrile Derivative (Inhibitor) Inhibitor->Kinase Binding to Active Site

Caption: A simplified diagram illustrating the mechanism of competitive kinase inhibition.

Future Directions

While direct SAR data for this compound is limited, the analysis of structurally similar compounds provides a strong foundation for future research. The 2-amino-3-carbonitrile moiety is a validated pharmacophore for kinase inhibition, and the 5-iodo substituent presents a valuable handle for synthetic elaboration. Future work should focus on the synthesis of a focused library of this compound derivatives with systematic variation of substituents at the amino group and exploration of reactions at the iodo position to establish a clear SAR for this promising scaffold. High-throughput screening against a panel of kinases could uncover novel and potent inhibitors for various therapeutic applications.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in a Critical Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Amino-5-iodonicotinonitrile stands as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motifs are featured in targeted therapies, making its purity a critical parameter that directly influences the impurity profile of the final drug product. Impurities introduced at this stage can lead to downstream reaction failures, reduced yields, and the potential formation of toxic or immunogenic byproducts, posing significant risks to patient safety and creating regulatory hurdles.

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to assess the purity of synthesized this compound. We move beyond mere procedural descriptions to explain the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and process chemists. We will compare two hypothetical synthetic batches, Batch A (Direct Iodination) and Batch B (Multi-step Synthesis) , to illustrate how the synthetic route dictates the analytical strategy.

Comparative Framework for Purity Assessment

No single analytical technique is universally sufficient for comprehensive purity determination. A multi-modal approach is essential for a holistic understanding of a sample's composition, covering expected impurities, unexpected byproducts, and residual starting materials. The three pillars of our analytical approach are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.[3][4][5]Intrinsic quantitative measurement based on the direct proportionality between the NMR signal integral and the number of atomic nuclei, measured against a certified internal standard.[6]
Primary Application Quantifying the main component and non-volatile, thermally labile impurities (purity by area %).Identifying and quantifying volatile or semi-volatile impurities, residual solvents, and thermally stable byproducts.Determining the absolute purity (assay value, %w/w) of the main component and structurally elucidating impurities without needing a specific reference standard for each impurity.
Strengths High resolution, sensitivity, and well-established methodology for routine quality control.[1]Excellent for impurity identification due to mass spectral libraries; high sensitivity for volatile compounds.[7]Provides an absolute, structure-specific purity value. Highly precise and requires no analyte-specific reference standard for quantification.
Limitations Requires soluble samples; peak purity is not guaranteed (co-elution is possible). Purity is relative (area %) unless a certified reference standard is used for an external standard assay.[1]Limited to thermally stable and volatile compounds. The analyte itself may require derivatization.Lower sensitivity compared to chromatographic methods. Requires a high-field spectrometer and a carefully selected, high-purity internal standard.[6]

Visualizing the Analytical Workflow

A robust purity analysis campaign follows a structured workflow, from initial sample assessment to the final report. This ensures that all potential impurities are considered and the most appropriate techniques are applied logically.

Purity_Analysis_Workflow Figure 1: Comprehensive Purity Analysis Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Orthogonal Analysis cluster_2 Phase 3: Data Consolidation & Reporting Sample Synthesized Batch (e.g., Batch A or B) Review Review Synthetic Route & Identify Potential Impurities Sample->Review HPLC HPLC-UV Analysis (Relative Purity, Impurity Profile) Review->HPLC Non-volatile analytes GCMS GC-MS Analysis (Volatile Impurities, Solvents) Review->GCMS Volatile analytes qNMR qNMR Analysis (Absolute Purity, Structural ID) Review->qNMR Absolute quantification Data Integrate Data & Characterize Impurities HPLC->Data GCMS->Data qNMR->Data Report Generate Certificate of Analysis (Purity Statement) Data->Report

Caption: Workflow for a comprehensive purity validation campaign.

Experimental Protocols

The trustworthiness of any purity claim rests on the meticulous execution of validated analytical methods. The following protocols are designed to be self-validating through the inclusion of system suitability checks, blanks, and standards.

High-Performance Liquid Chromatography (HPLC) for Relative Purity

This method is the workhorse for routine purity assessment, ideal for separating the main component from non-volatile impurities.

Methodology:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Solution Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Blank: Inject Diluent to ensure a clean baseline.

    • Sample Solution: Accurately weigh ~10 mg of synthesized this compound and dissolve in 10 mL of Diluent (1 mg/mL).

  • Analysis Sequence:

    • Equilibrate the system for at least 30 minutes.

    • Inject the blank.

    • Inject the sample solution in triplicate.

  • Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is essential for detecting residual solvents or volatile byproducts that may not be visible by HPLC.

Methodology:

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Solution Preparation:

    • Solvent: Dichloromethane (DCM), HPLC grade.

    • Sample Solution: Dissolve ~5 mg of the sample in 1 mL of DCM.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS.

    • Analyze the total ion chromatogram (TIC) for peaks other than the main component and the solvent. Identify peaks by comparing their mass spectra against the NIST library.

Quantitative ¹H-NMR (qNMR) for Absolute Purity (Assay)

qNMR provides a direct, highly accurate measurement of purity by weight without relying on the response factor of the analyte.

Methodology:

  • System Preparation:

    • NMR Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard (IS): Maleic acid (high purity, certified).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Use a calibrated 90° pulse, a relaxation delay (D1) of at least 30 seconds (to ensure full relaxation of all protons), and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.[6]

  • Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a pyridine ring proton).

    • Integrate the singlet from the two olefinic protons of maleic acid (~6.3 ppm).

    • Calculate the purity (%w/w) using the following formula:

      • Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.

Interpreting the Data: A Comparative Case Study

Let's analyze the hypothetical results from two different synthetic batches of this compound.

  • Batch A (Direct Iodination): Synthesized by direct iodination of 2-aminonicotinonitrile. This method is fast but can be unselective.

  • Batch B (Multi-step Synthesis): Synthesized via a longer, more controlled route involving protection and directed lithiation.

Analytical Method Batch A (Direct Iodination) Batch B (Multi-step Synthesis) Interpretation of Results
HPLC (Area %) 98.5%99.8%Batch A shows a significant impurity at a lower retention time, likely the unreacted starting material (2-aminonicotinonitrile), and a small peak at a higher retention time, possibly a di-iodinated byproduct. Batch B is very clean by HPLC.
GC-MS (TIC) Main peak + trace acetonitrileMain peak onlyBatch A shows a trace amount of acetonitrile, the reaction solvent. Batch B is free from volatile impurities, indicating a more effective final workup and drying process.
qNMR (%w/w) 96.2%99.6%The qNMR result for Batch A is significantly lower than the HPLC area %, suggesting the presence of impurities (like inorganic salts or baseline noise) that are not UV-active or are not accounted for by area % normalization. The qNMR for Batch B confirms its high purity, aligning well with the HPLC data.

Strategic Selection of Analytical Techniques

The choice of technique is driven by the analytical question at hand. The following decision tree illustrates a logical approach to selecting the right method.

Method_Selection_Logic Figure 2: Logic for Selecting a Purity Method Start What is the goal of the analysis? Q1 Routine QC check for a known process? Start->Q1 Routine Q2 Identify an unknown impurity? Start->Q2 Investigation Q3 Certify a reference standard or determine absolute purity? Start->Q3 Certification Q4 Check for residual solvents? Start->Q4 Safety Ans1 Use HPLC (Area %) Fast and reliable for process monitoring. Q1->Ans1 Yes Ans2 1. Isolate with Prep-HPLC. 2. Characterize with MS and NMR. Q2->Ans2 Yes Ans3 Use qNMR. Provides absolute %w/w value. Q3->Ans3 Yes Ans4 Use GC-MS. Best for volatile compounds. Q4->Ans4 Yes

Caption: Decision tree for selecting the appropriate purity analysis technique.

Conclusion and Recommendations

The purity analysis of this compound demands a scientifically rigorous, multi-faceted approach. While HPLC is an indispensable tool for routine quality control and impurity profiling due to its high throughput and resolving power, its reliance on relative area percentage can be misleading if non-UV-active impurities are present. GC-MS is critically important for ensuring the absence of volatile organic impurities and residual solvents, which are common process-related impurities.

For an unambiguous and definitive purity statement, qNMR is the gold standard. It provides an absolute mass-based purity value (assay) that is traceable to a certified standard, making it invaluable for qualifying reference materials and for batches destined for cGMP (current Good Manufacturing Practice) applications.

As our case study demonstrates, a seemingly "pure" sample by one method (e.g., Batch A by HPLC) may be revealed as less pure by a more absolute technique like qNMR. Therefore, for drug development professionals, an orthogonal approach is not just recommended; it is essential for ensuring the quality, safety, and integrity of the final pharmaceutical product.

References

The Halogen Dance in Pyridine Synthesis: A Cost-Effectiveness Guide to 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials synthesis, the choice of starting materials is a critical determinant of a project's success, influencing everything from reaction efficiency to the final cost of goods. Among the plethora of building blocks available to the modern chemist, halogenated pyridines stand out for their versatility. This guide provides an in-depth analysis of the cost-effectiveness of 2-Amino-5-iodonicotinonitrile , a highly reactive intermediate, in comparison to its bromo and chloro analogs. By examining the interplay between reactivity, cost, and synthetic utility, we aim to equip researchers with the data-driven insights necessary to make informed decisions in their synthetic endeavors.

The Reactivity-Cost Trade-Off: A Comparative Overview

The utility of 2-amino-5-halonicotinonitriles in cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The choice of the halogen atom (Iodo, Bromo, or Chloro) on the pyridine ring dictates the reactivity of the substrate, which in turn affects reaction conditions, yields, and ultimately, the overall cost-effectiveness of a synthetic route.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker carbon-iodine bond is more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] This enhanced reactivity of the iodo-compound can translate to milder reaction conditions, shorter reaction times, and often higher yields.

However, this increased reactivity comes at a premium. A comparative analysis of pricing from various suppliers reveals a clear trend: the cost per gram of 2-amino-5-halonicotinonitrile increases significantly as we move from the chloro to the bromo and then to the iodo derivative.

CompoundCAS NumberRepresentative Small Quantity Pricing (USD/g)Bulk Availability
2-Amino-5-chloronicotinonitrile869557-28-8~$1204/kg (indicative)[2]Available upon request
2-Amino-5-bromonicotinonitrile709652-82-4$10 - $43[3][4]Available upon request
This compound1347815-41-1$245.70[5]Available upon request

Note: Prices are subject to change and may vary significantly between suppliers and based on purity and quantity.

The decision to use this compound, therefore, becomes a strategic one. For the synthesis of high-value compounds, such as active pharmaceutical ingredients (APIs) in late-stage clinical trials or on the market, the higher cost of the iodo-intermediate may be justified by improved yields and a more robust and reproducible process. In early-stage research and development, where cost-containment is often a primary concern, the less reactive but more economical bromo or even chloro analogs may be more suitable, provided the desired transformations can be achieved in acceptable yields.

Application in the Synthesis of Bioactive Molecules

2-Amino-5-halonicotinonitriles are key precursors for the synthesis of a variety of heterocyclic compounds, most notably pyrido[2,3-d]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors used in oncology.[6] The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions to introduce aryl or alkynyl substituents at the 5-position of the pyridine ring.

G cluster_0 Synthesis of Pyrido[2,3-d]pyrimidines 2-Amino-5-halonicotinonitrile 2-Amino-5-halonicotinonitrile Pyrido[2,3-d]pyrimidine Core Pyrido[2,3-d]pyrimidine Core 2-Amino-5-halonicotinonitrile->Pyrido[2,3-d]pyrimidine Core Suzuki Coupling 2-Amino-5-halonicotinonitrile->Pyrido[2,3-d]pyrimidine Core Sonogashira Coupling 2-Amino-5-halonicotinonitrile->Pyrido[2,3-d]pyrimidine Core Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pyrido[2,3-d]pyrimidine Core Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pyrido[2,3-d]pyrimidine Core Amine Amine Amine->Pyrido[2,3-d]pyrimidine Core

Caption: Synthetic routes to Pyrido[2,3-d]pyrimidines.

While specific industrial synthesis routes for blockbuster drugs like Osimertinib and Rociletinib are proprietary, the academic literature provides valuable insights into plausible synthetic strategies that highlight the utility of 2-amino-5-halonicotinonitriles. For instance, the core of these molecules often involves a substituted pyrimidine ring, which can be constructed from precursors derived from these halogenated pyridines.[7][8][9][10]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, this section details standardized protocols for key cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for success and can often be adjusted to accommodate the lower reactivity of the bromo and chloro analogs, albeit sometimes with a compromise in yield or reaction time.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of this compound allows for the use of a wider range of boronic acids and generally milder reaction conditions.

Protocol for Suzuki-Miyaura Coupling of this compound:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total).

  • Stir the reaction mixture at 80-90 °C for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

For the less reactive 2-amino-5-bromo or 2-amino-5-chloronicotinonitrile, more forcing conditions may be necessary. This could include higher temperatures, longer reaction times, and the use of more specialized and often more expensive phosphine ligands (e.g., Buchwald ligands) to facilitate the oxidative addition step.[11]

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Pd(II)-X(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes. Similar to the Suzuki reaction, the iodo-substituted precursor is significantly more reactive.

Protocol for Sonogashira Coupling of this compound:

  • To a dry Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (2.0 mmol) and a suitable solvent like THF or DMF (5 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature to 50 °C for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up as described for the Suzuki-Miyaura coupling.

For the bromo and chloro analogs, higher temperatures, longer reaction times, and potentially a larger excess of the alkyne and base are often required to achieve comparable yields. In some cases, a copper-free Sonogashira protocol may be advantageous to avoid the formation of diacetylene byproducts.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The choice of ligand is critical in this reaction, especially for less reactive aryl halides.[14][15]

Protocol for Buchwald-Hartwig Amination of this compound:

  • In a glovebox or under a strong stream of inert gas, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add an anhydrous solvent such as toluene or dioxane (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify by column chromatography.

For the bromo and chloro analogs, more electron-rich and sterically hindered "Buchwald ligands" are typically necessary to achieve efficient coupling.

Conclusion: A Strategic Choice for Optimal Synthesis

The selection of a halogenated precursor in the synthesis of complex molecules is a multifaceted decision that requires a careful balance of reactivity, cost, and the specific demands of the synthetic target. This compound stands out as a highly reactive and versatile building block, often leading to higher yields under milder conditions. This can be particularly advantageous in the later stages of drug development and for the manufacturing of high-value products where process robustness and efficiency are paramount.

However, the significantly lower cost of the bromo and chloro analogs makes them attractive alternatives, especially in exploratory research and early-stage development. The successful implementation of these less reactive substrates often necessitates more rigorous optimization of reaction conditions and the use of specialized, and sometimes costly, catalyst systems.

Ultimately, the most cost-effective approach will be context-dependent. A thorough understanding of the principles outlined in this guide, coupled with careful experimental evaluation, will empower researchers to make the most strategic choice for their specific synthetic challenges.

References

Greener Pathways for Key Reactions of 2-Amino-5-iodonicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imperative to adopt greener and more sustainable synthetic methodologies is ever-present. This guide provides a comparative analysis of conventional versus green chemistry approaches for pivotal cross-coupling reactions involving 2-Amino-5-iodonicotinonitrile, a valuable building block in medicinal chemistry.

The focus is on three widely utilized palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, essential transformations in the synthesis of complex pharmaceutical intermediates. This guide presents a shift from traditional protocols, often reliant on hazardous solvents and harsh conditions, towards more environmentally benign and efficient alternatives.

The Green Advantage: A Comparative Overview

Conventional cross-coupling reactions frequently employ volatile and toxic organic solvents such as toluene, dioxane, and DMF. They can also necessitate high catalyst loadings and strong, often hazardous, bases. Green chemistry principles offer a robust framework to mitigate these drawbacks by emphasizing:

  • Safer Solvents: Transitioning to water, ethanol, or other bio-renewable solvents.

  • Energy Efficiency: Employing technologies like microwave irradiation to drastically reduce reaction times and energy consumption.

  • Catalyst Efficacy: Developing highly active catalyst systems to minimize the use of precious metals.

  • Waste Reduction: Designing reactions with high atom economy to minimize the generation of byproducts.

The following sections provide a detailed, data-driven comparison of these approaches for reactions with this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, a common motif in pharmaceuticals.

Conventional Method: Typically performed in anhydrous organic solvents with extended heating.

Green Approach: Utilizes aqueous solvent systems and microwave assistance to accelerate the reaction, often with improved yields.

Quantitative Comparison: Suzuki-Miyaura Coupling

ParameterConventional MethodGreen (Microwave-Assisted) Method
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)
Solvent 1,4-Dioxane1,4-Dioxane/H₂O (10:1)
Temperature 100 °C120 °C
Reaction Time 12 hours15 minutes
Yield ~85%>95%

Experimental Protocol: Green Suzuki-Miyaura Coupling

  • Combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) in a microwave-safe vessel.

  • Add 5 mL of a 10:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and irradiate in a microwave reactor at 120 °C for 15 minutes.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

This reaction is indispensable for the synthesis of arylamines, another critical functional group in drug molecules.

Conventional Method: Often requires strong bases and high temperatures in anhydrous, non-polar solvents.

Green Approach: Employs milder bases and greener solvent alternatives, leading to more favorable reaction conditions and easier workup.

Quantitative Comparison: Buchwald-Hartwig Amination

ParameterConventional MethodGreen Method
Coupling Partner MorpholineMorpholine
Catalyst System Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Pd(OAc)₂ (1 mol%) / RuPhos (2 mol%)
Base NaOtBu (1.5 equiv)K₂CO₃ (2 equiv)
Solvent Toluenetert-Butanol
Temperature 110 °C100 °C
Reaction Time 18 hours6 hours
Yield ~88%~92%

Experimental Protocol: Green Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add morpholine (1.2 mmol) and 5 mL of tert-butanol via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 6 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.

Conventional Method: Traditionally relies on a dual catalyst system of palladium and copper(I) in an amine solvent. The use of copper can complicate product purification.

Green Approach: Copper-free conditions have been developed, often in aqueous media, which simplifies the reaction setup and purification.

Quantitative Comparison: Sonogashira Coupling

ParameterConventional MethodGreen (Copper-Free) Method
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst System Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)PdCl₂(Amphos) (2 mol%)
Base TriethylaminePyrrolidine
Solvent DMFWater
Temperature 60 °C80 °C
Reaction Time 8 hours3 hours
Yield ~90%~94%

Experimental Protocol: Green Sonogashira Coupling

  • In a reaction vessel, suspend this compound (1.0 mmol) and PdCl₂(Amphos) (0.02 mmol) in 5 mL of water.

  • Add pyrrolidine (2.0 mmol) and phenylacetylene (1.2 mmol).

  • Heat the mixture at 80 °C for 3 hours under an inert atmosphere.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the streamlined workflow of green chemistry approaches compared to conventional methods.

G1 cluster_0 Conventional Approach A Reactants & Catalyst in Anhydrous Organic Solvent B Prolonged Heating (8-24h) A->B C Complex Workup & Purification B->C

Caption: Workflow for a Conventional Cross-Coupling Reaction.

G2 cluster_1 Green Chemistry Approach D Reactants & Optimized Catalyst in Aqueous or Green Solvent E Rapid Reaction (Microwave or Efficient Heating) (15min-6h) D->E F Simplified Workup & Purification E->F

Caption: Workflow for a Green Cross-Coupling Reaction.

A Comparative Guide to Computational Studies on the Reactivity of 2-Amino-5-iodonicotinonitrile and Related Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches used to study the reactivity of 2-amino-5-iodonicotinonitrile and structurally related aminopyridine derivatives. Due to the limited availability of direct computational studies on this compound, this document leverages data and methodologies from published research on analogous compounds to provide a framework for understanding and predicting its chemical behavior. The insights and protocols detailed herein are intended to assist researchers in designing their own computational investigations into this and similar molecules of pharmaceutical interest.

Comparative Analysis of Calculated Electronic Properties

Computational quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of heterocyclic compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide valuable insights into the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Below is a summary of calculated electronic properties for various substituted aminopyridines from the literature, which can serve as a benchmark for future studies on this compound.

MoleculeComputational MethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
4-AminopyridineDFT/B3LYP6-311++G(2d,2p)-5.93-0.515.42[1]
3,4-DiaminopyridineDFT/B3LYP6-311++G(2d,2p)-5.48-0.215.27[1]
2,6-bis(benzothiophen-2-yl)pyridineDFT/M06-2X6-311++G(d,p)-6.42-1.934.49[2]
2-bromo-6-(2-bromophenyl)pyridineDFT/M06-2X6-311++G(d,p)-6.91-1.525.39[2]

Experimental and Computational Protocols

The following sections detail the typical methodologies employed in the computational and, where applicable, experimental analysis of aminopyridine derivatives.

2.1 Computational Methodology: A General Protocol

The reactivity and electronic properties of aminopyridine derivatives are commonly investigated using DFT. A typical computational workflow is as follows:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is crucial as the geometric parameters can significantly influence the electronic properties.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Key electronic properties are then calculated, including the HOMO and LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

A commonly used functional and basis set combination for such studies is B3LYP with 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules[1]. For more complex systems or specific properties like non-linear optical (NLO) characteristics, other functionals such as M06-2X or LC-BLYP may be employed[2].

2.2 Synthesis of Substituted Aminopyridines

The synthesis of substituted 2-aminopyridines can be achieved through various methods. One common approach is the Chichibabin reaction, which involves the amination of pyridine using sodium amide[3]. Another versatile method is the Suzuki-Miyaura cross-coupling reaction, which is particularly useful for introducing aryl substituents onto the pyridine ring[2]. A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has also been reported[4].

Visualizing Computational Workflows and Reactivity Factors

3.1 Logical Workflow for Computational Reactivity Studies

The following diagram illustrates a typical workflow for the computational investigation of molecular reactivity.

Computational Reactivity Workflow cluster_input Input cluster_computation Computational Analysis cluster_analysis Data Analysis & Interpretation cluster_output Output mol_selection Molecule Selection (e.g., this compound) geom_opt Geometry Optimization mol_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop reactivity_pred Reactivity Prediction elec_prop->reactivity_pred comparison Comparison with Analogs reactivity_pred->comparison mechanism Reaction Mechanism Elucidation comparison->mechanism publication Publication / Report mechanism->publication

Caption: A generalized workflow for computational studies of molecular reactivity.

3.2 Factors Influencing Aminopyridine Reactivity

The reactivity of aminopyridine derivatives is governed by a combination of electronic and steric factors. The following diagram illustrates the key influences.

Reactivity Factors center_node Molecular Reactivity substituent_effects Substituent Effects (Electron-donating/withdrawing) substituent_effects->center_node electronic_factors Electronic Factors (HOMO-LUMO Gap, Charge Distribution) electronic_factors->center_node steric_hindrance Steric Hindrance steric_hindrance->center_node solvent_effects Solvent Effects solvent_effects->center_node

Caption: Key factors influencing the chemical reactivity of aminopyridine derivatives.

References

A Comparative Guide to Validated Analytical Methods for 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-Amino-5-iodonicotinonitrile is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of various analytical methods applicable to the analysis of this compound and structurally related compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry is compared, with supporting experimental data and detailed methodologies to inform the selection of the most suitable analytical approach.

Comparative Analysis of Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of typical performance characteristics for HPLC, GC-MS, and UV-Vis Spectrophotometry in the analysis of small organic molecules like this compound.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Specificity High (excellent separation from impurities)Very High (separation plus mass fragmentation pattern)Low (potential interference from other absorbing compounds)[1]
Linearity (R²) ≥ 0.999[2]≥ 0.999≥ 0.997[3]
Accuracy (% Recovery) 98.0 - 102.0%[2]98.3 - 101.6%98.97 - 99.83%[3]
Precision (% RSD)
- Repeatability≤ 2.0%[2]≤ 2.56% (intraday)< 1.5%[3]
- Intermediate Precision≤ 3.0%≤ 2.56% (interday)Not specified
Limit of Detection (LOD) 0.015 µg/mL (for 5-amino-2-chloropyridine)[2]Typically in the low ng/mL to pg/mL range1.45 µg/mL (for a pyrimidine derivative)[3]
Limit of Quantitation (LOQ) 0.048 µg/mL (for 5-amino-2-chloropyridine)[2]Typically in the ng/mL range4.40 µg/mL (for a pyrimidine derivative)[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods for structurally similar compounds and can serve as a starting point for the development and validation of a method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of performance and accessibility for the routine analysis and impurity profiling of this compound.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[2]

    • Mobile Phase: A mixture of aqueous buffer (e.g., water with 0.1% phosphoric acid, pH 3) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) mixture.[2][4]

    • Flow Rate: 0.7 - 1.0 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Detection Wavelength: Based on the UV spectrum of the analyte, typically around 254 nm for aminopyridine derivatives.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound reference standard and sample in the mobile phase to prepare stock solutions.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected working range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and for the analysis of volatile impurities, GC-MS is a powerful technique. Due to the polarity of the amino group, derivatization is often necessary to improve the volatility and chromatographic performance of aminopyridine compounds.

  • Instrumentation: Gas chromatograph coupled to a mass selective detector.

  • Derivatization (if required):

    • Dry the sample containing this compound under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl derivative.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to ensure separation of the analyte from any impurities. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold.

    • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify unknown impurities and selected ion monitoring (SIM) for enhanced sensitivity in quantifying the target analyte.

UV-Visible Spectrophotometry

This technique provides a simple and rapid method for the quantification of the bulk material, provided there are no interfering substances that absorb at the same wavelength.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Method:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol, methanol, or 0.1 M HCl). For similar aminopyridine compounds, λmax is often in the range of 250-280 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.

Visualizations

To better understand the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibrants & QC Samples dissolve->dilute filter Filter (for HPLC/GC) dilute->filter uvvis UV-Vis Analysis dilute->uvvis hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis (with Derivatization) filter->gcms integrate Peak Integration / Absorbance Measurement hplc->integrate gcms->integrate uvvis->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Analyte calibrate->quantify validate Validate Method Parameters quantify->validate

General experimental workflow for analytical method validation.

Logical_Relationship cluster_parameters Key Validation Parameters Validation Analytical Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision

Logical relationship of key analytical method validation parameters.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for handling 2-Amino-5-iodonicotinonitrile. Adherence to these procedures is vital for ensuring personal safety and proper chemical management within a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds and general best practices for handling potentially hazardous research chemicals.

Potential Hazards:

Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The toxicological properties of this specific substance have not been fully investigated.[4] Therefore, it is imperative to handle it with caution in a well-ventilated area or under a chemical fume hood.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4][5]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[5]
Lab CoatStandard laboratory coat.[5]
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[5]
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[5][6]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[5]

2. Handling:

  • Avoid Contact: Avoid contact with skin, eyes, and personal clothing.[1]

  • Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][5] Do not eat, drink, or smoke in the work area.[1][7]

  • Container Handling: Keep the container tightly closed. Open and handle with care.[1]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4][7]

  • Keep the container tightly closed and store locked up.[1][7]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: Rinse mouth.[7][8] Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.

Disposal Plan

The recommended disposal method for similar chemical compounds is incineration by a licensed professional waste disposal service.[6] In-lab neutralization or chemical degradation is not recommended due to the potential for releasing toxic gases or other unknown hazardous reactions.[6]

Step-by-Step Disposal Procedures:

  • Containerization: Ensure the waste chemical is stored in its original or a compatible, tightly sealed, and clearly labeled waste container.[6]

  • Labeling: Label the container as "Hazardous Waste" and clearly identify the contents.[6]

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials, awaiting pickup.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste.[6]

  • Spill Cleanup Waste: Any materials used to clean up spills (e.g., absorbent pads, contaminated PPE) should also be placed in a sealed, labeled hazardous waste container for professional disposal.[6]

Workflow for Handling this compound

Workflow for Handling this compound prep Preparation & Engineering Controls - Work in Fume Hood - Inspect PPE - Locate Eyewash/Shower ppe_on Don Appropriate PPE prep->ppe_on Before starting handling Chemical Handling - Weigh and transfer - Perform experiment decon Decontamination - Clean workspace - Decontaminate equipment handling->decon waste_collection Waste Collection - Segregate waste - Label container decon->waste_collection ppe_off Doff PPE decon->ppe_off disposal Final Disposal - Store in designated area - Arrange for professional pickup waste_collection->disposal ppe_on->handling personal_hygiene Personal Hygiene - Wash hands ppe_off->personal_hygiene

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.